2-(Isocyanatomethyl)tetrahydrofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(isocyanatomethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-7-4-6-2-1-3-9-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPJIDFJVZWDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594131 | |
| Record name | 2-(Isocyanatomethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51998-05-1 | |
| Record name | 2-(Isocyanatomethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(isocyanatomethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-(Isocyanatomethyl)tetrahydrofuran" synthesis from tetrahydrofurfuryl amine
An In-depth Technical Guide to the Synthesis of 2-(Isocyanatomethyl)tetrahydrofuran from Tetrahydrofurfuryl Amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound from its primary amine precursor, tetrahydrofurfuryl amine. The document is structured to provide not only a step-by-step experimental protocol but also the underlying chemical principles, safety imperatives, and alternative synthetic strategies. The primary focus is on the laboratory-scale synthesis utilizing triphosgene, a safer and more manageable phosgene equivalent. Additionally, this guide explores phosgene-free methodologies as a nod towards greener and intrinsically safer chemical practices. Characterization techniques, critical safety protocols, and visual workflows are detailed to equip researchers with the necessary knowledge for a successful and safe synthesis.
Introduction: The Significance of this compound
This compound (CAS 51998-05-1) is a heterocyclic aliphatic isocyanate.[1] Its structure, combining a reactive isocyanate group with a stable tetrahydrofuran (THF) moiety, makes it a valuable intermediate in organic synthesis. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water, forming carbamates, ureas, and other derivatives. This reactivity is the cornerstone of polyurethane chemistry, suggesting its utility in the development of specialty polymers, coatings, adhesives, and elastomers. The THF ring, derived from renewable resources like furfural, imparts unique solubility characteristics and can influence the physical properties of resulting polymers.
The synthesis of this compound from tetrahydrofurfuryl amine is a direct and logical route, converting the primary amine functionality into the desired isocyanate group. This guide will focus on the practical execution of this transformation.
Synthesis Methodologies: From Amine to Isocyanate
The conversion of a primary amine to an isocyanate is a fundamental transformation in organic chemistry. The most established industrial method involves the use of phosgene (COCl₂).[2][3] However, due to the extreme toxicity of gaseous phosgene, solid and liquid phosgene equivalents are preferred for laboratory-scale synthesis.
The Phosgenation Route: A Practical Laboratory Approach
For laboratory applications, triphosgene (bis(trichloromethyl) carbonate) serves as a safer, solid alternative to phosgene gas.[3][4] It is easier to handle and store, and under reaction conditions, it decomposes to generate three equivalents of phosgene in situ.
2.1.1 Underlying Principles and Mechanism
The reaction proceeds in two main stages. First, the primary amine attacks a carbonyl carbon of the in situ generated phosgene, displacing a chloride ion to form an N-carbamoyl chloride intermediate. This step generates one equivalent of hydrogen chloride (HCl). In the second stage, this intermediate is deprotonated and subsequently eliminates another molecule of HCl upon heating or further reaction to yield the final isocyanate product.
The overall stoichiometry requires two equivalents of base: one to neutralize the HCl generated and one to deprotonate the amine salt if it is used as a starting material (e.g., tetrahydrofurfuryl amine hydrochloride).
2.1.2 Reagent Selection and Rationale
-
Starting Material: Tetrahydrofurfuryl amine. It can be used as the free base or as its hydrochloride salt. If the salt is used, an additional equivalent of base is required.
-
Phosgene Equivalent: Triphosgene is selected for its ease of handling compared to gaseous phosgene.[4] It is a stable crystalline solid that can be accurately weighed and added to the reaction.
-
Solvent: A biphasic system is often employed. An inert organic solvent like methylene chloride or toluene dissolves the amine and triphosgene, while an aqueous solution of a base serves to neutralize the HCl byproduct.[4] Methylene chloride is advantageous due to its low boiling point, facilitating easier product isolation.
-
Base: An inorganic base such as sodium bicarbonate or sodium carbonate is used in the aqueous phase. Its role is critical to scavenge the HCl produced, driving the reaction to completion and preventing the formation of undesired urea byproducts which can occur if the amine reacts with the newly formed isocyanate.[3]
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for isocyanate synthesis using triphosgene.[4]
Materials and Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Ice bath
-
Tetrahydrofurfuryl amine
-
Triphosgene
-
Methylene chloride (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Kugelrohr distillation apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer, add 200 mL of methylene chloride and 200 mL of saturated aqueous sodium bicarbonate.
-
Addition of Amine: Add 10.12 g (0.1 mol) of tetrahydrofurfuryl amine to the biphasic mixture. Cool the flask in an ice bath to 0-5 °C with vigorous stirring.
-
Addition of Triphosgene: Cautiously add 9.89 g (0.033 mol, 0.33 equivalents) of triphosgene in a single portion. Caution: Triphosgene is highly toxic and moisture-sensitive. This step must be performed in a well-ventilated fume hood.
-
Reaction: Stir the mixture vigorously in the ice bath for 20 minutes. The reaction is typically rapid.
-
Workup - Phase Separation: Pour the reaction mixture into a separatory funnel. Collect the organic (bottom) layer.
-
Extraction: Extract the aqueous layer with three 30 mL portions of methylene chloride to recover any remaining product.
-
Drying and Concentration: Combine all organic layers and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate at reduced pressure using a rotary evaporator. The bath temperature should be kept low to avoid polymerization of the isocyanate.
-
Purification: Purify the resulting crude oil by Kugelrohr distillation under high vacuum to afford this compound as a colorless oil.[4]
Phosgene-Free Alternatives: A Green Chemistry Perspective
Growing environmental and safety concerns have driven research into phosgene-free routes for isocyanate synthesis.[5][6] These methods typically involve the formation of a carbamate intermediate, which is then thermally decomposed to yield the isocyanate.[2][7]
2.2.1 Synthesis via Carbamate Intermediates
-
Dimethyl Carbonate (DMC) Method: Tetrahydrofurfuryl amine can be reacted with dimethyl carbonate, a low-toxicity reagent, often under catalytic conditions, to form the corresponding methyl carbamate.[8] This carbamate is then subjected to high-temperature gas-phase decomposition to yield this compound and methanol. The methanol can be recycled, making this an atom-economical process.[7]
-
Urea Method: The reaction of the amine with urea and an alcohol produces a carbamate intermediate. Subsequent thermal decomposition yields the isocyanate. This method is attractive as urea is inexpensive and the byproducts (ammonia and alcohol) can potentially be recycled.[2][7]
2.2.2 Comparative Analysis of Synthesis Routes
| Feature | Phosgenation (Triphosgene) | Phosgene-Free (e.g., DMC) |
| Reagent Hazard | High (Triphosgene is toxic) | Low to Moderate (DMC is less hazardous) |
| Reaction Conditions | Mild (0 °C to room temperature) | Often requires high temperatures/catalysts |
| Byproducts | HCl (neutralized), CO₂ | Methanol, Ammonia (recyclable) |
| Yield | Generally high | Variable, can be high |
| Scalability | Well-established for lab scale | More suited for industrial scale |
| "Green" Aspect | Poor | Good to Excellent |
Characterization and Quality Control
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the most direct method for confirming the presence of the isocyanate group. A very strong and sharp absorption band is expected in the region of 2250-2275 cm⁻¹ , corresponding to the asymmetric stretching vibration of the -N=C=O group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the protons on the tetrahydrofuran ring and the methylene bridge. The protons on the carbon adjacent to the nitrogen will be shifted downfield.
-
¹³C NMR: The carbon of the isocyanate group will appear as a characteristic signal in the range of 120-130 ppm . The carbons of the THF ring will also be identifiable.[9]
-
Purity Assessment
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the distilled product and identify any potential byproducts.
-
Titration: The isocyanate content can be quantified by reacting a known amount of the product with an excess of a standard solution of an amine (e.g., dibutylamine) and then back-titrating the unreacted amine with a standard acid.
Critical Safety Considerations
The synthesis and handling of isocyanates and their precursors require strict adherence to safety protocols.
-
Hazard Analysis:
-
Triphosgene: Highly toxic and corrosive. It reacts with moisture to release phosgene and HCl. Handle only in a chemical fume hood with appropriate PPE.
-
Isocyanates: Potent respiratory and skin sensitizers.[10][11] Repeated exposure can lead to asthma and other respiratory issues. They are also eye and skin irritants.[12] All handling should be done in a well-ventilated area, preferably a fume hood.[13]
-
Solvents: Methylene chloride is a suspected carcinogen. Handle with appropriate care.
-
-
Engineering and Administrative Controls:
-
All operations involving triphosgene and the isocyanate product must be conducted in a certified chemical fume hood.
-
The work area should be clearly marked and access restricted.
-
An eyewash station and safety shower must be readily accessible.[12]
-
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: An air-purifying respirator with organic vapor cartridges may be suitable for certain low-concentration tasks, but a supplied-air respirator is recommended for any situation with potential for significant exposure.[10]
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or laminate films). Double-gloving is recommended.
-
Body Protection: A lab coat or chemical-resistant suit should be worn to prevent skin contact.[11]
-
-
Waste Disposal:
-
Quench residual triphosgene carefully with a basic solution (e.g., sodium hydroxide) in the fume hood.
-
Isocyanate-containing waste should be deactivated by reacting with a decontamination solution (e.g., a mixture of water, ammonia, and detergent) before disposal.
-
Visualization of Synthesis and Workflow
Diagram 1: Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for synthesis, purification, and analysis.
Conclusion
The synthesis of this compound from tetrahydrofurfuryl amine is most practically achieved on a laboratory scale using triphosgene as a phosgene surrogate in a biphasic system. This method, while requiring stringent safety precautions, is high-yielding and proceeds under mild conditions. The detailed protocol and safety guidelines presented herein provide a robust framework for researchers. Furthermore, the exploration of phosgene-free alternatives highlights the ongoing evolution towards safer and more sustainable chemical manufacturing, offering promising avenues for future industrial-scale production. Successful synthesis relies on careful execution, rigorous purification, and thorough characterization, all underpinned by an unwavering commitment to safety.
References
-
BHHC Safety Center. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips. Retrieved from [Link]
-
Zhang, Y., et al. (2024). How To Get Isocyanate?. ACS Omega. Retrieved from [Link]
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Rousseaux, S. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. Retrieved from [Link]
-
Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Organic Syntheses, 78, 220. Retrieved from [Link]
-
Zhang, Y., et al. (2024). How To Get Isocyanate?. ACS Omega. Retrieved from [Link]
-
Rattka, M., et al. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Polymer Chemistry. Retrieved from [Link]
-
DOD Technologies. (2021). The Risks of Isocyanates and Staying Safe. Retrieved from [Link]
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Xu, J., et al. (2021). Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). Green non-phosgene process for manufacturing isocyanates. Retrieved from [Link]
-
Kapps, M., et al. (2014). Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide. PubMed. Retrieved from [Link]
-
Mondal, S., et al. (2019). Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. Green Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Retrieved from [Link]
- Google Patents. (n.d.). US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.
- Google Patents. (n.d.). US11396498B2 - Method for producing 2,5-bis(aminomethyl)tetrahydrofuran.
- Google Patents. (n.d.). US4233228A - Purification of tetrahydrofuran.
-
Mondal, S., et al. (2019). Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. Green Chemistry. Retrieved from [Link]
-
Chertkov, A. V., et al. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Bohrium. (2024). selective-oxidation-of-tetrahydrofurfuryl-alcohol-to-2-methyl-tetrahydrofuran-catalysed-by-ag-ceox-mcm-41. Retrieved from [Link]
-
LookChem. (n.d.). Purification of 2-Methyltetrahydrofuran. Retrieved from [Link]
-
Kumar, A., et al. (2021). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods. Retrieved from [Link]
- Google Groups. (1995). Purification of THF.
-
ResearchGate. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]
-
ResearchGate. (n.d.). The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b). Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to 2-(Isocyanatomethyl)tetrahydrofuran (CAS 51998-05-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Isocyanatomethyl)tetrahydrofuran, identified by the CAS number 51998-05-1, is a bifunctional organic compound featuring a reactive isocyanate group appended to a stable tetrahydrofuran (THF) ring.[1] This unique combination of a highly electrophilic functional group with a versatile heterocyclic solvent-like moiety makes it a valuable building block in synthetic chemistry. Its primary utility lies in its capacity to introduce the tetrahydrofurfuryl group into various molecular scaffolds through the formation of stable carbamate (urethane), urea, or thiocarbamate linkages. This guide provides a comprehensive overview of its chemical properties, reactivity, safety protocols, and potential applications, offering a technical resource for professionals in research and development.
Physicochemical and Molecular Properties
While extensive experimental data on the physical properties of this compound is not widely published, its fundamental molecular characteristics can be precisely defined.[2][3]
| Property | Value | Source(s) |
| CAS Number | 51998-05-1 | [2][4][5] |
| Molecular Formula | C₆H₉NO₂ | [1][2][3] |
| Molecular Weight | 127.14 g/mol | [2][3][5] |
| Common Synonyms | 2-(isocyanatomethyl)oxolane, (2RS)-2-(isocyanatomethyl)tetrahydrofuran | [1] |
The structure consists of a chiral center at the C2 position of the tetrahydrofuran ring, meaning the compound is typically supplied as a racemic mixture.[1][6]
Caption: Molecular structure of this compound.
Spectral Analysis Insights
While specific spectral data must be confirmed on a lot-specific basis, the molecular structure allows for the prediction of key spectroscopic features.[2][7]
-
Infrared (IR) Spectroscopy : The most prominent feature would be a very strong, sharp absorption band around 2250-2275 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the isocyanate (–N=C=O) group. Additionally, a strong C-O-C stretching band for the ether linkage in the THF ring is expected around 1050-1150 cm⁻¹ .
-
¹H NMR Spectroscopy : The proton NMR spectrum would be complex due to the chirality and overlapping signals from the THF ring protons. Key expected signals include a multiplet for the proton at the C2 position (adjacent to the CH₂NCO group), and a distinct signal for the methylene protons (–CH₂–) adjacent to the isocyanate group. The remaining THF protons would appear as multiplets in the upfield region.[8][9]
-
¹³C NMR Spectroscopy : The carbon spectrum would show a characteristic signal for the isocyanate carbon (–N=C=O) in the range of 120-130 ppm . Six distinct signals for the C₆ skeleton are expected.[8][9]
-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) would be observed at m/z = 127.14. Common fragmentation patterns would likely involve the loss of the isocyanate group (NCO) or cleavage of the tetrahydrofuran ring.[10]
Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the high electrophilicity of the isocyanate carbon atom. This group readily reacts with a wide range of nucleophiles without the need for a catalyst, typically forming stable covalent bonds.
Core Reactivity Profile:
-
With Alcohols (R'-OH) : Forms N-substituted carbamates (urethanes). This is a cornerstone of polyurethane chemistry and a common strategy for linking molecules.
-
With Amines (R'-NH₂) : Forms N,N'-disubstituted ureas. This reaction is extremely rapid and is often used in bioconjugation and polymer synthesis.
-
With Water (H₂O) : Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield an amine (tetrahydrofurfurylamine in this case) and carbon dioxide. This highlights the need for anhydrous conditions during storage and use.[4][11]
-
With Thiols (R'-SH) : Forms thiocarbamates.
The tetrahydrofuran moiety is generally stable under neutral and basic conditions.[12] Its presence imparts increased solubility in a range of organic solvents compared to more rigid aromatic analogs and may influence the conformational properties of the final product.[13][14] This solubility is advantageous in both reaction setup and purification processes.[15]
Caption: General reaction pathways for this compound.
Safety, Handling, and Storage
This compound is classified as highly toxic and requires stringent safety measures during handling.[4]
GHS Hazard Classification: [4]
-
Acute Toxicity (Oral, Dermal, Inhalation) : Category 3 (H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled)
-
Skin Corrosion/Irritation : Category 2 (H315: Causes skin irritation)
-
Serious Eye Damage/Irritation : Category 2 (H319: Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure) : Category 3, Respiratory tract irritation (H335: May cause respiratory irritation)
Recommended Handling Protocol:
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. A respirator may be required for handling larger quantities or in case of insufficient ventilation.[4]
-
Precautions : Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]
-
First Aid :
-
If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on Skin : Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.
-
If Inhaled : Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Storage Conditions:
-
Store refrigerated in a dry, well-ventilated place.[4]
-
Keep the container tightly closed to prevent moisture contamination, which can degrade the material.[4]
-
Opened containers must be carefully resealed and kept upright to prevent leakage.[4]
Potential in Drug Discovery and Materials Science
While primarily sold as a laboratory chemical for research, the structural motifs of this compound suggest its potential as a specialized building block in several advanced applications.
-
Drug Development : The tetrahydrofuran ring is a structural component in various FDA-approved drugs. Its inclusion can enhance aqueous solubility, improve pharmacokinetic profiles, and serve as a stable scaffold. This reagent allows for the covalent attachment of the THF moiety to a drug candidate or a biological probe via a stable urethane or urea linker.
-
Polymer Chemistry : As a monofunctional isocyanate, it can be used as a chain-terminating agent or to graft THF side chains onto a polymer backbone. These side chains can modify the physical properties of the material, such as its solubility, polarity, and glass transition temperature.
-
Bioconjugation : The isocyanate group can react with primary amine groups on the surface of proteins (e.g., lysine residues) to form stable urea linkages, enabling the labeling or modification of biological macromolecules.
Example Experimental Protocol: Synthesis of a Urethane Derivative
This protocol describes a general procedure for the reaction of this compound with a primary alcohol.
Objective: To synthesize Benzyl (tetrahydrofuran-2-ylmethyl)carbamate.
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add benzyl alcohol followed by anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.0 eq) to the stirred solution via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting isocyanate. A specific stain for isocyanates can be used, or disappearance can be monitored by IR spectroscopy (disappearance of the ~2270 cm⁻¹ peak).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure urethane product.
-
Characterize the final product using NMR, IR, and MS to confirm its structure and purity.
References
[4] Combi-Blocks, Inc. (2023). MSDS - this compound. [5] Santa Cruz Biotechnology, Inc. (2016). SAFETY DATA SHEET - this compound. [2] Santa Cruz Biotechnology, Inc. This compound | CAS 51998-05-1. [3] BLD Pharm. 51998-05-1|this compound. [1] ChemicalBook. This compound | 51998-05-1. [16] Guidechem. 2-Tetrahydrofurfurylamine 4795-29-3 wiki. [13] Pace, V., Holzer, W., & Olofsson, B. (2014). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie-Chemical Monthly, 145(1), 1-18. [15] Sharma, V. K., Kumar, S., & Singh, P. P. (2018). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods, 10(3), 253-258. [12] Yaxite Chemical. (2024). Properties and Stability of Tetrahydrofuran. [14] INOVYN. (2025). Tetrahydrofuran (THF): Applications, Properties and Market Outlook. [11] Sigma-Aldrich. Tetrahydrofuran. [7] Physics & Maths Tutor. 6.3.2 Spectroscopy MS. [17] Lab Pro Inc. Top 8 Industrial Uses of Tetrahydrofuran. [6] BenchChem. Spectroscopic analysis for the structural elucidation of 2-(Tetrahydrofuran-2-yl)acetic acid isomers. [8] ResearchGate. (2025). Synthesis and NMR spectra of tetrahydrofuran-2-13C. [10] Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [9] Bodensteiner, J., Baumeister, P., Geyer, R., Buschauer, A., & Reiser, O. (2013). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands. Organic & Biomolecular Chemistry, 11(48), 8486-8495.
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An In-Depth Technical Guide to 2-(Isocyanatomethyl)tetrahydrofuran: Structure, Reactivity, and Applications
This guide provides a comprehensive technical overview of 2-(isocyanatomethyl)tetrahydrofuran, a versatile heterocyclic building block with significant potential in polymer chemistry and drug discovery. We will delve into its chemical structure, explore its reactivity with key functional groups, and detail its applications, supported by established scientific principles and experimental insights.
Introduction: The Strategic Value of a Functionalized Tetrahydrofuran Scaffold
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry and materials science. Its presence in numerous natural products and FDA-approved drugs underscores its favorable pharmacokinetic and physicochemical properties.[1][2][3] By functionalizing the THF moiety with a highly reactive isocyanate group, this compound emerges as a potent intermediate for the synthesis of novel polymers and biologically active molecules. The combination of the flexible, polar THF ring and the electrophilic isocyanate group offers a unique molecular architecture for creating diverse and complex structures.
Chemical Structure and Physicochemical Properties
This compound possesses a distinct structure featuring a saturated five-membered ether ring (tetrahydrofuran) with an isocyanatomethyl group at the 2-position.
Molecular Formula: C₆H₉NO₂[4] Molecular Weight: 127.14 g/mol [4] CAS Number: 51998-05-1[4]
The key structural features that dictate its reactivity are:
-
The Isocyanate Group (-N=C=O): This functional group is characterized by a highly electrophilic carbon atom, making it susceptible to nucleophilic attack. The reactivity of the isocyanate is influenced by the electron-donating or withdrawing nature of its substituent.[5]
-
The Tetrahydrofuran Ring: The ether oxygen in the THF ring can act as a hydrogen bond acceptor, influencing solubility and intermolecular interactions. The ring's conformation can also play a role in the steric accessibility of the isocyanate group.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₂ | [4] |
| Molecular Weight | 127.14 g/mol | [4] |
| CAS Number | 51998-05-1 | [4] |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process starting from biomass-derived precursors. A plausible and efficient route involves the selective functionalization of a diamine precursor.
Proposed Synthetic Pathway
A logical synthetic route commences with the hydrogenation of 2,5-bis(aminomethyl)furan, a bio-based platform chemical, to yield 2,5-bis(aminomethyl)tetrahydrofuran.[6][7] The subsequent challenge lies in the selective conversion of one of the primary amine groups to an isocyanate. This can be achieved through a controlled protection-activation-deprotection sequence.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 2,5-bis(aminomethyl)tetrahydrofuran
This step involves the catalytic hydrogenation of commercially available 2,5-bis(aminomethyl)furan.
-
Reaction Setup: In a high-pressure autoclave, charge 2,5-bis(aminomethyl)furan and a suitable solvent such as methanol or tetrahydrofuran (THF).[8]
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Ruthenium on alumina (Ru/Al₂O₃).[6]
-
Hydrogenation: Pressurize the autoclave with hydrogen gas and heat the reaction mixture. Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reactor, filter the catalyst, and remove the solvent under reduced pressure to obtain 2,5-bis(aminomethyl)tetrahydrofuran.
Step 2: Selective Mono-Boc Protection
To achieve selective isocyanation, one of the amine groups is temporarily protected, for instance, as a tert-butyloxycarbonyl (Boc) carbamate.
-
Monoprotonation: Dissolve 2,5-bis(aminomethyl)tetrahydrofuran in a suitable solvent like methanol. Add one equivalent of a proton source, such as HCl generated in situ from trimethylsilyl chloride (Me₃SiCl), to form the mono-hydrochloride salt.[9] This selectively deactivates one amine group.
-
Boc Protection: To the solution, add one equivalent of di-tert-butyl dicarbonate ((Boc)₂O). The free amine will react to form the mono-Boc-protected diamine.[10]
-
Isolation: After the reaction is complete, the product can be isolated and purified using standard techniques like extraction and chromatography.
Step 3: Phosgene-Free Isocyanate Formation
The use of phosgene is highly hazardous. Safer, phosgene-free methods are preferred for the conversion of the remaining free amine to an isocyanate.[11][12] One such method involves the dehydration of a carbamic acid intermediate.
-
Carbamic Acid Formation: React the mono-Boc-protected diamine with carbon dioxide (CO₂) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form a carbamic acid intermediate.[13]
-
Dehydration: Treat the carbamic acid with a dehydrating agent, such as a sulfonium reagent used in Swern oxidations, to yield the corresponding isocyanate.[13]
-
Isolation: The resulting mono-isocyanate mono-Boc-amine can be purified by chromatography.
Step 4: Deprotection
The final step involves the removal of the Boc protecting group to yield the target molecule.
-
Acidolysis: Treat the mono-isocyanate mono-Boc-amine with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).
-
Work-up: Neutralize the reaction mixture and isolate this compound through extraction and distillation.
Reactivity of this compound
The reactivity of this compound is dominated by the electrophilic nature of the isocyanate group, which readily reacts with a variety of nucleophiles.[5]
Reaction with Alcohols: Urethane Formation
The reaction with alcohols is a cornerstone of polyurethane chemistry, leading to the formation of a stable urethane linkage. This reaction is often catalyzed by tertiary amines or organometallic compounds.[4]
Caption: General reaction of an isocyanate with an alcohol.
The tetrahydrofuran moiety is expected to have a modest electronic influence on the isocyanate's reactivity. The ether oxygen might participate in hydrogen bonding with the alcohol, potentially influencing the reaction kinetics.
Reaction with Amines: Urea Formation
Primary and secondary amines react rapidly with isocyanates to form substituted ureas. This reaction is generally faster than the reaction with alcohols and typically does not require a catalyst.
Caption: General reaction of an isocyanate with a primary amine.
Reaction with Water: Amine Formation and Decarboxylation
Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to a primary amine and carbon dioxide. This reaction is important to consider, as moisture can consume the isocyanate reactant.[1]
Applications in Polymer Chemistry
The primary application of this compound in polymer chemistry is as a monomer for the synthesis of polyurethanes. The incorporation of the THF moiety into the polymer backbone can impart unique properties.
Synthesis of Novel Polyurethanes
By reacting this compound with various polyols (diols, triols, etc.), a wide range of polyurethanes can be synthesized.[14] The properties of the resulting polymer, such as flexibility, thermal stability, and solvent resistance, can be tailored by the choice of the polyol.
General Protocol for Polyurethane Synthesis:
-
Reactant Preparation: In a moisture-free environment, dissolve the chosen polyol and a catalytic amount of a suitable catalyst (e.g., dibutyltin dilaurate) in a dry solvent like THF or toluene.[9]
-
Isocyanate Addition: Slowly add a stoichiometric amount of this compound to the polyol solution while stirring.
-
Polymerization: Heat the reaction mixture to the desired temperature and monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) using FT-IR spectroscopy.[9]
-
Isolation: Once the reaction is complete, the polymer can be precipitated by pouring the solution into a non-solvent like methanol or hexane. The solid polymer is then collected and dried.
The flexible nature of the tetrahydrofuran ring can contribute to the elasticity of the resulting polyurethane, making it a candidate for applications in elastomers, coatings, and adhesives.[15]
Caption: Experimental workflow for polyurethane synthesis.
Potential in Drug Development
The tetrahydrofuran scaffold is a common feature in a number of FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][2] Molecules containing the THF ring often exhibit favorable properties such as improved solubility and metabolic stability.
The isocyanate group of this compound serves as a reactive handle to covalently link the THF moiety to biological macromolecules or to build more complex small molecules. For instance, it can be used to synthesize urea or carbamate derivatives that may act as enzyme inhibitors or receptor ligands. The ability of the THF oxygen to act as a hydrogen bond acceptor can also contribute to binding affinity.[16]
Safety and Handling
Isocyanates are reactive compounds and should be handled with care in a well-ventilated fume hood. They are known respiratory and skin sensitizers.[16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in both polymer science and medicinal chemistry. Its unique combination of a flexible, polar tetrahydrofuran ring and a highly reactive isocyanate group allows for the synthesis of a wide array of novel materials and potential therapeutic agents. The development of efficient and safe synthetic routes, particularly phosgene-free methods, will be crucial for unlocking the full potential of this promising building block. Further research into the specific properties of polymers and bioactive molecules derived from this compound is warranted to fully explore its application landscape.
References
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Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (n.d.). TSpace. Retrieved January 14, 2026, from [Link]
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Green non-phosgene process for manufacturing isocyanates. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
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Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
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Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). R Discovery. Retrieved January 14, 2026, from [Link]
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Hoong, S. S., Yeong, S. K., Hassan, H. A., Din, A. K., & Choo, Y. M. (2015). Synthesis and characterization of polyurethanes made from copolymers of epoxidized natural oil and tetrahydrofuran. Journal of oleo science, 64(1), 101–115. [Link]
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Isocyanate-based multicomponent reactions. (2024). RSC Advances. Retrieved January 14, 2026, from [Link]
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Tetrahydrofuran (THF)-containing natural products and biological activities. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
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Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2011). PMC. Retrieved January 14, 2026, from [Link]
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Polyurethane synthesis and classification - A mini-review. (n.d.). University of Miskolc. Retrieved January 14, 2026, from [Link]
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Introduction to the Phosgenation Process for Amine--Basic Principles. (2024). Sabtech Machine. Retrieved January 14, 2026, from [Link]
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General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Redalyc. Retrieved January 14, 2026, from [Link]
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Synthesis of Polyurethane from Apricot Kernel Oil and Characterization. (2023). DergiPark. Retrieved January 14, 2026, from [Link]
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Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate. Retrieved January 14, 2026, from [Link]
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Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. (n.d.). RWTH Publications. Retrieved January 14, 2026, from [Link]
-
Synthesis of Polyurethanes Using Organocatalysis: A Perspective. (2015). ACS Publications. Retrieved January 14, 2026, from [Link]
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General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]
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Selective Mono‐BOC Protection of Diamines. (2007). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties. (2007). PubMed. Retrieved January 14, 2026, from [Link]
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Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI. Retrieved January 14, 2026, from [Link]
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METHOD FOR PRODUCING 2,5-BIS(AMINOMETHYL) TETRAHYDROFURAN. (2018). European Patent Office. Retrieved January 14, 2026, from [Link]
-
Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (2016). SpringerLink. Retrieved January 14, 2026, from [Link]
-
Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
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Spectroscopic Blueprint of 2-(Isocyanatomethyl)tetrahydrofuran: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-(isocyanatomethyl)tetrahydrofuran, a key intermediate in synthetic chemistry. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a robust predictive guide for researchers, scientists, and professionals in drug development. By leveraging established spectroscopic principles and empirical data from its constituent functional moieties—the tetrahydrofuran ring and the alkyl isocyanate group—we present a comprehensive characterization to aid in the synthesis, identification, and purification of this compound.
Molecular Structure and Spectroscopic Overview
This compound (C₆H₉NO₂) is comprised of a saturated five-membered ethereal ring, tetrahydrofuran (THF), substituted at the 2-position with an isocyanatomethyl group (-CH₂NCO). This unique combination of a cyclic ether and a reactive isocyanate functional group dictates its characteristic spectroscopic properties. The following sections will provide a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known spectral data of tetrahydrofuran and the influence of the isocyanatomethyl substituent.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit distinct signals for the protons on the tetrahydrofuran ring and the methylene bridge. Due to the chiral center at the C2 position, the protons on the THF ring are diastereotopic and will likely show complex splitting patterns.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H2 (THF ring) | ~ 4.0 - 4.2 | Multiplet | The proton on the carbon bearing the isocyanatomethyl group (C2) is expected to be the most downfield of the ring protons due to the deshielding effects of the adjacent oxygen and the substituent. |
| -CH₂-NCO | ~ 3.3 - 3.6 | Doublet | These methylene protons are adjacent to the chiral center and the isocyanate group. They are expected to be a doublet due to coupling with the H2 proton. |
| H5 (THF ring) | ~ 3.7 - 3.9 | Multiplet | Protons on the carbon adjacent to the ring oxygen (C5) will be deshielded. |
| H3, H4 (THF ring) | ~ 1.8 - 2.1 | Multiplets | These methylene protons are further from the electron-withdrawing groups and are expected to appear in a more upfield region, similar to unsubstituted THF.[1][2][3] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide key information about the carbon skeleton. The isocyanate carbon is a particularly notable feature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -N=C =O | ~ 121 - 123 | The isocyanate carbon is characteristically found in this downfield region.[1] |
| C2 (THF ring) | ~ 78 - 82 | The substituted carbon of the THF ring, shifted downfield due to the substituent. |
| -C H₂-NCO | ~ 45 - 50 | The methylene carbon attached to the isocyanate group. |
| C5 (THF ring) | ~ 68 - 70 | The carbon adjacent to the ring oxygen, similar to unsubstituted THF.[4][5][6] |
| C3, C4 (THF ring) | ~ 25 - 30 | The remaining two carbons of the THF ring, expected to be in a similar region as in unsubstituted THF.[4][5][6] |
Infrared (IR) Spectroscopy: Identifying the Key Functional Group
Infrared spectroscopy is instrumental in identifying the presence of the highly characteristic isocyanate functional group.
The IR spectrum of this compound is predicted to be dominated by a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N=C=O Asymmetric Stretch | ~ 2250 - 2280 | Strong, Sharp | This is the most diagnostic peak for an isocyanate.[7] |
| C-H Stretch (Aliphatic) | ~ 2850 - 3000 | Medium to Strong | Arising from the C-H bonds of the tetrahydrofuran ring and the methylene bridge. |
| C-O-C Stretch (Ether) | ~ 1050 - 1150 | Strong | Characteristic of the cyclic ether moiety in the tetrahydrofuran ring.[8] |
Mass Spectrometry (MS): Elucidating Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (MW: 127.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pathway:
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
Table of Predicted Fragments:
| m/z | Proposed Fragment | Notes |
| 127 | [C₆H₉NO₂]⁺˙ | Molecular ion (M⁺˙) |
| 85 | [C₅H₉O]⁺ | Loss of the isocyanate radical (·NCO) |
| 71 | [C₄H₇O]⁺ | Loss of the isocyanatomethyl radical (·CH₂NCO), a common fragmentation for 2-substituted tetrahydrofurans. |
| 56 | [CH₂NCO]⁺˙ | Resulting from α-cleavage at the C2-C(methylene) bond. |
| 43 | [C₃H₇]⁺ | Further fragmentation of the tetrahydrofuran ring. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for novel compounds such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and purification.
-
Acquisition:
-
If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.
-
The mass spectrometer will bombard the sample with electrons (typically at 70 eV for EI) to induce ionization and fragmentation.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can more confidently identify and characterize this valuable synthetic intermediate. The provided protocols offer a standardized approach to obtaining high-quality experimental data for comparison and verification. As with any predictive analysis, experimental verification is the ultimate confirmation of structure.
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-
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-
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-
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-
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-
Homework.Study.com. How many proton signals will appear on the 1H NMR spectrum of Tetrahydrofuran(THF)? [Link]
-
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-
Homework.Study.com. The structure of THF(tetrahydrofuran) is given below. How many C-13 signals will appear on the 13C NMR spectrum? [Link]
-
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-
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-
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-
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-
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An In-depth Technical Guide to 2-(Isocyanatomethyl)tetrahydrofuran: A Material Safety Data Sheet (MSDS) Analysis for the Professional Scientist
This technical guide is designed for researchers, scientists, and drug development professionals who handle 2-(Isocyanatomethyl)tetrahydrofuran. It moves beyond a cursory review of a Material Safety Data Sheet (MSDS) to provide a deep, actionable understanding of the compound's hazards, grounded in the principles of chemical reactivity and toxicology. The focus is on establishing robust, self-validating safety protocols that protect laboratory personnel and ensure the integrity of research.
The Chemistry of Hazard: Understanding the Isocyanate Functional Group
The hazard profile of this compound is fundamentally dictated by its isocyanate functional group (-N=C=O). This group is highly electrophilic and readily reacts with nucleophiles, a property that is both useful in chemical synthesis and the primary source of its health risks.[1] Key reactions to consider in a laboratory setting include those with water, alcohols, and amines. The reaction with water is particularly noteworthy as it produces an unstable carbamic acid which decomposes to an amine and carbon dioxide, potentially leading to pressure buildup in sealed containers.[2]
Principal Hazards:
-
Respiratory Sensitization: Inhalation of isocyanate vapors can lead to sensitization, causing asthma-like symptoms and severe breathing difficulties upon subsequent exposure, even at very low concentrations.[3]
-
Skin and Eye Irritation: Direct contact can cause significant skin irritation, allergic reactions, and serious eye damage.[3]
-
Acute Toxicity: The compound is harmful if swallowed.
-
Flammability: As a flammable liquid and vapor, it requires careful storage and handling away from ignition sources.
Quantitative Data for Risk Assessment: Physicochemical Properties and Exposure Limits
A thorough understanding of the compound's physical and chemical properties is essential for designing safe experiments and appropriate emergency responses.
| Property | Value | Significance in the Laboratory |
| Molecular Formula | C6H9NO2[4] | Essential for all stoichiometric calculations. |
| Molecular Weight | 127.14 g/mol [4] | Critical for accurate preparation of solutions. |
| Boiling Point | 139 °C (282 °F) | Indicates the temperature at which vapor pressure equals atmospheric pressure, posing a significant inhalation risk. |
| Flash Point | Data not available | The absence of this data necessitates treating the compound as flammable and keeping it away from all ignition sources. |
| Density | 1.034 g/cm³ at 25 °C (77 °F) | Necessary for precise mass-to-volume conversions. |
It is crucial to note that specific occupational exposure limits for this compound have not been established. Therefore, a conservative approach of minimizing all routes of exposure is mandatory.
A Framework for Safe Laboratory Practice: Experimental Protocols
The following protocols are designed to be a self-validating system, where each step is a logical consequence of the compound's inherent hazards.
Engineering Controls and Pre-Handling Checks
-
Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood. This is the primary engineering control to mitigate inhalation exposure.
-
Inert Atmosphere: Due to its reactivity with moisture, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using dry glassware. This prevents degradation of the reagent and potentially hazardous pressure buildup.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for flammable liquids (e.g., dry chemical, CO2) are readily accessible.[1]
Personal Protective Equipment (PPE): The Last Line of Defense
The appropriate selection and use of PPE is critical.[5]
-
Gloves: Wear nitrile or butyl rubber gloves.[6] Standard latex gloves are not sufficient. If contact occurs, remove and dispose of gloves immediately.[7]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities.[3]
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
Aliquoting and Reaction Setup
-
Transfer Technique: Use a syringe or cannula for transferring the liquid to minimize exposure to air. Avoid pouring.
-
Container Management: Keep the primary container tightly closed when not in use. After transferring the desired amount, flush the headspace of the container with an inert gas before sealing.
-
Waste Quenching: Have a quenching solution readily available. A common solution is 10% isopropyl alcohol and 1% ammonia in water to neutralize any unreacted isocyanate.[7]
Visualization of Emergency Procedures: A Logical Workflow
In the event of an emergency, a clear and logical response is paramount. The following diagram illustrates the decision-making process for handling spills and exposures.
Caption: Emergency response workflow for incidents involving this compound.
Decontamination and Waste Disposal
Proper disposal is a critical component of safe handling.
-
Neutralization: All unreacted this compound and contaminated materials should be neutralized. Slowly add the isocyanate waste to a neutralizing solution (e.g., 5-10% sodium carbonate in water or 3-8% ammonia in water with a small amount of detergent) with stirring in a fume hood.[8]
-
Ventilation: The neutralization reaction produces carbon dioxide, so do not seal the waste container.[1][8] Allow it to stand in a well-ventilated area for at least 48 hours.[3]
-
Disposal: The neutralized waste should be collected in a properly labeled container and disposed of through your institution's hazardous waste program.[1]
Storage and Stability
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[3][6] The container should be tightly sealed to prevent moisture contamination.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, alcohols, and amines.
By integrating this in-depth understanding of the chemical properties and hazards of this compound into your laboratory practices, you can create a safer research environment and ensure the reliability of your experimental outcomes.
References
- Transport Canada. (2025, August 11). Isocyanates – A family of chemicals.
- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.
- Government of Canada. (2022, September 9). Isocyanates: Control measures guideline.
- American Chemistry Council. (n.d.). Emergency Response.
- SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. (n.d.).
- Reddit. (2021, February 5). Safety measures for working with isocyanate.
- Patsnap Eureka. (2025, July 10). How to Enhance Isocyanate Storage and Handling Safety?
- Santa Cruz Biotechnology. (n.d.). This compound.
- Sigma-Aldrich. (2025, July 8). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, July 8). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran.
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- 8. safetyinnumbers.ca [safetyinnumbers.ca]
A Comprehensive Technical Guide to the Stability and Storage of 2-(Isocyanatomethyl)tetrahydrofuran
This guide provides an in-depth analysis of the chemical stability of 2-(Isocyanatomethyl)tetrahydrofuran and outlines authoritative protocols for its safe storage and handling. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure reagent integrity and experimental reproducibility.
Introduction: A Profile of a Bifunctional Reagent
This compound (CAS No. 51998-05-1) is a unique bifunctional molecule that combines the high reactivity of an isocyanate group with the solvent characteristics and coordination properties of a tetrahydrofuran (THF) ring.[1] This structure makes it a valuable building block in the synthesis of complex organic molecules, polymers, and pharmaceutical intermediates. However, the very features that make it synthetically useful also render it susceptible to specific degradation pathways. Understanding its inherent instabilities is paramount for its effective use.
The molecule's reactivity is dominated by two key structural features:
-
The Isocyanate Group (-N=C=O): A highly electrophilic functional group, prone to reaction with a wide range of nucleophiles.
-
The Tetrahydrofuran (THF) Moiety: A cyclic ether that, while generally stable, is susceptible to peroxide formation upon exposure to oxygen and light.[2][3]
This guide will dissect the factors that compromise the stability of this compound and provide a robust framework for its long-term storage and handling.
| Property | Value |
| CAS Number | 51998-05-1[1] |
| Molecular Formula | C₆H₉NO₂[1] |
| Molecular Weight | 127.14 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~139 °C[4] |
| Density | ~1.034 g/cm³ at 25 °C[4] |
Core Stability Challenges and Degradation Pathways
The principal threats to the stability of this compound are moisture and atmospheric oxygen. Each triggers a distinct and irreversible degradation cascade.
Moisture-Induced Degradation: The Isocyanate's Primary Vulnerability
Isocyanates are notoriously reactive towards water and other protic nucleophiles.[5] This is the most immediate and common degradation pathway. The reaction proceeds in a multi-step sequence that consumes the active reagent and generates solid byproducts.
Causality of Moisture Sensitivity: The electrophilic carbon atom of the isocyanate group is readily attacked by the oxygen atom in water. This initiates a cascade:
-
Formation of Carbamic Acid: The initial reaction forms an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and forming the corresponding primary amine (tetrahydrofurfurylamine).
-
Urea Formation: The newly formed, highly nucleophilic amine immediately reacts with a second molecule of this compound. This results in the formation of a stable, and typically insoluble, disubstituted urea.[6]
This entire process leads to a loss of the desired reagent, the formation of solid precipitates that can contaminate reactions, and a potential for pressure buildup in sealed containers due to CO₂ evolution.[7]
Caption: Peroxide formation on the tetrahydrofuran moiety via a light-accelerated radical process.
Authoritative Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for maintaining the chemical integrity and ensuring the safety of this compound. These protocols are designed as a self-validating system to mitigate the risks outlined above.
Core Storage Conditions
The primary objective is to create an environment free from moisture, oxygen, and light.
| Parameter | Recommendation | Rationale and Causality |
| Temperature | Store in a cool place. [7][8]Recommended: 2-8 °C. | Reduces the rate of all chemical degradation pathways and minimizes vaporization. Avoid freezing, which could cause crystallization and potential hazards. [5] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Prevents contact with atmospheric moisture, which triggers urea formation, and oxygen, which leads to peroxide formation. [9] |
| Container | Tightly sealed, opaque or amber glass bottle. | A tight seal is the first line of defense against moisture and air ingress. Opaque glass prevents light from accelerating peroxide formation. [3] |
| Location | A dry, well-ventilated, dedicated chemical storage area. [7][10] | Ensures a controlled environment and prevents accidental contact with incompatible materials. Good ventilation is crucial in case of vapor release. [11] |
Incompatible Materials
Isocyanates are highly reactive and must be stored separately from a range of other chemicals. [7]
| Incompatible Material | Hazard |
|---|---|
| Water, Alcohols, Amines | Highly exothermic reaction, formation of solid ureas/urethanes, CO₂ evolution. |
| Strong Acids & Bases | Can violently catalyze polymerization. |
| Strong Oxidizing Agents | Increases fire risk and can react with the THF moiety. |
Handling Workflow: A Step-by-Step Protocol
Proper handling is critical each time the container is opened. The goal is to minimize atmospheric exposure.
Caption: Recommended workflow for dispensing air- and moisture-sensitive reagents.
Quality Control: Monitoring for Degradation
Regularly assessing the quality of the reagent is crucial, especially for long-stored containers or those that have been opened multiple times.
Visual Inspection
-
Clarity: The liquid should be clear and colorless to pale yellow.
-
Precipitate: The presence of any white solid indicates the formation of ureas due to moisture contamination. If solids are present, the reagent's purity is compromised.
Protocol for Peroxide Testing
Since the THF moiety can form peroxides, periodic testing is a critical safety measure, especially before any operation involving heating or concentration. [12] Methodology (Qualitative Test):
-
Preparation: In a fume hood, add 1-2 mL of this compound to an equal volume of acetic acid.
-
Reagent Addition: Add a few drops of a freshly prepared 5% aqueous potassium iodide (KI) solution.
-
Observation: Vigorously shake the mixture. A yellow color turning to brown indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
Validation: If peroxides are detected, the material should be treated to remove them or disposed of according to institutional safety guidelines. Do not distill or heat material that tests positive for peroxides.
Conclusion
The stability of this compound is a direct function of its storage and handling. Its bifunctional nature necessitates a dual-pronged approach to preservation, protecting the isocyanate group from nucleophilic attack (primarily by water) and the tetrahydrofuran ring from peroxide formation (driven by air and light). By implementing the authoritative protocols detailed in this guide—specifically, storage under a cool, dry, inert atmosphere in a sealed, opaque container—researchers can ensure the long-term integrity of this valuable reagent, leading to safer laboratory practices and more reliable scientific outcomes.
References
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from Safe Work Australia website. [Link]
-
Transport Canada. (2025). Isocyanates – A family of chemicals. Retrieved from Transport Canada website. [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from SafeWork NSW website. [Link]
-
Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]
-
Risk Assessment for Storage for Isocyanate. (n.d.). Scribd. [Link]
-
Monument Chemical. (n.d.). Tetrahydrofuran (THF). Retrieved from Monument Chemical website. [Link]
-
Shenyang East Chemical Science-Tech Co., Ltd. (2024). Main uses and storage methods of THF. Retrieved from ES CHEM Co.,Ltd website. [Link]
-
LookChem. (2024). Properties and Stability of Tetrahydrofuran. Retrieved from LookChem website. [Link]
-
Organic Chemistry. (n.d.). Tetrahydrofuran (THF). Retrieved from Organic Chemistry website. [Link]
-
Wikipedia. (n.d.). Polyurethane. Retrieved from Wikipedia. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. icheme.org [icheme.org]
- 6. Polyurethane - Wikipedia [en.wikipedia.org]
- 7. Isocyanates – A family of chemicals [tc.canada.ca]
- 8. fishersci.com [fishersci.com]
- 9. monumentchemical.com [monumentchemical.com]
- 10. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 12. fishersci.com [fishersci.com]
"2-(Isocyanatomethyl)tetrahydrofuran" potential applications in organic synthesis
An In-Depth Technical Guide to 2-(Isocyanatomethyl)tetrahydrofuran: Synthesis, Reactivity, and Applications
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its molecular characteristics, core reactivity, and explore its burgeoning potential in the fields of polymer science and fine chemical synthesis. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and practical considerations essential for leveraging this versatile reagent in a laboratory setting.
Introduction: A Molecule of Dichotomous Functionality
This compound (C₆H₉NO₂) is a bifunctional organic compound featuring a highly electrophilic isocyanate group (-N=C=O) appended to a stable, five-membered tetrahydrofuran (THF) ring.[1] This unique structural combination makes it a valuable building block in organic synthesis.
-
The Isocyanate Group : This functional group is the primary driver of the molecule's reactivity. The carbon atom is highly susceptible to nucleophilic attack, serving as a gateway to the formation of urethanes, ureas, carbamates, and other critical linkages.[2][3] Isocyanates are foundational in the production of a vast array of materials, from polyurethanes to pharmaceuticals.[4][5]
-
The Tetrahydrofuran Moiety : The THF ring is more than just a scaffold. It imparts specific physical and chemical properties to the molecule and its derivatives. As a cyclic ether, it enhances solubility in a range of organic solvents and can influence the conformational properties of larger molecules it is incorporated into.[6] In polymer applications, introducing THF rings into the polymer backbone can improve flexibility, thermal stability, and adhesion.[7]
This guide will explore how these two components work in concert to make this compound a reagent of significant interest.
Synthesis and Core Reactivity
The synthesis of this compound typically proceeds from its corresponding primary amine, (tetrahydrofuran-2-yl)methanamine. The classical industrial route to isocyanates involves phosgenation (reaction with phosgene, COCl₂).[2] However, due to the extreme toxicity of phosgene, significant research has focused on developing safer, phosgene-free synthetic routes.[4]
Core Reactivity: The Isocyanate Hub
The utility of this compound is rooted in the predictable and efficient reactions of the isocyanate group. The primary reactions involve the addition of a nucleophile containing an active hydrogen atom across the N=C double bond.
// Style Isocyanate [shape=record, label="{ R-CH₂ | N=C=O }"]; Nucleophile [shape=record, label="{ R'-O | H }"]; Product [shape=record, label="{ R-CH₂-NH | C=O | O-R' }"]; Isocyanate:f1 -> Product:f1 [style=invis]; Nucleophile:f0 -> Product:f2 [style=invis]; } }
Caption: Generalized reaction of an isocyanate with an alcohol.
Key Reactions with Nucleophiles:
-
With Alcohols (ROH): This reaction is fundamental to polyurethane chemistry and yields a stable urethane (carbamate) linkage.[2] The reaction is often catalyzed by tertiary amines or organotin compounds.
-
With Water (H₂O): Isocyanates react with water to form an unstable carbamic acid intermediate, which rapidly decomposes to a primary amine and carbon dioxide gas.[2] This reaction is harnessed to create polyurethane foams, where the CO₂ acts as the blowing agent.[8]
-
With Amines (RNH₂): The reaction with primary or secondary amines is typically very rapid and produces a substituted urea .[2] This linkage is crucial in the synthesis of polyurea polymers and various pharmaceutical compounds.
The reactivity of the isocyanate group is enhanced by electron-withdrawing groups on the "R" substituent and diminished by electron-donating groups.[3]
Application in Polymer Synthesis
The ability of this compound to act as a monomer is one of its most significant applications. When reacted with a diol or polyol, it can form polyurethanes. The incorporation of the THF ring directly into the polymer backbone imparts desirable properties.
Properties Imparted by the THF Moiety:
| Property | Rationale / Advantage |
| Flexibility | The ether linkages in the THF ring allow for greater rotational freedom compared to rigid aromatic rings, resulting in more flexible polymer chains. |
| Adhesion | The polarity of the ether oxygen can improve adhesion to various substrates, making it suitable for coatings and adhesives.[5] |
| Solvent Resistance | While THF itself is a good solvent, incorporating it into a polymer backbone can enhance resistance to non-polar solvents. |
| Biocompatibility | Poly(tetrahydrofuran), also known as Polytetramethylene ether glycol (PTMEG), is a key component in some biocompatible elastomers, suggesting the THF unit is well-tolerated in biomedical applications.[8][9] |
Experimental Protocol: Synthesis of a Model Urethane
This protocol details a representative, lab-scale synthesis of a urethane from this compound and benzyl alcohol. This serves as a model for the fundamental linkage-forming reaction in polyurethane synthesis.
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) as solvent
-
Dibutyltin dilaurate (catalyst, ~0.1 mol%)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with anhydrous THF. Add this compound followed by benzyl alcohol.
-
Catalysis: Add a catalytic amount of dibutyltin dilaurate to the stirring solution.
-
Reaction: Heat the mixture to a gentle reflux (approx. 66 °C) and maintain for 4-6 hours.
-
Causality Insight: Heating provides the activation energy for the reaction. The inert atmosphere is critical to prevent the isocyanate from reacting with atmospheric moisture, which would form an unwanted urea byproduct and consume the starting material.[2]
-
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by Infrared (IR) Spectroscopy. The disappearance of the strong, sharp isocyanate peak around 2270 cm⁻¹ indicates the reaction is complete.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure urethane product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Pharmaceutical and Agrochemical Synthesis
The isocyanate functional group is a cornerstone in the synthesis of complex organic molecules for the life sciences.[4] It serves as a reliable handle for introducing carbamate and urea functionalities, which are common motifs in biologically active compounds.
The THF ring in this compound can act as a bioisostere for other cyclic systems or provide a favorable pharmacokinetic profile (e.g., improving solubility or metabolic stability). For instance, the related solvent 2-methyltetrahydrofuran (2-MeTHF) is gaining traction in pharmaceutical synthesis as a more sustainable and often higher-performing alternative to THF.[10][11][12] This suggests that THF-containing building blocks are of high interest to the industry.
// Central Node Core [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon];
// Branches Polymers [label="Polyurethanes &\nPolyureas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pharma [label="Pharmaceutical Intermediates\n(Urea/Carbamate Motifs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Agro [label="Agrochemicals\n(e.g., Herbicides, Fungicides)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Derivatives [label="Specialty Chemical Derivatives", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Core -> Polymers [label="+ Polyol/Polyamine", color="#4285F4"]; Core -> Pharma [label="+ Bioactive Amine/Alcohol", color="#EA4335"]; Core -> Agro [label="+ Functionalized Nucleophile", color="#34A853"]; Core -> Derivatives [label="+ Custom Nucleophile", color="#5F6368"]; }
Caption: Synthetic pathways from the core reagent.
Safety and Handling
Isocyanates are potent electrophiles and require careful handling. Low molecular weight isocyanates can be lachrymatory and respiratory irritants.[5]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[13]
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[5] The container should be clearly labeled. Moisture sensitivity is a key concern, as reaction with water degrades the material.
-
Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal. Do not use water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted isocyanate can be quenched by slowly adding it to a solution of a polyol or amine in a suitable solvent.
Conclusion and Future Outlook
This compound stands as a highly valuable and versatile building block for synthetic chemistry. Its dual functionality—the reactive isocyanate group and the property-modifying THF ring—provides a powerful tool for the rational design of new materials and molecules. Its primary applications lie in the synthesis of specialty polyurethanes where backbone flexibility and polarity are desired. Furthermore, its potential in creating complex, biologically relevant small molecules is an area ripe for exploration. As the chemical industry continues to move towards more sophisticated and functional monomers, the demand for well-defined building blocks like this compound is expected to grow.
References
- Mora Vargas, J. A., Mandrekar, K. S., Echemendía, R., & Burtoloso, A. C. B. (n.d.). Innovations in isocyanate synthesis for a sustainable future. Organic & Biomolecular Chemistry.
- Silvari Group. (n.d.). Tetrahydrofuran in Polymer Industry.
- RadTech. (2020). Cyclopolymerizable UV Monomers Introducing Tetrahydrofuran Rings into the Polymer Backbone. RadTech 2020.
- ResearchGate. (n.d.). Isocyanates, Organic.
- Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI:10.1039/D4RA04152F.
- Wikipedia. (n.d.). Isocyanate.
- InBite. (n.d.). 2-MeTHF vs. THF: Which Solvent is Right for Your Pharmaceutical Synthesis?
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Wikipedia. (n.d.). Polyurethane.
- ResearchGate. (n.d.). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions.
- Pace, V., Holzer, P., Olofsson, B., & Luisi, R. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Beilstein Journal of Organic Chemistry, 12, 2690-2696. DOI: 10.3762/bjoc.12.266.
- Lab Pro Inc. (n.d.). Top 8 Industrial Uses of Tetrahydrofuran.
Sources
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- 4. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 2-(Isocyanatomethyl)tetrahydrofuran Derivatives and Analogues: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Tetrahydrofuran Moiety in Medicinal Chemistry
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous natural products and synthetic drugs.[1] Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in the design of novel therapeutic agents. The C2-substituted tetrahydrofuran motif, in particular, offers a versatile platform for introducing a variety of functional groups to modulate the biological activity and pharmacokinetic profile of a molecule. This guide focuses on a highly reactive and synthetically useful derivative, 2-(isocyanatomethyl)tetrahydrofuran, and its analogues, exploring their synthesis, chemical transformations, and potential as key building blocks in the development of innovative pharmaceuticals.
Core Synthesis of this compound: A Gateway to Chemical Diversity
The primary and most efficient route to this compound involves the Curtius rearrangement of an acyl azide derived from 2-(tetrahydrofuran-2-yl)acetic acid.[2] This classic transformation provides a reliable method for accessing the isocyanate functionality with retention of stereochemistry, which is often crucial for biological activity.
Synthesis of the Precursor: 2-(Tetrahydrofuran-2-yl)acetic acid
The journey to our target isocyanate begins with the synthesis of its carboxylic acid precursor, 2-(tetrahydrofuran-2-yl)acetic acid. Several synthetic routes are available, with the choice often depending on the desired scale and available starting materials. A common and efficient method involves the oxidation of the commercially available 2-(tetrahydrofuran-2-yl)ethanol.[3]
Table 1: Comparison of Synthetic Routes to 2-(Tetrahydrofuran-2-yl)acetic acid
| Parameter | Route 1: Oxidation of 2-(Tetrahydrofuran-2-yl)ethanol | Route 2: Multi-step from Ethyl Acetoacetate |
| Starting Materials | 2-(Tetrahydrofuran-2-yl)ethanol | Ethyl acetoacetate, 1,4-dibromobutane |
| Key Reagents | TEMPO, NaBr, NaOCl, NaHCO₃ | LDA, THF, Pd/C, H₂, LiOH |
| Number of Steps | 1 | 3 |
| Overall Yield | High (up to 95%)[3] | Moderate (~70-75%) |
| Advantages | High-yielding, one-step process. | Utilizes readily available starting materials. |
| Disadvantages | Requires a specific starting alcohol. | Multi-step, requires cryogenic conditions. |
Experimental Protocol: Synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid via TEMPO-catalyzed Oxidation
This protocol details a robust and high-yielding method for the synthesis of the key carboxylic acid precursor.
Materials:
-
2-(Tetrahydrofuran-2-yl)ethanol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium bromide (NaBr)
-
Sodium hypochlorite solution (NaOCl, commercial bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(tetrahydrofuran-2-yl)ethanol in dichloromethane.
-
Add TEMPO and sodium bromide to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(tetrahydrofuran-2-yl)acetic acid.[3]
The Curtius Rearrangement: From Carboxylic Acid to Isocyanate
With 2-(tetrahydrofuran-2-yl)acetic acid in hand, the next critical step is its conversion to the corresponding acyl azide, which then undergoes the Curtius rearrangement to yield this compound. A widely used and efficient method for this transformation is the one-pot procedure using diphenylphosphoryl azide (DPPA).[4]
dot
Caption: Curtius Rearrangement Workflow for Isocyanate Synthesis.
Experimental Protocol: Synthesis of this compound
This protocol outlines the one-pot synthesis of the target isocyanate from the corresponding carboxylic acid. Caution: Acyl azides and isocyanates are potentially hazardous. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-(Tetrahydrofuran-2-yl)acetic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
Procedure:
-
To a stirred solution of 2-(tetrahydrofuran-2-yl)acetic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Slowly add diphenylphosphoryl azide (1.1 eq) to the mixture at room temperature.
-
Stir the reaction mixture for 30 minutes at room temperature to form the acyl azide intermediate.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by IR spectroscopy for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the rearrangement is complete, the resulting solution of this compound in toluene can be used directly in the next step without isolation.
Reactivity and Derivatization: Building a Library of Bioactive Molecules
The isocyanate group is a highly versatile functional group that readily reacts with a variety of nucleophiles, making this compound an excellent starting material for generating libraries of diverse compounds for biological screening.[1] The most common reactions involve the formation of ureas and carbamates.
Urea Derivatives: Potent Enzyme Inhibitors and Beyond
The reaction of this compound with primary or secondary amines provides a straightforward route to a wide range of urea derivatives.[5] Urea-containing compounds are prevalent in medicinal chemistry and are known to exhibit a broad spectrum of biological activities, including acting as potent enzyme inhibitors.[6]
dot
Caption: General Synthesis of Urea Derivatives.
Experimental Protocol: General Procedure for the Synthesis of Urea Derivatives
Materials:
-
Solution of this compound in toluene (from the previous step)
-
Desired primary or secondary amine (1.0 eq)
-
Anhydrous solvent (e.g., toluene, THF, or DCM)
Procedure:
-
To the solution of this compound in toluene, add a solution of the desired amine in an anhydrous solvent at room temperature.
-
Stir the reaction mixture at room temperature until the isocyanate is consumed (monitor by IR spectroscopy). The reaction is typically rapid.
-
Upon completion, the urea product often precipitates from the reaction mixture and can be isolated by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by crystallization or column chromatography.
Carbamate Derivatives: Versatile Scaffolds in Drug Design
The reaction of this compound with alcohols or phenols yields carbamate derivatives. Carbamates are another important class of compounds in drug discovery, known to act as inhibitors for various enzymes, including cholinesterases and fatty acid amide hydrolase (FAAH).[7][8]
dot
Caption: General Synthesis of Carbamate Derivatives.
Experimental Protocol: General Procedure for the Synthesis of Carbamate Derivatives
Materials:
-
Solution of this compound in toluene
-
Desired alcohol or phenol (1.0 eq)
-
Anhydrous solvent (e.g., toluene, THF)
-
Optional: Catalyst (e.g., dibutyltin dilaurate)
Procedure:
-
To the solution of this compound in toluene, add the desired alcohol or phenol.
-
For less reactive alcohols, a catalyst such as dibutyltin dilaurate can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the isocyanate is consumed (monitor by IR spectroscopy).
-
Remove the solvent under reduced pressure and purify the crude product by crystallization or column chromatography.
Applications in Drug Discovery: A Landscape of Therapeutic Potential
The derivatives of this compound hold significant promise in the development of new therapeutics across various disease areas. The inherent properties of the tetrahydrofuran ring, combined with the diverse functionalities that can be introduced via the isocyanate handle, allow for the fine-tuning of biological activity and pharmacokinetic profiles.
Enzyme Inhibition: A Key Mechanism of Action
A primary application of urea and carbamate derivatives lies in their ability to act as enzyme inhibitors. The urea and carbamate moieties can form key hydrogen bonding interactions within the active sites of enzymes, leading to potent and selective inhibition.
Table 2: Potential Enzyme Targets for this compound Derivatives
| Derivative Class | Potential Enzyme Targets | Therapeutic Area | Rationale |
| Urea Derivatives | Kinases, Proteases, Hydrolases | Oncology, Infectious Diseases, Inflammatory Diseases | Urea functionality can mimic peptide bonds and form critical hydrogen bonds in enzyme active sites.[6] |
| Carbamate Derivatives | Cholinesterases (AChE, BChE), Fatty Acid Amide Hydrolase (FAAH) | Alzheimer's Disease, Pain, Anxiety | Carbamates can act as covalent or reversible inhibitors of serine hydrolases.[7][8] |
Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization
Systematic derivatization of the this compound core allows for comprehensive structure-activity relationship (SAR) studies. By varying the substituents on the urea or carbamate nitrogen, researchers can probe the steric and electronic requirements for optimal binding to the target protein. This iterative process of synthesis and biological evaluation is fundamental to the lead optimization phase of drug discovery.[1]
Conclusion and Future Perspectives
This compound and its analogues represent a valuable and versatile platform for the discovery of novel drug candidates. The straightforward and efficient synthetic routes to this key intermediate, coupled with its rich reactivity, provide access to a vast chemical space of potential therapeutic agents. The demonstrated potential of urea and carbamate derivatives as potent enzyme inhibitors highlights the promise of this scaffold in addressing a wide range of diseases. Future research in this area will likely focus on the synthesis of more complex and diverse libraries of derivatives, their evaluation against a broader panel of biological targets, and the optimization of their pharmacokinetic properties to generate clinically viable drug candidates.
References
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2-(Tetrahydrofuran-2-yl)acetic acid. (2024). ChemBK. Retrieved from [Link]
-
Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. (n.d.). ResearchGate. Retrieved from [Link]
- Compounds and pharmaceutical compositions thereof for the treatment of diseases. (n.d.). Google Patents.
-
Curtius Reactions. (n.d.). Professor Steven V. Ley Research Group. Retrieved from [Link]
-
Curtius Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Asian Journal of Chemistry.
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. (2025). PubMed Central. Retrieved from [Link]
-
Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold. (2025). ResearchGate. Retrieved from [Link]
-
Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. (n.d.). RSC Publishing. Retrieved from [Link]
- Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Medi
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. (n.d.). PubMed Central. Retrieved from [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Urea Formation. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Highly selective carbamate-based butyrylcholinesterase inhibitors derived from a naturally occurring pyranoisoflavone. (2019). PubMed. Retrieved from [Link]
-
Acyl azide synthesis by azidonation, azidation or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. (2025). ResearchGate. Retrieved from [Link]
- Tetrahydrofuran derivatives with antifungal- effect, pharmaceutical compositions containing them and process for their preparation. (n.d.). Google Patents.
-
Acyl azide. (n.d.). Wikipedia. Retrieved from [Link]
- Compounds and methods useful for treating or preventing cancers. (2018). Google Patents.
- Synthesis of tetrahydrofuran. (n.d.). Google Patents.
-
Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Preparation of TMTHF. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and characterisation of two lithium-thiocyanate solvates with tetrahydrofuran: Li[SCN]·THF and Li[SCN]·2THF. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis and characterisation of two lithium-thiocyanate solvates with tetrahydrofuran: Li[SCN]·THF and Li[SCN]·2THF. (2021). PubMed. Retrieved from [Link]
Sources
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A Technical Guide to the Reaction Mechanisms of 2-(Isocyanatomethyl)tetrahydrofuran with Nucleophiles
Introduction
2-(Isocyanatomethyl)tetrahydrofuran is a bifunctional molecule of significant interest in the synthesis of novel polymers, pharmaceuticals, and agrochemicals. Its unique structure, combining a highly reactive isocyanate group with a versatile tetrahydrofuran (THF) moiety, offers a gateway to a diverse range of chemical transformations. The isocyanate group serves as a potent electrophile, readily undergoing addition reactions with a wide array of nucleophiles. The THF ring, while generally stable, can influence the reactivity of the isocyanate and provides a scaffold for further functionalization, imparting specific physicochemical properties to the final products.
This in-depth technical guide provides a comprehensive exploration of the core reaction mechanisms of this compound with common nucleophiles. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying principles governing these reactions, discusses the role of catalysis, and provides insights into the kinetic and stereochemical aspects of these transformations.
Core Reactivity of the Isocyanate Group
The fundamental reactivity of this compound is dictated by the isocyanate group (-N=C=O). The central carbon atom of the isocyanate is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This electrophilicity is the driving force for its reaction with nucleophiles.
The generally accepted mechanism for the reaction of isocyanates with nucleophiles, such as alcohols or amines, involves a nucleophilic attack on the carbonyl carbon of the isocyanate, followed by a proton transfer.[1]
Reaction with Primary and Secondary Amines: Urea Formation
The reaction of this compound with primary or secondary amines is a rapid and highly exothermic process that leads to the formation of substituted ureas. This reaction is a cornerstone of polyurethane chemistry and is widely used in the synthesis of various organic molecules.[2][3]
The mechanism proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. This is typically a fast and irreversible reaction that does not require a catalyst.[2]
Mechanistic Pathway: Amine Addition
The reaction begins with the lone pair of electrons on the nitrogen atom of the amine attacking the carbonyl carbon of the isocyanate. This forms a transient zwitterionic intermediate, which rapidly undergoes an intramolecular proton transfer from the nitrogen to the oxygen, yielding the stable urea derivative.
Caption: General mechanism for urea formation.
Reaction with Alcohols: Carbamate (Urethane) Formation
The reaction of this compound with alcohols produces carbamates, commonly known as urethanes. This reaction is fundamental to the production of polyurethane polymers.[4] Compared to the reaction with amines, the reaction with alcohols is generally slower and often requires catalysis to proceed at a practical rate, especially with aliphatic isocyanates.[5]
Mechanistic Considerations and Catalysis
The uncatalyzed reaction between an isocyanate and an alcohol is believed to proceed through a series of addition and proton transfer steps. However, the reaction is significantly accelerated by catalysts, which can operate through different mechanisms.
Base Catalysis: Tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin dilaurate) are common catalysts.[6] Base catalysts can function in several ways.[7]
-
Nucleophilic Catalysis: The catalyst can directly attack the isocyanate to form a more reactive intermediate.[6]
-
General Base Catalysis: The catalyst can activate the alcohol by forming a hydrogen bond, making it a more potent nucleophile.
Acid Catalysis: Lewis acids can also catalyze the reaction by coordinating to the oxygen or nitrogen of the isocyanate group, thereby increasing its electrophilicity.[5]
Caption: Simplified catalytic cycle for urethane formation.
Influence of the Tetrahydrofuran Moiety
The tetrahydrofuran ring in this compound is not expected to directly participate in the reaction with nucleophiles under standard conditions. However, it can exert steric and electronic influences:
-
Steric Hindrance: The bulky THF ring adjacent to the methylene spacer may introduce some steric hindrance around the isocyanate group, potentially slowing the reaction rate compared to a linear aliphatic isocyanate.
-
Electronic Effects: The oxygen atom in the THF ring is electron-withdrawing through induction, which could slightly increase the electrophilicity of the isocyanate carbon.
Reaction with Water: Amine and Carbon Dioxide Formation
The reaction of this compound with water is a critical consideration, as it is often a competing and undesirable side reaction in polyurethane synthesis. This reaction proceeds in two main steps:
-
Carbamic Acid Formation: Water acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid readily decomposes to yield a primary amine and carbon dioxide gas.
The newly formed primary amine is highly reactive and can further react with another molecule of this compound to form a disubstituted urea. This secondary reaction leads to chain extension and cross-linking in polymer systems and is responsible for the foaming in the production of polyurethane foams.
Caption: Reaction pathway of isocyanate with water.
Experimental Protocols: Monitoring the Reaction
The progress of the reaction between this compound and nucleophiles can be monitored using various analytical techniques.
In-Situ FTIR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of isocyanate reactions.[8] The strong and characteristic absorption band of the isocyanate group (-N=C=O) appears around 2250-2275 cm⁻¹. The disappearance of this peak can be used to track the consumption of the isocyanate and determine the reaction kinetics.[8] The appearance of characteristic bands for the urea (C=O stretch around 1630-1695 cm⁻¹) or carbamate (C=O stretch around 1680-1740 cm⁻¹) products can also be monitored.
Protocol for In-Situ FTIR Monitoring:
-
Setup: An attenuated total reflectance (ATR) FTIR probe is inserted directly into the reaction vessel.
-
Background Spectrum: A background spectrum of the solvent and nucleophile is collected before the addition of the isocyanate.
-
Reaction Initiation: this compound is added to the reaction mixture.
-
Data Acquisition: Spectra are collected at regular intervals throughout the reaction.
-
Analysis: The change in the peak area or height of the isocyanate and product peaks over time is used to determine the reaction rate and endpoint.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isocyanate reactions.[9] Since isocyanates are highly reactive, they are typically derivatized before analysis.[10][11]
General Protocol for HPLC Analysis:
-
Sampling: Aliquots are taken from the reaction mixture at specific time points.
-
Quenching/Derivatization: The reaction in the aliquot is quenched, and the remaining isocyanate is derivatized with a suitable reagent, such as dibutylamine or 1-(2-methoxyphenyl)piperazine, to form a stable urea derivative.[12]
-
Analysis: The derivatized sample is analyzed by HPLC with UV or other suitable detection to quantify the amount of unreacted isocyanate.
Quantitative Data Summary
| Nucleophile | Relative Reactivity | Product | Typical Conditions |
| Primary Aliphatic Amine | Very High | Urea | Uncatalyzed, Room Temperature |
| Primary Aromatic Amine | High | Urea | Uncatalyzed, Room Temperature |
| Primary Alcohol | Moderate | Carbamate | Catalyzed, Room/Elevated Temperature |
| Water | Moderate | Unstable Carbamic Acid -> Amine + CO₂ | Often uncatalyzed, can be base-catalyzed |
| Secondary Alcohol | Low | Carbamate | Catalyzed, Elevated Temperature |
| Phenol | Low | Carbamate | Catalyzed, Elevated Temperature |
Note: Reactivity is influenced by steric hindrance, electronics, and the specific catalyst used.
Conclusion
The reaction of this compound with nucleophiles is predominantly governed by the highly electrophilic nature of the isocyanate group. Reactions with amines are typically rapid and lead to the formation of ureas, while reactions with alcohols are generally slower, often requiring catalysis to form carbamates. The presence of the tetrahydrofuran moiety can introduce subtle steric and electronic effects that may modulate the reactivity of the isocyanate. A thorough understanding of these fundamental mechanisms, coupled with appropriate analytical monitoring, is crucial for the successful application of this versatile building block in the development of advanced materials and pharmaceuticals.
References
-
Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Nucleophilic Isocyanation - PMC - NIH. Available at: [Link]
-
Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols - Taylor & Francis Online. Available at: [Link]
-
Enantioselective Nucleophilic Catalysis for the Synthesis of beta-Lactams and other Nitrogen Containing Heterocycles from Isocyanates - ACS. Available at: [Link]
-
Isocyanate Reactions - Mettler Toledo. Available at: [Link]
-
Catalysis of Urethane Systems - Turkchem. Available at: [Link]
-
Isocyanate Sampling and Analysis - IOM World. Available at: [Link]
-
A laboratory comparison of analytical methods used for isocyanates - ResearchGate. Available at: [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Available at: [Link]
-
Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts - PMC - NIH. Available at: [Link]
- Method of detecting isocyanates - Google Patents.
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - ResearchGate. Available at: [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - MDPI. Available at: [Link]
-
Carbamate synthesis by carbamoylation - Organic Chemistry Portal. Available at: [Link]
-
Urea Formation - Common Conditions. Available at: [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed. Available at: [Link]
-
Synthesis of Alkyl Carbamates - USF Research - University of South Florida. Available at: [Link]
-
Isocyanate-based multicomponent reactions - PMC - NIH. Available at: [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals. Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Available at: [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available at: [Link]
-
Carbamate - Wikipedia. Available at: [Link]
- Practical synthesis of urea derivatives - Google Patents.
-
Electrochemical Dehydrogenative Acetalization Protection of Alcohols with Tetrahydrofuran - PMC - NIH. Available at: [Link]
-
Propose a mechanism for the following reaction. | Study Prep in Pearson+. Available at: [Link]
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Available at: [Link]
-
Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC - NIH. Available at: [Link]
-
Main primary reaction pathways during the oxidation of THF in the... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Atmospheric Chemistry of Tetrahydrofuran, 2-Methyltetrahydrofuran, and 2,5-Dimethyltetrahydrofuran: Kinetics of Reactions with Chlorine Atoms, OD Radicals, and Ozone. Available at: [Link]
-
Tetrahydrofuran synthesis - Organic Chemistry Portal. Available at: [Link]
-
Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC - NIH. Available at: [Link]
-
Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - ResearchGate. Available at: [Link]
-
Tetrahydrofuran (THF): Applications, Properties and Market Outlook. Available at: [Link]
-
Tetrahydrofuran - Wikipedia. Available at: [Link]
-
(PDF) Regiocontrolled Opening of 2-Methyltetrahydrofuran with Various Boron Reagents*. Available at: [Link]
-
Probing O2-dependence of tetrahydrofuranyl reactions via isomer-resolved speciation - OSTI.GOV. Available at: [Link]
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A Comprehensive Technical Guide to 2-(Isocyanatomethyl)tetrahydrofuran: Synthesis, Reactivity, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2-(isocyanatomethyl)tetrahydrofuran, a versatile bifunctional molecule that merges the favorable pharmacokinetic properties of the tetrahydrofuran (THF) moiety with the reactive potential of the isocyanate group. This unique combination makes it a valuable building block in medicinal chemistry, polymer science, and bioconjugation. We will delve into its synthesis, chemical characteristics, and key applications, offering both theoretical understanding and practical, field-proven insights.
Introduction: The Strategic Value of a Bifunctional Building Block
The tetrahydrofuran ring is a privileged scaffold in numerous natural products and FDA-approved drugs.[1] Its presence often imparts improved aqueous solubility and metabolic stability, and the ether oxygen can act as a hydrogen bond acceptor in interactions with biological targets.[2] Isocyanates, on the other hand, are highly reactive electrophiles that readily form stable covalent bonds with a wide array of nucleophiles, a property extensively leveraged in the synthesis of pharmaceuticals, agrochemicals, and polymers like polyurethanes.[3][4]
This compound strategically combines these two functionalities. The THF ring provides a desirable pharmacokinetic profile, while the isocyanate group serves as a reactive handle for conjugation to other molecules of interest, such as small molecule drugs, peptides, or polymers.[5][6] This guide will provide a comprehensive overview of the synthesis, properties, and applications of this high-potential chemical entity.
Synthesis of this compound: Pathways and Protocols
The synthesis of this compound can be approached from two primary precursors: 2-(aminomethyl)tetrahydrofuran or tetrahydrofuran-2-yl-acetic acid. The choice of starting material dictates the subsequent chemical transformation to introduce the isocyanate functionality.
Synthetic Pathway Overview
The two principal routes for the synthesis of this compound are:
-
Route A: Phosgenation of 2-(Aminomethyl)tetrahydrofuran. This classic method involves the reaction of the primary amine with phosgene or a phosgene equivalent. While efficient, this route requires specialized equipment and stringent safety precautions due to the high toxicity of phosgene.[7]
-
Route B: Curtius Rearrangement of Tetrahydrofuran-2-yl-acetyl Azide. This phosgene-free alternative involves the thermal or photochemical rearrangement of an acyl azide, derived from the corresponding carboxylic acid.[8] This method is often preferred for laboratory-scale synthesis due to its milder conditions and the avoidance of highly toxic reagents.[9]
Caption: Key reactions of this compound.
Protocol: Synthesis of a Urethane Derivative
This protocol describes the reaction of this compound with a primary alcohol, such as ethanol, to form a stable urethane linkage.
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Nucleophile Addition: Add ethanol (1.05 eq.) to the stirred solution at room temperature.
-
Catalysis (Optional): For less reactive alcohols, a catalytic amount of a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin dilaurate) can be added to accelerate the reaction. [4]4. Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or by IR spectroscopy, observing the disappearance of the isocyanate peak.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol: Synthesis of a Urea Derivative
This protocol outlines the reaction with a primary amine, for instance, benzylamine, to form a urea derivative. This reaction is typically faster than the reaction with alcohols. [10]
-
Reaction Setup: In a dry flask, dissolve this compound (1.0 eq.) in a suitable aprotic solvent like dichloromethane or THF.
-
Nucleophile Addition: Add benzylamine (1.0 eq.) dropwise to the stirred solution at 0 °C to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Monitor the reaction to completion by TLC. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed in vacuo, and the resulting solid can be purified by recrystallization or column chromatography.
Safety and Handling
Aliphatic isocyanates are potent respiratory and skin sensitizers and should be handled with appropriate safety precautions. [11]
-
Engineering Controls: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and safety goggles. For operations with a higher risk of aerosol generation, respiratory protection may be necessary. [5][7]* Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture, which can lead to the formation of solid urea derivatives and a buildup of CO₂ pressure. [11]* Spill and Disposal: In case of a spill, decontaminate the area with a solution of water and a small amount of ammonia or detergent. Dispose of waste in accordance with local regulations.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its dual functionality allows for the introduction of a pharmacologically relevant tetrahydrofuran moiety while providing a reactive handle for the formation of stable covalent linkages. The synthetic routes are accessible, with the Curtius rearrangement offering a safer alternative to traditional phosgenation. By understanding its reactivity and adhering to proper safety protocols, researchers can effectively utilize this compound to create novel molecules for a wide range of applications, from drug discovery to materials science.
References
- Covestro. (n.d.).
- BenchChem. (2025). Enantioselective Synthesis of 2-(Tetrahydrofuran-2-yl)
- Dongsen Chemicals. (2023, October 21).
- Patsnap Eureka. (2025, July 10).
- ResearchGate. (n.d.). Reaction of isocyanates with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e).
- BenchChem. (2025). 2-(Tetrahydrofuran-2-yl)
- American Chemistry Council. (2016, March).
- Wikipedia. (n.d.).
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- Centers for Disease Control and Prevention. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.
- Environment Protection Engineering. (n.d.).
- Spectroscopy Online. (2023, June 23). Infrared Spectroscopy of Polymers XIII: Polyurethanes.
- BenchChem. (2025). 2-(Tetrahydrofuran-2-yl)
- Slideshare. (n.d.). Curtius rearrment.
- Wikipedia. (n.d.). Curtius rearrangement.
- SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
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- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
- Bohrium. (2024, March 7).
- ResearchGate. (n.d.). Synthesis and NMR spectra of tetrahydrofuran-2-13C.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f.
- Ataman Kimya. (n.d.). TETRAHYDROFURFURYL ALCOHOL.
- NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0233289).
- SpectraBase. (n.d.). 2-Hydroxymethylfuran.
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- ResearchGate. (2025, August 6).
- Wikipedia. (n.d.). Polyurethane.
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- Google Patents. (n.d.). CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran.
- Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
- Google Patents. (n.d.). US20200308126A1 - Method for producing 2,5-bis(aminomethyl)tetrahydrofuran.
- Asian Journal of Chemistry. (2013).
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- ResearchGate. (n.d.). Enzyme-catalyzed C–C bond formation using 2-methyltetrahydrofuran (2-MTHF) as (co)
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Methodological & Application
Synthesis of Novel Urea Derivatives from 2-(Isocyanatomethyl)tetrahydrofuran and Primary Amines: An Application Guide for Drug Discovery
Introduction: The Enduring Importance of the Urea Moiety in Medicinal Chemistry
The urea functional group is a cornerstone in modern drug design and medicinal chemistry. Its remarkable ability to form stable, dual hydrogen bond interactions with protein and receptor targets makes it a privileged scaffold for modulating drug potency, selectivity, and overall pharmacokinetic properties.[1][2][3][4] From clinically approved therapies to early-stage drug candidates, the urea motif is integral to a wide array of bioactive compounds, including anticancer, antibacterial, anticonvulsant, and anti-HIV agents.[1][4] This application note provides a comprehensive guide to the synthesis of a specific class of ureas derived from the versatile building block, 2-(isocyanatomethyl)tetrahydrofuran, and various primary amines. The inclusion of the tetrahydrofuran ring, a common motif in natural products and pharmaceuticals, offers an avenue to explore new chemical space and potentially enhance the drug-like properties of the resulting urea derivatives.[5]
Reaction Mechanism: The Nucleophilic Addition of Amines to Isocyanates
The synthesis of ureas from isocyanates and primary amines is a classic and highly efficient chemical transformation. The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the stable urea linkage. This reaction is typically fast, high-yielding, and does not require a catalyst, making it a favored method in pharmaceutical development.
Visualizing the Workflow: From Reactants to Purified Product
To provide a clear overview of the synthetic process, the following diagram illustrates the key stages involved in the synthesis and purification of ureas from this compound and primary amines.
Caption: Workflow for the synthesis of substituted ureas.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 51998-05-1)
-
Various primary amines (e.g., aniline, substituted anilines, benzylamine)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Solvents for recrystallization (e.g., ethanol, methanol, ethyl acetate, hexanes)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Safety Precautions
-
Isocyanates are potent respiratory sensitizers and irritants. All manipulations involving this compound should be performed in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]
-
Tetrahydrofuran and other organic solvents are flammable. Keep away from ignition sources.[1][2]
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing work.
General Procedure for the Synthesis of Substituted Ureas
This protocol is a general guideline and may require optimization for specific primary amines.
-
Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) in a minimal amount of anhydrous THF or DCM.
-
Reaction with Isocyanate: To the stirred amine solution at room temperature, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise over a period of 10-15 minutes.
-
Reaction Monitoring: The reaction is typically exothermic. After the addition is complete, allow the mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Work-up: Once the reaction is complete (typically 1-4 hours), the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude urea is then purified.
-
Recrystallization: This is the preferred method for solid products. The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexanes mixture) and allowed to cool slowly to form crystals. The pure crystals are then collected by vacuum filtration.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification can be achieved by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation: A Survey of Synthesized Urea Derivatives
The following table summarizes the synthesis of various urea derivatives from this compound and a selection of primary amines, showcasing the versatility of this reaction.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) | Purification Method |
| 1 | Aniline | 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)urea | 2 | 95 | Recrystallization (Ethanol) |
| 2 | 4-Fluoroaniline | 1-(4-Fluorophenyl)-3-((tetrahydrofuran-2-yl)methyl)urea | 2.5 | 92 | Recrystallization (Ethanol/Water) |
| 3 | 4-Chloroaniline | 1-(4-Chlorophenyl)-3-((tetrahydrofuran-2-yl)methyl)urea | 3 | 94 | Recrystallization (Methanol) |
| 4 | Benzylamine | 1-Benzyl-3-((tetrahydrofuran-2-yl)methyl)urea | 1.5 | 98 | Column Chromatography |
| 5 | Cyclohexylamine | 1-Cyclohexyl-3-((tetrahydrofuran-2-yl)methyl)urea | 1 | 97 | Recrystallization (Hexanes) |
Note: The reaction times and yields are illustrative and may vary based on the specific reaction conditions and the scale of the synthesis.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Isocyanates are highly reactive towards water, which leads to the formation of a symmetric urea byproduct and the evolution of carbon dioxide. Therefore, it is crucial to use anhydrous solvents and dry glassware.
-
Exothermic Reaction: The reaction is often exothermic. For larger-scale syntheses, cooling the reaction mixture in an ice bath during the addition of the isocyanate may be necessary to control the reaction temperature.
-
Product Precipitation: In some cases, the urea product may precipitate out of the reaction mixture as it forms. This is generally a positive indication of product formation and can simplify the work-up, as the product can be isolated by filtration.
-
Purification Challenges: Some ureas can be difficult to crystallize. In such cases, column chromatography is a reliable alternative. For TLC analysis of highly polar ureas, using a more polar solvent system or reverse-phase TLC plates may be beneficial.
Conclusion
The synthesis of ureas from this compound and primary amines is a robust and versatile method for generating a diverse library of compounds with potential applications in drug discovery. The straightforward reaction conditions, high yields, and the ability to introduce a wide range of substituents make this an attractive approach for medicinal chemists. By understanding the underlying mechanism and adhering to the outlined protocols and safety precautions, researchers can efficiently synthesize and purify novel urea derivatives for biological evaluation.
References
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]
-
National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. Retrieved from [Link]
-
Safe Work Australia. (2020). Guide to handling isocyanates. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link]
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
-
University of California, Merced. (2012). Standard Operating Procedure: Tetrahydrofuran. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Isocyanatomethyl)furan. Retrieved from [Link]
-
ChemSupply. (2021). THF / Tetrahydrofuran - Safety Data Sheet. Retrieved from [Link]
-
ChemMedChem. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]
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The Emergence of 2-(Isocyanatomethyl)tetrahydrofuran in Sustainable Polyurethane Synthesis: A Technical Guide
The increasing demand for sustainable and bio-derived polymers has propelled the exploration of novel monomers that can replace traditional petroleum-based feedstocks. Among these, 2-(isocyanatomethyl)tetrahydrofuran stands out as a promising candidate for the synthesis of advanced polyurethanes (PUs). Derived from renewable biomass sources, this aliphatic isocyanate offers a unique combination of a flexible tetrahydrofuran (THF) backbone and a reactive isocyanate group, paving the way for PUs with potentially advantageous properties such as enhanced flexibility, biodegradability, and biocompatibility. This guide provides a comprehensive overview, detailed application notes, and robust protocols for researchers and professionals in polymer chemistry and drug development exploring the use of this compound in polyurethane synthesis.
Introduction to a Bio-Inspired Monomer
The synthesis of polyurethanes traditionally relies on the reaction between polyols and isocyanates, with the majority of isocyanates being derived from petrochemical sources.[1] The move towards greener alternatives has led to the investigation of isocyanates synthesized from biomass.[2] Furan derivatives, obtainable from carbohydrates, are a key platform for such bio-based chemicals. This compound emerges from this platform, offering a sustainable building block for a new generation of polyurethanes.[3][4]
The structure of this compound is notable for its saturated furan ring, which imparts flexibility and can influence the thermal and mechanical properties of the resulting polymer. As an aliphatic isocyanate, it is expected to produce polyurethanes with good light stability, a desirable trait for coatings and elastomers exposed to UV radiation.[5][6]
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization. The following table summarizes key physicochemical data for this compound.
| Property | Value | Reference |
| CAS Number | 51998-05-1 | [7] |
| Molecular Formula | C₆H₉NO₂ | [7] |
| Molecular Weight | 127.14 g/mol | [7] |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | Not readily available; predicted to be lower than aromatic isocyanates | - |
| Density | Not readily available | - |
Synthesis of this compound: A Conceptual Pathway
While not widely commercialized, the synthesis of this compound can be conceptually derived from its amine precursor, 2-(aminomethyl)tetrahydrofuran. This precursor can be obtained from the hydrogenation of 2,5-bis(aminomethyl)furan, a biomass-derived compound.[8][9] The conversion of the primary amine to an isocyanate is a standard organic transformation, often involving phosgene or a phosgene equivalent. For a more sustainable approach, non-phosgene routes are being actively researched.[2]
Below is a conceptual workflow for the synthesis of the monomer.
Caption: Conceptual synthesis pathway for this compound from biomass.
Polyurethane Synthesis: Protocols and Methodologies
The synthesis of polyurethanes using this compound can be achieved through various methods, primarily the pre-polymer method and the one-shot method. The choice of method depends on the desired polymer properties and the specific application.
Pre-polymer Synthesis Method
The pre-polymer method involves a two-step process. First, an excess of the isocyanate is reacted with a polyol to form an isocyanate-terminated pre-polymer. In the second step, this pre-polymer is reacted with a chain extender (a diol or diamine) to form the final high molecular weight polyurethane. This method allows for better control over the polymer structure and morphology.
Protocol: Synthesis of a Linear Polyurethane via the Pre-polymer Method
Materials:
-
This compound (Isocyanate)
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol ) (Polyol)
-
1,4-Butanediol (BDO) (Chain Extender)
-
Dibutyltin dilaurate (DBTDL) (Catalyst)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
Procedure:
Step 1: Pre-polymer Formation
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add PTMEG (1 equivalent) and degas under vacuum at 80°C for 2 hours to remove any residual water.
-
Cool the flask to 60°C under a nitrogen atmosphere.
-
Add this compound (2 equivalents) to the flask, followed by the addition of DBTDL (0.01 wt% of the total reactants).
-
Maintain the reaction at 80°C with constant stirring for 2-3 hours. The progress of the reaction can be monitored by titrating the NCO content.
Step 2: Chain Extension
-
Dissolve the formed pre-polymer in anhydrous THF.
-
In a separate flask, prepare a solution of 1,4-butanediol (1 equivalent, based on the initial polyol) in anhydrous THF.
-
Slowly add the chain extender solution to the pre-polymer solution under vigorous stirring.
-
Continue the reaction at 60°C for an additional 2-4 hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Precipitate the polyurethane by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Collect the polymer by filtration and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Caption: Workflow for the pre-polymer method of polyurethane synthesis.
One-Shot Synthesis Method
The one-shot method involves reacting the isocyanate, polyol, and chain extender simultaneously. This method is often simpler and faster but offers less control over the polymer architecture compared to the pre-polymer method.
Protocol: Synthesis of a Cross-linked Polyurethane via the One-Shot Method
Materials:
-
This compound (Isocyanate)
-
A bio-based polyol (e.g., castor oil)
-
Glycerol (Cross-linker/Chain Extender)
-
Dibutyltin dilaurate (DBTDL) (Catalyst)
Procedure:
-
In a suitable reaction vessel, thoroughly mix the bio-based polyol (1 equivalent) and glycerol (0.5 equivalents) at 60°C.
-
Add the catalyst, DBTDL (0.01 wt% of the total reactants), to the polyol/glycerol mixture and stir until homogeneous.
-
Add this compound (a stoichiometric amount based on the total hydroxyl groups of the polyol and glycerol) to the mixture in one portion with vigorous stirring.
-
Pour the reacting mixture into a pre-heated mold.
-
Cure the mixture in an oven at 80-100°C for 12-24 hours. The curing time will depend on the reactivity of the system and the desired degree of cross-linking.
-
After curing, allow the polyurethane to cool to room temperature before demolding.
-
Post-cure the material at 60°C for 24 hours to ensure complete reaction.
Expected Properties and Applications
Polyurethanes derived from this compound are anticipated to exhibit a unique set of properties owing to the monomer's structure.
| Property | Expected Characteristic | Rationale |
| Flexibility | High | The flexible tetrahydrofuran ring in the polymer backbone.[10][11] |
| UV Stability | Good | Aliphatic isocyanates generally yield polyurethanes with better resistance to yellowing upon UV exposure compared to aromatic isocyanates.[5][6] |
| Biocompatibility | Potentially Good | The ether linkages and the potential for biodegradability may make these materials suitable for biomedical applications.[3] |
| Adhesion | Good | The polarity of the urethane and ether groups can promote good adhesion to various substrates. |
These properties make PUs from this compound promising for a range of applications, including:
-
Biomedical Devices: As coatings for implants or in the fabrication of scaffolds for tissue engineering.[3]
-
Elastomers: For applications requiring high flexibility and durability.
-
Adhesives and Sealants: Where good adhesion and flexibility are paramount.
-
Coatings: For protective and decorative finishes with good light stability.
Safety and Handling Considerations
As with all isocyanates, this compound should be handled with care in a well-ventilated fume hood. Isocyanates are known sensitizers and can cause respiratory and skin irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture, which can lead to the formation of urea linkages and carbon dioxide, affecting the final polymer properties.[12]
Conclusion
This compound represents a significant step towards the development of sustainable, high-performance polyurethanes. Its bio-based origin, coupled with the desirable properties it is expected to impart to polymers, makes it a compelling monomer for future research and development. The protocols outlined in this guide provide a solid foundation for scientists and engineers to begin exploring the potential of this innovative building block in a wide array of applications, from advanced materials to next-generation biomedical devices.
References
- Green Polyurethanes from Renewable Isocyanates and Biobased White Dextrins - MDPI. (2019-02-03).
- Green Polyurethanes from Renewable Isocyanates and Biobased White Dextrins. (2025-10-16).
- Furan-containing biobased polyurethane nanofibers: A new versatile and green support clickable via Diels-Alder reaction - ADDI.
- PROMIS Project: sustainable PROduction of bio-based Multi-reactive ISocyanates - Biorizon. (2023-03-14).
- Green Polyurethanes From Renewable Isocyanates and Biobased White Dextrins - PubMed. (2019-02-03).
- Isocyanate Alternatives: Exploring Bio-Based Options - Patsnap Eureka. (2025-07-10).
- Polyurethanes synthesized using biomass-derived furan diols as sustainable triboelectric materials - Chemical Communications (RSC Publishing).
- Furan-containing biobased polyurethane nanofibers: A new versatile and green support clickable via Diels-Alder reaction | Request PDF - ResearchGate. (2025-08-07).
- Bio-based difuranic polyol monomers and their derived linear and cross-linked polyurethanes - ResearchGate. (2025-08-06).
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- Polyurethane - Wikipedia.
- How Does Isocyanate Affect Polyurethane Properties? - Chemistry For Everyone - YouTube. (2025-07-13).
- This compound | CAS 51998-05-1 | SCBT - Santa Cruz Biotechnology.
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- PolyTHF - Chemicals - BASF.
- (PDF) Synthesis and Characterization of Polyurethanes Made from Copolymers of Epoxidized Natural Oil and Tetrahydrofuran - ResearchGate. (2025-08-06).
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- Synthesis and characterization of polyurethanes made from copolymers of epoxidized natural oil and tetrahydrofuran - PubMed.
- METHOD FOR PRODUCING 2,5-BIS(AMINOMETHYL) TETRAHYDROFURAN - European Patent Office - EP 3696173 B1. (2018-10-10).
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Application Notes & Protocols: 2-(Isocyanatomethyl)tetrahydrofuran in the Synthesis of Bioactive Molecules
Abstract
The tetrahydrofuran (THF) moiety is a privileged scaffold found in a multitude of natural products and clinically approved pharmaceuticals, valued for its favorable metabolic stability and ability to modulate physicochemical properties.[1][2][3] 2-(Isocyanatomethyl)tetrahydrofuran emerges as a highly strategic building block in medicinal chemistry, capitalizing on the unique attributes of the THF ring and the versatile reactivity of the isocyanate group. This bifunctional reagent provides a direct and efficient route for incorporating the tetrahydrofurfuryl motif into nascent drug candidates, primarily through the formation of stable urea and carbamate linkages. These linkages are pivotal in establishing critical hydrogen bonding interactions with biological targets, a cornerstone of modern drug design.[4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound, detailing its reactivity, core synthetic applications, and providing robust, field-proven experimental protocols.
Reagent Profile and Mechanistic Considerations
Physicochemical Properties
This compound is a liquid reagent that should be handled with care due to its reactivity, particularly its sensitivity to moisture.
| Property | Value |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 70-72 °C (at 10 mmHg) |
| Key Functional Groups | Isocyanate (-NCO), Tetrahydrofuran Ring |
| Solubility | Soluble in most anhydrous organic solvents (DCM, THF, Toluene, DMF) |
Core Reactivity: The Electrophilic Nature of the Isocyanate Group
The synthetic utility of this compound is dominated by the electrophilic character of the isocyanate carbon atom. This carbon is highly susceptible to nucleophilic attack by heteroatoms such as nitrogen (from amines) and oxygen (from alcohols).
-
Reaction with Amines (Urea Formation): The reaction with primary or secondary amines is typically rapid and exothermic, proceeding without the need for a catalyst. The lone pair of the amine nitrogen attacks the isocyanate carbon, leading to a zwitterionic intermediate that quickly rearranges to form a highly stable N,N'-disubstituted urea. The resulting urea functionality is an excellent hydrogen bond donor and acceptor, making it invaluable for anchoring a molecule within a protein's binding site.[4]
-
Reaction with Alcohols (Carbamate Formation): The reaction with alcohols is generally slower than with amines and often requires catalysis. Lewis acids or bases, such as dibutyltin dilaurate (DBTDL), are commonly employed to activate either the isocyanate or the alcohol, thereby accelerating the formation of the carbamate (urethane) linkage. Carbamates are also prevalent in bioactive molecules, serving as key pharmacophoric elements or as prodrugs.[5][6]
Caption: Core synthetic pathways for this compound.
Application in the Synthesis of Bioactive Urea Derivatives
The urea functional group is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs for indications ranging from oncology to infectious diseases.[4] Its rigid, planar structure and capacity for strong hydrogen bonding make it an ideal linker or pharmacophore. The use of this compound allows for the direct installation of a tetrahydrofurfuryl-urea moiety, a strategy employed to enhance solubility and optimize ADME properties.
Protocol 1: Synthesis of N-((Tetrahydrofuran-2-yl)methyl)-N'-(4-chlorophenyl)urea
This protocol details a representative synthesis using a model aniline.
Principle: A direct nucleophilic addition of an aromatic amine to the isocyanate group under anhydrous conditions. The reaction is typically high-yielding and clean, requiring minimal purification.
Materials:
-
This compound
-
4-Chloroaniline
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Experimental Procedure:
-
Reactor Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chloroaniline (1.28 g, 10.0 mmol, 1.0 equiv).
-
Solvent Addition: Add 30 mL of anhydrous DCM to the flask. Stir the mixture at room temperature until the 4-chloroaniline is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.
-
Reagent Addition: In a separate dry dropping funnel, dissolve this compound (1.34 g, 10.5 mmol, 1.05 equiv) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 15 minutes.
-
Causality Note: A slight excess of the isocyanate ensures full consumption of the starting amine. The dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Let the reaction stir for 3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 4-chloroaniline spot indicates reaction completion.
-
Workup & Isolation: Upon completion, the resulting white precipitate is the product. Collect the solid by vacuum filtration. Wash the solid with cold DCM (2 x 10 mL) to remove any unreacted starting material.
-
Drying: Dry the collected solid under high vacuum for 4 hours to yield the final product. The product is typically of high purity (>95%) and may not require further purification.
Data Summary (Representative)
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-Chloroaniline | 127.57 | 1.28 | 10.0 | 1.0 |
| This compound | 127.14 | 1.34 | 10.5 | 1.05 |
| Product | 254.71 | 2.42 | 9.5 (95% Yield) | - |
Application in the Synthesis of Bioactive Carbamate Derivatives
Carbamates are key structural motifs in a wide array of therapeutic agents, including inhibitors of soluble epoxide hydrolases and various enzyme inhibitors.[6] The reaction of this compound with alcohols or phenols provides a reliable method for accessing tetrahydrofurfuryl-carbamates, enabling exploration of this chemical space in drug discovery programs.
Protocol 2: DBTDL-Catalyzed Synthesis of Benzyl ((tetrahydrofuran-2-yl)methyl)carbamate
This protocol describes a catalyzed reaction with a model alcohol.
Principle: The formation of a carbamate from an alcohol and an isocyanate is significantly accelerated by the addition of a catalytic amount of an organotin compound, such as dibutyltin dilaurate (DBTDL).
Materials:
-
This compound
-
Benzyl alcohol
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Saturated aqueous NH₄Cl, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
Reactor Setup: To a 50 mL oven-dried round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (0.54 g, 5.0 mmol, 1.0 equiv) and 15 mL of anhydrous toluene.
-
Catalyst Addition: Add dibutyltin dilaurate (DBTDL, ~16 mg, 0.025 mmol, 0.005 equiv) to the solution using a syringe.
-
Causality Note: DBTDL is a highly effective catalyst for urethane formation. Only a catalytic amount is needed; using too much can complicate purification.
-
-
Reagent Addition: Add this compound (0.67 g, 5.25 mmol, 1.05 equiv) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and allow it to stir for 6 hours.
-
Monitoring: Monitor the reaction by TLC (Eluent: 3:7 ethyl acetate/hexanes) for the disappearance of benzyl alcohol.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with 30 mL of ethyl acetate. Transfer to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure carbamate product.
Integrated Synthetic Workflow
The overall process, from reagent selection to final purified compound, follows a logical and systematic progression critical for efficiency and reproducibility in a research setting.
Caption: General experimental workflow for bioactive molecule synthesis.
Safety and Handling
Isocyanates, including this compound, are potent respiratory sensitizers and are toxic upon inhalation or skin contact. They are also highly reactive towards water and other protic sources.
-
Engineering Controls: Always handle this reagent in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from moisture.
-
Disposal: Quench excess or waste isocyanate by slowly adding it to a solution of isopropanol or a commercial deactivating solution before disposing of it according to local regulations.
References
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information.[Link]
-
Pharma - IFC - International Furan Chemicals BV. International Furan Chemicals.[Link]
-
The Tetrahydrofuran Motif in Polyketide Marine Drugs. National Center for Biotechnology Information.[Link]
-
Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. National Center for Biotechnology Information.[Link]
-
Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate.[Link]
-
Urea and carbamate derivatives of primaquine: synthesis, cytostatic and antioxidant activities. PubMed.[Link]
-
Natural products and bioactive molecules containing tetrahydrofuran moiety. ResearchGate.[Link]
-
Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. National Center for Biotechnology Information.[Link]
-
Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PubMed.[Link]
-
The summary of urea derivatives 11(a-e)s. ResearchGate.[Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal.[Link]
Sources
- 1. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea and carbamate derivatives of primaquine: synthesis, cytostatic and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions of 2-(Isocyanatomethyl)tetrahydrofuran Under Inert Atmosphere
Introduction: The Synthetic Versatility of 2-(Isocyanatomethyl)tetrahydrofuran
This compound is a valuable bifunctional reagent for researchers in medicinal chemistry and materials science.[1] Its structure incorporates a highly reactive isocyanate group appended to a tetrahydrofuran (THF) core. The isocyanate moiety (–N=C=O) is an electrophilic functional group that readily reacts with a wide range of nucleophiles.[2] This reactivity is the cornerstone of polyurethane chemistry and is extensively used in the synthesis of ureas, carbamates (urethanes), and other important linkages.[3][4][5] The tetrahydrofuran ring, on the other hand, imparts specific solubility characteristics and can influence the pharmacokinetic properties of a final drug candidate.
The primary challenge in handling isocyanates is their high reactivity towards water, which leads to the formation of an unstable carbamic acid that quickly decomposes into an amine and carbon dioxide.[4] The newly formed amine can then react with another isocyanate molecule to produce a symmetrical urea, an often-undesired byproduct. To ensure selective and high-yielding transformations, it is imperative to conduct reactions under a dry, inert atmosphere.[6]
This guide provides a comprehensive overview of the experimental setup, safety protocols, and detailed procedures for conducting reactions with this compound under an inert atmosphere. The protocols herein are designed to be self-validating by emphasizing the causality behind each experimental choice, ensuring both reproducibility and safety.
Pillar I: Safety First - The Cardinal Rules of Isocyanate Handling
Isocyanates are potent respiratory and skin sensitizers, and are classified as potential human carcinogens.[7][8] Chronic exposure can lead to a debilitating condition known as isocyanate asthma, where even minute concentrations can trigger a severe asthmatic reaction.[7] Therefore, a stringent safety protocol is not merely recommended, it is mandatory.
Core Safety Directives:
-
Engineered Controls: All manipulations of this compound must be performed within a certified chemical fume hood with robust ventilation.[9][10] The work area should be clearly demarcated and isolated from unprotected personnel.[8]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required at all times. This includes:
-
Gloves: Chemical-resistant gloves are essential. Thin latex gloves are not suitable.[10] Double-gloving is recommended.
-
Eye Protection: Tightly fitting safety goggles and a full-face shield provide maximum protection against splashes.[11]
-
Lab Coat: A flame-resistant lab coat, fully buttoned.
-
Respiratory Protection: For any operations with the potential for aerosol generation or if working outside of a fume hood (which is strongly discouraged), a supplied-air respirator is necessary.[8][10]
-
-
Decontamination and Waste Disposal: All glassware and equipment contaminated with isocyanate should be decontaminated by rinsing with a solution of 5% sodium carbonate, 5% non-ionic surfactant, and 90% water. Isocyanate waste must be disposed of according to institutional and national hazardous waste guidelines.
-
Emergency Preparedness: An emergency plan for isocyanate spills should be in place.[12] Ensure that a spill kit containing appropriate absorbent materials is readily accessible. In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[12] If symptoms of exposure occur, seek immediate medical attention.[7]
Pillar II: The Sanctity of an Inert Atmosphere - Equipment and Reagent Preparation
The success of any reaction involving this compound hinges on the rigorous exclusion of atmospheric moisture and oxygen. This requires meticulous preparation of glassware, solvents, and the reaction apparatus.
Glassware Preparation
All glassware must be scrupulously dried to remove any adsorbed water.
-
Procedure:
-
Clean all glassware (reaction flasks, dropping funnels, condensers, etc.) with an appropriate cleaning agent and rinse thoroughly with deionized water.
-
Dry the glassware in an oven at a minimum of 120°C for at least 4 hours, or preferably overnight.
-
Assemble the reaction apparatus while it is still hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon).
-
Alternatively, for more sensitive reactions, the assembled apparatus can be flame-dried under a vacuum and then back-filled with an inert gas.
-
Solvent Anhydrous Treatment
The use of anhydrous solvents is critical. While commercially available anhydrous solvents are convenient, their quality can degrade after opening.[6]
-
Recommended Solvents: Tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), dichloromethane (DCM), and N,N-dimethylformamide (DMF) are common solvents for isocyanate reactions.[13] 2-MeTHF is a greener alternative to THF.[14][15]
-
Drying Tetrahydrofuran (THF):
-
Pre-dry THF by letting it stand over calcium hydride or 4 Å molecular sieves.
-
For rigorously dry THF, set up a distillation apparatus under an inert atmosphere. Add sodium wire or chunks and benzophenone to the pre-dried THF in the distillation flask.
-
Heat the mixture to reflux. A deep blue or purple color indicates that the solvent is dry and free of oxygen.[6]
-
Distill the required amount of solvent directly into the reaction flask immediately before use.
-
Inert Gas Manifold Setup
A dual-manifold system connected to a source of inert gas (nitrogen or argon) and a vacuum pump is the standard for maintaining an inert atmosphere. A bubbler filled with mineral oil is used to monitor the gas flow and prevent over-pressurization.
Pillar III: Reaction Protocols - Urethane and Urea Synthesis
The following protocols describe the reaction of this compound with a primary alcohol and a primary amine as representative examples of urethane and urea formation, respectively.
Experimental Workflow Overview
The general workflow for these reactions is depicted below. This involves the careful preparation of the reaction vessel under an inert atmosphere, followed by the sequential addition of reagents.
Caption: General workflow for reactions of this compound.
Protocol 1: Synthesis of a Urethane via Reaction with Benzyl Alcohol
This protocol details the formation of a carbamate (urethane) bond, a cornerstone of polyurethane chemistry.[3]
Reaction Scheme: this compound + Benzyl Alcohol → Benzyl ((tetrahydrofuran-2-yl)methyl)carbamate
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Stoichiometry |
| This compound | 127.14 | 10.0 | 1.27 g | 1.0 eq |
| Benzyl Alcohol | 108.14 | 10.5 | 1.14 g (1.09 mL) | 1.05 eq |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | - |
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a condenser connected to an inert gas manifold, and a glass stopper.
-
Inert Atmosphere: Purge the assembled apparatus with nitrogen or argon for 10-15 minutes.
-
Reagent Addition:
-
Through the septum, add anhydrous THF (50 mL) to the flask via a cannula or a dry syringe.
-
Add benzyl alcohol (1.09 mL, 10.5 mmol) to the stirring solvent.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Isocyanate Addition:
-
In a separate dry vial, weigh out this compound (1.27 g, 10.0 mmol).
-
Dissolve the isocyanate in a minimal amount of anhydrous THF (approx. 5 mL).
-
Using a syringe, add the isocyanate solution dropwise to the cold, stirring reaction mixture over 15-20 minutes. An exothermic reaction may be observed.[5]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹).
-
-
Workup and Purification:
-
Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol (1-2 mL).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired urethane.
-
Protocol 2: Synthesis of a Urea via Reaction with Aniline
This protocol outlines the rapid and typically high-yielding reaction between an isocyanate and a primary amine to form a substituted urea.[5][13]
Reaction Scheme: this compound + Aniline → 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)urea
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Stoichiometry |
| This compound | 127.14 | 10.0 | 1.27 g | 1.0 eq |
| Aniline | 93.13 | 10.0 | 0.93 g (0.91 mL) | 1.0 eq |
| Anhydrous Dichloromethane (DCM) | - | - | 50 mL | - |
Step-by-Step Procedure:
-
Apparatus Setup: Prepare the reaction apparatus as described in Protocol 1.
-
Inert Atmosphere: Establish an inert atmosphere within the flask.
-
Reagent Addition:
-
Add anhydrous DCM (50 mL) to the flask.
-
Add aniline (0.91 mL, 10.0 mmol) to the stirring solvent.
-
-
Isocyanate Addition:
-
Dissolve this compound (1.27 g, 10.0 mmol) in anhydrous DCM (approx. 5 mL).
-
Add the isocyanate solution dropwise to the stirring aniline solution at room temperature over 10-15 minutes. The reaction with amines is typically very fast and may not require cooling.[5]
-
-
Reaction Progression:
-
Stir the reaction at room temperature for 1-2 hours. The product may precipitate out of the solution as a white solid.
-
Monitor the reaction by TLC or IR spectroscopy.
-
-
Workup and Purification:
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold DCM.
-
If no precipitate forms, concentrate the reaction mixture in vacuo.
-
The crude product can be purified by recrystallization or flash column chromatography if necessary.
-
Pillar IV: Data Interpretation and Characterization
Successful synthesis should be confirmed by standard analytical techniques:
-
Infrared (IR) Spectroscopy: The key transformation to monitor is the disappearance of the sharp, strong isocyanate (–N=C=O) stretching band around 2250-2275 cm⁻¹.
-
Urethane Formation: Appearance of a C=O stretch (amide I band) around 1680-1730 cm⁻¹ and an N-H stretch around 3300-3400 cm⁻¹.
-
Urea Formation: Appearance of a C=O stretch around 1630-1680 cm⁻¹ and N-H stretches.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the final product, showing the incorporation of both the tetrahydrofuran methyl moiety and the nucleophile fragment.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the nucleophile to the isocyanate.
References
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
-
Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved from [Link]
-
WorkSafeBC. (2024). Isocyanates. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
-
DOD Technologies. (2021, August 26). The Risks of Isocyanates and Staying Safe. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
-
Reactions of CO2 with Amines. (n.d.). Retrieved from [Link]
- Sango, S. B., et al. (2018). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.
-
Reaction of Isocyanates with amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Wikibooks. (n.d.). Organic Chemistry/Isocyanate. Retrieved from [Link]
-
Standard Operating Procedure: Tetrahydrofuran. (n.d.). Retrieved from [Link]
-
Reaction of isocyanates with alcohols. (n.d.). ResearchGate. Retrieved from [Link]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). PMC - PubMed Central.
- Sigma-Aldrich. (2025).
-
Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (n.d.). TSpace. Retrieved from [Link]
- Fisher Scientific. (2009).
- Mechanism of Isocyanate Reactions with Ethanol. (n.d.).
- Chemos GmbH & Co.KG. (2021).
- EU SAFETY DATA SHEET 2-methyltetrahydrofuran. (n.d.).
-
Chemistry Online. (2022). Inert atmosphere reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
- Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. (2025).
- Green Chemistry (RSC Publishing). (n.d.). Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions.
- Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (n.d.).
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
-
PubMed. (n.d.). Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. poliuretanos.net [poliuretanos.net]
- 6. chemistry-online.com [chemistry-online.com]
- 7. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 8. dodtec.com [dodtec.com]
- 9. lakeland.com [lakeland.com]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. worksafebc.com [worksafebc.com]
- 13. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Chromatographic Purification of 2-(Isocyanatomethyl)tetrahydrofuran
Abstract
2-(Isocyanatomethyl)tetrahydrofuran is a valuable synthetic intermediate, incorporating a reactive isocyanate functional group with a bio-derivable tetrahydrofuran moiety. However, the inherent reactivity of the isocyanate group (–N=C=O) presents significant challenges for purification. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful purification of crude this compound using flash chromatography. It addresses the fundamental chemical instabilities of isocyanates, offers strategies to mitigate on-column degradation, and presents a robust, step-by-step protocol for both preparative purification and subsequent purity analysis via a validated derivatization-HPLC method.
The Core Challenge: Isocyanate Reactivity
The purification of any isocyanate is fundamentally a race against degradation. The electrophilic carbon atom in the isocyanate group is highly susceptible to attack by nucleophiles.[1] Understanding these potential side reactions is critical to designing a successful purification strategy.
-
Reaction with Water (Moisture): Exposure to even trace amounts of water leads to the formation of an unstable carbamic acid, which rapidly decarboxylates to form the corresponding primary amine (2-(aminomethyl)tetrahydrofuran). This newly formed amine is highly nucleophilic and will readily react with another molecule of the starting isocyanate to form a stable, high-boiling urea impurity.[1] This is the most common degradation pathway.
-
Reaction with Alcohols: Alcohols react with isocyanates to form stable urethane adducts. This is a major concern if using alcohol-based solvents (e.g., methanol, ethanol) in the mobile phase.
-
Self-Condensation: Isocyanates can dimerize or trimerize (to form isocyanurates), particularly at elevated temperatures or in the presence of certain catalysts.[2]
-
On-Column Reactions: Standard silica gel is covered with nucleophilic silanol groups (Si-OH). These acidic surface groups can react directly with the isocyanate or catalyze its polymerization, leading to low recovery and contamination of the stationary phase.
Therefore, the entire purification workflow must be conducted under strictly anhydrous conditions, and the choice of stationary and mobile phases must be made to minimize unwanted reactivity.
Caption: Major impurity formation pathways for isocyanates.
Pre-Purification: Method Development and System Preparation
Proper preparation is essential for success. The goal is to find chromatographic conditions that provide good separation while minimizing the compound's residence time on the column.
Thin-Layer Chromatography (TLC) for Solvent System Selection
TLC is an indispensable tool for quickly identifying a suitable mobile phase.[3]
-
Prepare the Crude Sample: Dissolve a small amount of the crude reaction mixture in a minimal volume of anhydrous dichloromethane or ethyl acetate.
-
Select Solvents: Use high-purity, anhydrous solvents. Common starting systems for moderately polar compounds include mixtures of hexanes and ethyl acetate or dichloromethane and ethyl acetate.[4] Avoid methanol or other protic solvents.
-
Spot and Develop: Spot the sample on a silica gel TLC plate and develop it in a chamber containing your chosen solvent system.
-
Analyze: Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining (e.g., potassium permanganate).
-
Optimize: Adjust the solvent polarity until the desired product has an Rf value of approximately 0.2-0.35 .[4] This Rf range typically provides the best separation in flash chromatography.[3] If spots are streaking, it may indicate on-plate decomposition due to silica acidity. Adding 0.1-0.5% triethylamine to the mobile phase can help neutralize the silica surface.[4][5]
System Preparation
-
Glassware: All glassware (column, flasks, etc.) must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon) immediately before use.
-
Solvents: Use HPLC-grade or freshly distilled anhydrous solvents for the mobile phase. Storing them over molecular sieves is highly recommended.
-
Stationary Phase: While standard silica gel can be used if deactivated, it is preferable to use deactivated or end-capped silica gel to minimize surface reactivity. If using standard silica, it can be pre-treated by flushing the packed column with the mobile phase containing 1-2% triethylamine, followed by equilibration with the final mobile phase.[5]
Protocol 1: Preparative Purification by Flash Chromatography
Flash chromatography is a rapid, medium-pressure technique ideal for purifying gram-to-milligram quantities of synthetic products.[6][7]
Materials and Equipment
-
Glass chromatography column
-
Deactivated Silica Gel 60 (230-400 mesh)
-
Anhydrous mobile phase (determined by TLC)
-
Oven-dried collection tubes/flasks
-
Source of pressurized inert gas (Nitrogen or Argon)
-
Rotary evaporator
Step-by-Step Protocol
-
Column Packing:
-
Place a small plug of glass wool at the bottom of the column and add a thin layer of sand.
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle pressure to pack the bed evenly, avoiding air bubbles. Add another thin layer of sand on top of the silica bed.
-
Equilibrate the packed column by passing 2-3 column volumes of the mobile phase through it.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., anhydrous dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.
-
Carefully remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude product adsorbed onto the silica.[5]
-
Gently add this powder to the top of the packed column, creating a uniform layer. Place a final layer of sand over the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply pressure to achieve a steady flow rate (a linear velocity of ~2 inches/minute is a good starting point).
-
Collect fractions systematically. The fraction size should be guided by the column volume and the separation observed on TLC.
-
If a gradient elution is needed for complex mixtures, gradually increase the polarity of the mobile phase.[5]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 30-35°C to prevent thermal degradation or polymerization of the isocyanate.
-
The final product should be a clear oil or solid. Place it under a high vacuum to remove residual solvents and store it immediately in an inert atmosphere at low temperature (≤ 4°C).
-
Caption: Workflow for purification and purity validation.
Protocol 2: Purity Assessment by Derivatization-HPLC
Direct analysis of reactive isocyanates by HPLC is often unreliable. A robust and widely accepted method involves converting the isocyanate into a stable, easily detectable derivative prior to injection.[8][9] This protocol uses di-n-butylamine (DBA) as the derivatizing agent.[10]
Principle
The isocyanate reacts quantitatively with the secondary amine (DBA) to form a highly stable N,N-di-n-butylurea derivative. This derivative is non-reactive, stable in common HPLC solvents, and can be easily analyzed by reverse-phase HPLC with UV detection.
Derivatization Procedure
-
Accurately weigh approximately 5-10 mg of the purified this compound into a volumetric flask.
-
Dissolve the sample in a known volume of anhydrous acetonitrile.
-
Add a molar excess (typically 1.5-2.0 equivalents) of di-n-butylamine (DBA) derivatizing reagent.
-
Allow the reaction to proceed at room temperature for 15-20 minutes to ensure complete conversion.
-
Dilute the sample to a final concentration suitable for HPLC analysis (e.g., ~0.1-0.5 mg/mL) with the initial mobile phase.
HPLC Analysis
The following table provides a starting point for HPLC method development. Conditions may need to be optimized for your specific system.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 220 nm or 254 nm |
Data Interpretation
The purity of the original isocyanate is determined by the area percentage of the main derivative peak in the resulting chromatogram. The presence of other peaks would indicate impurities in the purified sample that were also derivatized or are UV-active.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Recovery | On-column decomposition/reaction. | Use deactivated silica. Ensure all solvents and materials are strictly anhydrous. Work quickly. |
| Product Elutes with Solvent Front | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio). |
| Product Does Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Poor Separation / Overlapping Peaks | Incorrect solvent system; column overloading. | Re-optimize the mobile phase using TLC for better spot separation. Use less crude material for the amount of silica. |
Conclusion
The successful chromatographic purification of this compound is achievable but demands meticulous attention to the compound's reactive nature. The keys to success are the rigorous exclusion of moisture, the selection of a suitably inert stationary phase, and the development of an optimized mobile phase that ensures rapid elution without causing degradation. By employing the flash chromatography protocol detailed here for purification and the derivatization-HPLC method for validation, researchers can confidently isolate and quantify this valuable intermediate for subsequent synthetic applications.
References
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD . U.S. Environmental Protection Agency. [Link]
-
Trace Analysis of Airborne Aromatic Isocyanates and Related Aminoisocyanates and Diamines Using High-Performance Liquid Chromatography With Ultraviolet and Electrochemical Detection . PubMed. [Link]
-
Simple Collection and 5-Minute UHPLC Assay for 11 Isocyanates . LCGC International. [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents . SpringerLink. [Link]
-
ISOCYANATES, TOTAL (MAP) 5525 . Centers for Disease Control and Prevention (CDC). [Link]
-
Modification of an Analytical Procedure for Isocyanates to High Speed Liquid Chromatography . CDC Stacks. [Link]
-
Flash Chromatography Explained: A Comprehensive Guide . Chrom Tech, Inc. [Link]
-
Purification: Tips for Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
-
Flash Chromatography Basics . Sorbent Technologies, Inc. [Link]
-
Chromatography: How to Run a Flash Column . University of Rochester, Department of Chemistry. [Link]
- Stabilization of isocyanates.
-
Chromatographic Purification - Structure Determination of Organic Compounds . [Link]
-
Successful Flash Chromatography . Teledyne ISCO. [Link]
- Purification method of chromatographic-grade tetrahydrofuran.
-
Phosgenation reactions . ResearchGate. [Link]
-
GUIDE TO HANDLING ISOCYANATES . Safe Work Australia. [Link]
-
Separation, purification and identification of the components of a mixture . The Royal Society of Chemistry. [Link]
-
Isocyanates - Overview . Occupational Safety and Health Administration (OSHA). [Link]
-
Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization . BioResources. [Link]
-
2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery . Royal Society of Chemistry. [Link]
-
Simulation approach for characterizing the isocyanates reactivity in polyurethane gel reactions . ResearchGate. [Link]
- Purification of tetrahydrofuran.
-
Isocyanate . Wikipedia. [Link]
- Method for purifying high-purity organic solvent tetrahydrofuran for scientific research.
-
Phosgenation Reactions with Phosgene from Triphosgene . ResearchGate. [Link]
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- 2. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 3. sorbtech.com [sorbtech.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. chromtech.com [chromtech.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. epa.gov [epa.gov]
- 9. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocol: A Guide to the Scale-Up Synthesis of 2-(Isocyanatomethyl)tetrahydrofuran Derivatives
Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of 2-(isocyanatomethyl)tetrahydrofuran and its derivatives. Targeting researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and safety mandates essential for transitioning from bench-scale to pilot or industrial production. We will detail the synthesis of the crucial amine precursor, its conversion to the target isocyanate via phosgenation, and critical purification and analytical validation techniques. The extreme toxicity of isocyanates and reagents like phosgene necessitates a primary focus on safety, which is integrated throughout every protocol and summarized in a dedicated safety dossier.
Introduction and Strategic Overview
This compound is a valuable heterocyclic building block. The tetrahydrofuran (THF) ring, often derivable from renewable biomass sources like furfural, imparts unique solubility and conformational properties, making its isocyanate derivatives attractive intermediates for pharmaceuticals, agrochemicals, and advanced polyurethane materials.[1][2] The isocyanate group (–N=C=O) is a highly reactive electrophile, readily engaging with nucleophiles like alcohols and amines to form carbamates and ureas, respectively.[3]
However, scaling the synthesis of this compound presents significant challenges. The high reactivity of the isocyanate functional group makes it prone to undesired side reactions and polymerization, while its toxicity, and that of its precursors like phosgene, demands stringent engineering controls and safety protocols.[4][5][6]
This guide outlines a robust, two-stage synthetic strategy, emphasizing safety and scalability at each step.
Caption: Overall workflow for the synthesis of this compound.
Part I: Scale-Up Synthesis of the Amine Precursor
The most common and scalable precursor is 2-(aminomethyl)tetrahydrofuran. This can be efficiently produced via the catalytic hydrogenation of furan-based starting materials. The synthesis from 2,5-bis(aminomethyl)furan, which itself can be derived from biomass, provides a sustainable route.[7][8][9]
Protocol 1: Catalytic Hydrogenation for 2-(Aminomethyl)tetrahydrofuran
Principle: This protocol describes the hydrogenation of the furan ring in a suitable precursor to the corresponding tetrahydrofuran ring. The choice of catalyst is critical to ensure high selectivity and prevent side reactions. Ruthenium and Rhodium-based catalysts have shown high efficacy.[7][10]
Equipment:
-
High-pressure autoclave/hydrogenator (e.g., Parr reactor) with temperature and pressure controls.
-
Inert atmosphere glove box or Schlenk line for catalyst handling.
-
Filtration system for catalyst removal (e.g., Celite pad).
-
Rotary evaporator and vacuum distillation apparatus.
Reagents:
-
2,5-Bis(aminomethyl)furan (or other suitable furan precursor).
-
Solvent: Tetrahydrofuran (THF) or a C1-C5 alcohol.[10]
-
Hydrogenation Catalyst: 5% Ruthenium on Alumina (Ru/Al₂O₃) or Rhodium on Alumina (Rh/Al₂O₃).[10]
-
Hydrogen gas (high purity).
-
Inert gas (Nitrogen or Argon).
Step-by-Step Methodology:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and leak-tested.
-
Charging the Reactor: In an inert atmosphere, charge the autoclave with 2,5-bis(aminomethyl)furan (1.0 eq), the solvent (5-10 volumes relative to the substrate), and the hydrogenation catalyst (1-5 mol%).[10]
-
Causality Note: Handling the catalyst under an inert atmosphere is crucial to prevent deactivation of the active metal sites through oxidation. The solvent volume is chosen to ensure adequate mixing and heat transfer during the reaction.
-
-
Inerting: Seal the reactor. Purge the headspace 3-5 times with inert gas, followed by 3-5 purges with hydrogen gas to remove all oxygen.
-
Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 5-7 MPa). Begin agitation and heat the reactor to the desired temperature (e.g., 80-120°C).[7]
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by taking a sample (if the reactor allows) for GC-MS analysis.
-
Cooldown and Venting: Once complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated area. Purge the reactor with inert gas.
-
Catalyst Removal: Under an inert atmosphere, carefully decant or filter the reaction mixture to remove the solid catalyst. A filter aid like Celite can improve filtration efficiency.
-
Safety Note: Hydrogenation catalysts, especially after use, can be pyrophoric. Do not allow the dry catalyst to be exposed to air. Quench the catalyst filter cake carefully with water.
-
-
Purification: Concentrate the filtrate using a rotary evaporator. The crude 2-(aminomethyl)tetrahydrofuran can then be purified by vacuum distillation to yield a colorless liquid.
In-Process Controls & Characterization:
-
Reaction Completion: GC-MS analysis to confirm the disappearance of the starting material.
-
Product Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of the purified amine.
-
Purity: GC analysis to determine the purity of the final product (typically >98%).
| Parameter | Typical Range | Rationale |
| Substrate Conc. | 10-20 wt% | Balances reaction rate with effective heat management. |
| Catalyst Loading | 1-5 mol% | Optimizes reaction time versus cost and catalyst filtration burden. |
| Hydrogen Pressure | 5-7 MPa | Higher pressure increases hydrogen concentration in the liquid phase, accelerating the reaction rate. |
| Temperature | 80-120 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting degradation. |
Part II: Conversion to this compound
This conversion is most industrially performed via phosgenation. Due to the extreme hazards of phosgene, a thorough understanding of the process and unwavering adherence to safety protocols are paramount.
CRITICAL SAFETY DOSSIER: PHOSGENE AND ISOCYANATES
Isocyanates are potent respiratory and skin sensitizers.[4] Repeated exposure, even at low levels, can lead to chronic asthma, which can be life-threatening.[4] Phosgene is a highly toxic, insidious gas that can cause severe, delayed-onset pulmonary edema. All work involving these chemicals MUST be conducted within a high-performance fume hood or a fully enclosed and ventilated system.
Caption: Hierarchy of controls for managing risks associated with isocyanate synthesis.
Mandatory PPE:
-
Supplied-air respirator (positive pressure) or a full-face respirator with an appropriate cartridge for organic vapors and acid gases.[4][5]
-
Chemical-resistant gloves (e.g., Butyl rubber, Viton). Thin latex or nitrile gloves are NOT sufficient.[4]
-
Chemical-resistant overalls or full suit.
-
Safety goggles and face shield.
Protocol 2: Phosgenation of 2-(Aminomethyl)tetrahydrofuran
Principle: The amine reacts with phosgene (COCl₂) in an inert solvent. The reaction proceeds through an intermediate carbamoyl chloride, which then eliminates HCl at elevated temperatures to form the isocyanate. An HCl scrubber system is mandatory.
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and gas inlet/outlet tubes.
-
Phosgene gas cylinder with a dedicated regulator and flow meter.
-
Dry ice/acetone condenser (-78°C).
-
Scrubber system containing aqueous sodium hydroxide (NaOH) to neutralize unreacted phosgene and HCl gas.
-
Inert gas supply (Nitrogen or Argon).
Reagents:
-
2-(Aminomethyl)tetrahydrofuran (dried over molecular sieves).
-
Phosgene (COCl₂).
-
Inert, high-boiling solvent (e.g., chlorobenzene, o-dichlorobenzene).[11]
-
Nitrogen or Argon gas.
Step-by-Step Methodology:
-
System Setup and Inerting: Assemble the reactor system within a high-performance fume hood. Ensure all joints are properly sealed. The gas outlet must be directed through the NaOH scrubber. Purge the entire system with inert gas for at least 30 minutes.
-
Charge Reactor: Charge the reactor with a solution of 2-(aminomethyl)tetrahydrofuran (1.0 eq) in the chosen inert solvent (e.g., chlorobenzene).
-
Cold Phosgenation: Cool the reactor contents to 0-5°C. Slowly bubble phosgene gas (approx. 1.5-2.0 eq) into the stirred solution. The reaction is exothermic; maintain the temperature below 10°C. A precipitate of the amine hydrochloride salt will form.
-
Causality Note: This initial "cold" phosgenation forms the carbamoyl chloride and amine hydrochloride. Low temperatures prevent premature decomposition and side reactions.
-
-
Thermal Phosgenation: After the addition is complete, slowly heat the reaction mixture to the reflux temperature of the solvent (e.g., ~130°C for chlorobenzene).
-
Conversion to Isocyanate: As the mixture heats, the precipitate will redissolve, and vigorous evolution of HCl gas will occur. Maintain reflux until the HCl evolution ceases and the solution becomes clear. This indicates the conversion of the intermediate to the isocyanate.
-
Phosgene Removal: Cool the reaction to ~100°C. Sparge the solution with dry nitrogen gas for 1-2 hours to drive off any remaining dissolved phosgene and HCl into the scrubber.
-
Solvent Removal & Purification: The reaction is complete. The crude product in the solvent is now ready for purification by vacuum distillation.
Part III: Purification and Stabilization
Isocyanates are thermally sensitive and can polymerize. Purification is typically achieved by fractional vacuum distillation.
Protocol 3: Vacuum Distillation of this compound
Principle: Distillation under reduced pressure allows the isocyanate to boil at a much lower temperature, preventing thermal degradation and polymerization.
Equipment:
-
Distillation flask, Vigreux or packed column, distillation head with condenser, and receiving flask.
-
Vacuum pump with a cold trap (liquid nitrogen) to protect the pump.
-
Heating mantle with a stirrer.
Step-by-Step Methodology:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are well-sealed.
-
Charge: Transfer the crude product solution from Protocol 2 into the distillation flask.
-
Solvent Stripping: First, distill off the high-boiling solvent under vacuum.
-
Fractional Distillation: Increase the vacuum and temperature carefully to distill the product. Collect the fraction boiling at the expected temperature/pressure for this compound.
-
Causality Note: Using a fractionating column is essential to separate the product from any lower or higher boiling impurities, ensuring high purity.
-
-
Stabilization and Storage: The purified isocyanate should be collected in a flask containing a radical inhibitor (e.g., a few ppm of hydroquinone). Store the product under a dry, inert atmosphere (N₂ or Ar) at 2-8°C. Isocyanates are highly sensitive to moisture.[3]
Part IV: Quality Control and Analytical Characterization
Final product validation is critical to ensure it meets specifications for downstream applications.
| Technique | Purpose | Expected Result for this compound |
| FT-IR | Functional group identification. | Strong, sharp absorption band around 2250-2275 cm⁻¹ characteristic of the -N=C=O group. |
| ¹H & ¹³C NMR | Structural confirmation and purity assessment. | Spectra consistent with the proposed structure, absence of significant impurity signals. |
| GC-MS | Purity assessment and identification of volatile impurities. | A major peak corresponding to the product's mass, with purity typically >99%. |
| Titration | Quantification of isocyanate content (%NCO). | Titration with di-n-butylamine followed by back-titration of excess amine.[12] |
| LC-MS/MS | Highly sensitive and selective identification and quantification.[12][13] | Can be used for trace-level analysis and stability studies.[12][14] |
References
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]
-
Isocyanates technical fact sheet. SafeWork NSW. [Link]
-
How to Enhance Isocyanate Storage and Handling Safety? Patsnap Eureka. [Link]
-
Safety measures for working with isocyanate. Reddit r/chemistry. [Link]
- Purification of organic isocyanates.
-
Method for the purification of isocyanates. Justia Patents. [Link]
-
METHOD FOR THE PURIFICATION OF ISOCYANATES. WIPO (WO/2004/056759). [Link]
- Method for the purification of isocyanates.
- Method for producing 2,5-bis(aminomethyl)tetrahydrofuran.
- Method for producing 2,5-bis(aminomethyl) tetrahydrofuran.
-
Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PMC - NIH. [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Springer. [Link]
-
A laboratory comparison of analytical methods used for isocyanates. ResearchGate. [Link]
-
Isocyanates - Evaluating Exposure. Occupational Safety and Health Administration (OSHA). [Link]
-
Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist. [Link]
-
METHOD FOR PRODUCING 2,5-BIS(AMINOMETHYL) TETRAHYDROFURAN. European Patent Office (EP 3696173 B1). [Link]
-
METHOD FOR PRODUCING 2,5-BIS (AMINOMETHYL) TETRAHYDROFURAN. European Patent Office (EP 3696172 B1). [Link]
-
Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Green Chemistry (RSC Publishing). [Link]
-
Challenges and recent advances in bio-based isocyanate production. RSC Publishing. [Link]
- Synthesis of tetrahydrofuran.
-
How To Get Isocyanate? PMC - PubMed Central - NIH. [Link]
-
Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives. ResearchGate. [Link]
-
Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate. [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. Green Chemistry (RSC Publishing). [Link]
-
Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. FUR4Sustain. [Link]
-
Supporting Information Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. The Royal Society of Chemistry. [Link]
- Preparation method of 3-aminomethyl tetrahydrofuran.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 6. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 7. US11396498B2 - Method for producing 2,5-bis(aminomethyl)tetrahydrofuran - Google Patents [patents.google.com]
- 8. WO2019073988A1 - Method for producing 2,5-bis(aminomethyl) tetrahydrofuran - Google Patents [patents.google.com]
- 9. Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. patents.justia.com [patents.justia.com]
- 12. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 2-(Isocyanatomethyl)tetrahydrofuran
Prepared by: Gemini Senior Application Scientist Last Updated: January 14, 2026
Welcome to the technical support guide for 2-(Isocyanatomethyl)tetrahydrofuran. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this highly reactive bifunctional molecule. Our goal is to explain not just the "how," but the "why" behind each recommendation, empowering you to make informed decisions in your work.
Section 1: Frequently Asked Questions - Understanding the Core Instability
This section addresses the fundamental chemical properties of this compound that contribute to its instability during storage.
Q1: What makes this compound particularly challenging to store?
A: The storage challenge arises from its dual chemical nature. The molecule contains two distinct reactive sites:
-
The Isocyanate Group (-N=C=O): This is an extremely reactive functional group. It readily reacts with nucleophiles (like water, alcohols, amines) and can self-polymerize, especially when exposed to moisture, heat, or certain catalysts.[1]
-
The Tetrahydrofuran (THF) Ring: Like other ethers, the THF moiety can form explosive peroxides over time, particularly when exposed to oxygen and light.[2]
Therefore, a successful storage strategy must address both the prevention of isocyanate polymerization and the inhibition of peroxide formation.
Q2: What are the primary polymerization pathways for the isocyanate group?
A: The isocyanate group primarily undergoes self-addition reactions to form oligomers and polymers. The most common unwanted structures formed during storage are:
-
Dimers (Uretdiones): Two isocyanate molecules react to form a four-membered ring. This is often a reversible process at elevated temperatures.
-
Trimers (Isocyanurates): Three isocyanate molecules form a highly stable six-membered ring. This reaction is often catalyzed by bases, moisture, and certain metal compounds and is generally irreversible, leading to insoluble precipitates.[3]
These polymerization events consume the reactive isocyanate groups, reducing the purity and efficacy of the compound for subsequent reactions.[3]
Q3: Which external factors are most detrimental to the stability of this compound?
A: The following factors are the primary triggers for degradation and must be strictly controlled:
-
Moisture (Water): Water is the most common and damaging contaminant. It reacts with the isocyanate to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide (CO₂). The newly formed amine can then rapidly react with another isocyanate molecule to form a urea linkage. This process not only consumes the product but the resulting ureas can sometimes accelerate further polymerization.[4]
-
Heat: Elevated temperatures increase the rate of all degradation reactions, including dimerization and trimerization. Storage should always be at reduced or controlled temperatures.[5]
-
Light: UV light can promote the formation of peroxides in the THF ring.
-
Catalysts: Contamination with basic substances (e.g., amines, hydroxides), strong acids, or certain metal compounds can potently catalyze isocyanate trimerization.
Q4: How serious is the risk of peroxide formation from the THF ring?
A: The risk is significant and must not be overlooked. Ethers like THF are known to form peroxides upon storage in the presence of atmospheric oxygen.[2] These peroxides are thermally unstable and can decompose explosively, especially upon heating or concentration (e.g., during solvent evaporation). Containers of any ether, including this functionalized THF, should be dated upon opening and tested for peroxides regularly.[2]
Section 2: Core Storage and Handling Protocol
This section provides a comprehensive, actionable protocol for the safe and effective storage of this compound.
Q5: What are the ideal conditions for the long-term storage of this compound?
A: To maximize shelf-life and maintain purity, the following conditions are mandatory. These are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of both isocyanate polymerization and peroxide formation.[6] |
| Atmosphere | Dry Inert Gas (Argon or Nitrogen) | Excludes atmospheric moisture and oxygen, preventing isocyanate reactions with water and peroxide formation. |
| Container | Amber Glass Bottle with PTFE-lined Cap | Prevents light exposure (amber glass) and ensures an inert, moisture-proof seal (PTFE liner). |
| Inhibitors | See Q6 | Prevents radical polymerization and scavenges acidic impurities that can catalyze degradation. |
| Handling | In a fume hood with inert gas blanket | Minimizes exposure to atmospheric moisture and air during aliquoting or handling. |
Q6: Which chemical inhibitors should be used, and what is the protocol for adding them?
A: A dual-inhibitor approach is recommended to address both potential degradation pathways.
-
For Isocyanate Stabilization: While various stabilizers exist, including acidic gases like CO₂ or SO₂, a more practical lab-scale approach is the addition of a hindered phenol.[3][5]
-
Inhibitor: 2,6-di-tert-butyl-4-methylphenol (BHT)
-
Concentration: 100-500 ppm (mg/L)
-
-
For Peroxide Prevention (if not already added by manufacturer): The same inhibitor, BHT, is also an effective antioxidant that helps prevent peroxide formation in the THF ring.
This protocol should only be performed if the product was supplied without an inhibitor and if you have the necessary equipment to handle the material under inert conditions.
-
Preparation: Calculate the required mass of BHT to achieve a final concentration of 250 ppm. Work within a glovebox or a fume hood with a robust inert gas flow. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Inert Transfer: Transfer the required volume of this compound to a dry, nitrogen-flushed flask using a cannula or gas-tight syringe.
-
Addition: Add the pre-weighed BHT to the liquid.
-
Mixing: Gently swirl the flask under the inert atmosphere until the BHT is fully dissolved.
-
Storage: Transfer the stabilized solution to the final storage container (amber glass bottle), flush the headspace with inert gas, and seal tightly with a PTFE-lined cap. Label the container clearly, indicating the added inhibitor and concentration.
Section 3: Visualization of Degradation Pathways
The following diagram illustrates the key degradation pathways for this compound and the points of intervention provided by the recommended storage protocol.
Caption: Degradation pathways of this compound and points of intervention.
Section 4: Troubleshooting and Quality Control
This section provides guidance on how to assess material quality and what to do when problems arise.
Q7: My sample appears cloudy or contains solid precipitates. What does this mean?
A: Cloudiness or the presence of white solids is a strong indicator that polymerization has occurred. The precipitates are most likely insoluble isocyanurate trimers. The material is no longer pure and is likely unsuitable for most applications. Do not attempt to re-dissolve the solids by heating, as this can accelerate further decomposition. The product should be disposed of according to your institution's hazardous waste guidelines.
Q8: I suspect my container was briefly exposed to ambient air. Is the material still usable?
A: A brief exposure may not be catastrophic but requires immediate verification. Moisture from the air is the primary concern. You should immediately perform a quality control check, such as the FTIR analysis described in Q10, to assess the integrity of the isocyanate group. If the characteristic -N=C=O peak is still sharp and strong and no significant polymer peaks have appeared, the material may be usable, but it should be prioritized for use and stored under fresh inert gas.
Q9: The material has developed a yellow color. What does this indicate?
A: While pure isocyanates are typically colorless, yellowing upon storage can indicate the formation of various byproducts or the result of stabilization with certain agents like sulfur dioxide.[3] It does not definitively mean the material is unusable, but it warrants a purity check via FTIR or chromatography before use.
Q10: How can I perform a quick quality control check on my stored material?
A: In-situ Fourier Transform Infrared (FTIR) spectroscopy is an excellent and rapid method for verifying the presence of the isocyanate group.[7]
-
Safety: Perform this check in a fume hood. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Sample Preparation: Under an inert atmosphere (e.g., using a nitrogen-filled glove bag), place a small drop of the this compound onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Acquire Spectrum: Collect the infrared spectrum, typically from 4000 to 600 cm⁻¹.
-
Analysis:
-
Confirm Isocyanate Peak: Look for a strong, sharp absorbance band at approximately 2270 cm⁻¹ . This is the characteristic stretching vibration of the -N=C=O group.[4] The presence of this peak confirms the material has not fully polymerized.
-
Check for Polymer Peaks: Look for the absence of or minimal new peaks in the carbonyl region (1650-1780 cm⁻¹ ), which would indicate the formation of urea, uretdione, or isocyanurate structures.
-
-
Cleaning: After analysis, carefully clean the ATR crystal with a dry, compatible solvent (e.g., anhydrous acetone or isopropanol), followed by a final wipe.
Q11: How do I test for peroxides?
A: Use commercially available peroxide test strips. Under inert atmosphere, take a small aliquot of the material and apply it to the test strip according to the manufacturer's instructions. Never test a container that has visible crystal formation around the cap , as these could be explosive peroxides.[2] If peroxides are detected at unsafe levels, consult your institution's safety officer for proper quenching and disposal procedures. Do not use the material.
References
-
Adams, L. M. (1966). Stabilization of isocyanates. U.S. Patent No. 3,247,236. Washington, DC: U.S. Patent and Trademark Office.
-
Mukaiyama, T., & Hoshino, Y. (1992). Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby. European Patent No. EP 0 505 150 A1.
-
Koyama, H., et al. (2011). Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds. U.S. Patent Application No. 12/992,893.
-
Costa, M. L., et al. (2023). Emulsion Stabilization Strategies for Tailored Isocyanate Microcapsules. Polymers, 15(2), 433.
-
Fent, K. W., et al. (2012). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 9(1), 35-47.
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from
-
Streicher, R. P., et al. (1994). Method of detecting isocyanates. U.S. Patent No. 5,354,689. Washington, DC: U.S. Patent and Trademark Office.
-
Urban, M. W., & Salazar-Rojas, E. M. (1996). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Journal of Coatings Technology, 68(857), 107-113.
-
Billiet, S., et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 8(1), 208-227.
-
Sikes, H. D. (2013). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reactions. The University of Southern Mississippi, The Aquila Digital Community.
-
Streicher, R. P., & Key-Schwartz, R. J. (2002). Isocyanates: Sampling and Analytical Method Selection. The Synergist.
-
BOC Sciences. (n.d.). Polymerization Inhibitors. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet - Tetrahydrofuran.
-
Fisher Scientific. (2009). Safety Data Sheet - Tetrahydrofuran.
-
Yevstafyeva, O., et al. (2011). Thermal stability of isocyanate-based polymers. 1. Kinetics of the thermal dissociation of urethane, oxazolidone, and isocyanurate groups. Macromolecules, 44(18), 7245-7253.
-
Henan EME Technology Co.,Ltd. (2018). Tetrahydrofuran Storage.
-
Amine, C., et al. (2017). Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications. Polymer Chemistry.
-
Shenyang East Chemical Science-Tech Co., Ltd. (2024). Main uses and storage methods of THF.
-
Penpet. (n.d.). EU SAFETY DATA SHEET 2-methyltetrahydrofuran.
Sources
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2-(Isocyanatomethyl)tetrahydrofuran
Introduction: Welcome to the technical support center for the synthesis of 2-(Isocyanatomethyl)tetrahydrofuran. This valuable intermediate, featuring a reactive isocyanate group tethered to a stable tetrahydrofuran ring, is pivotal in the development of novel polymers, coatings, and pharmaceutical scaffolds. However, its synthesis is frequently plagued by low yields due to the extreme reactivity of the isocyanate functional group. The N=C=O moiety is highly susceptible to nucleophilic attack, particularly from water and even the starting amine, leading to the formation of intractable urea byproducts.[1][2][3]
This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis. We will move beyond simple procedural lists to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your laboratory work.
Section 1: Understanding the Reaction - Primary Synthetic Pathways
The conversion of the parent amine, 2-(aminomethyl)tetrahydrofuran, to the target isocyanate is typically achieved via two main strategies: the traditional phosgene-based method and modern, phosgene-free alternatives. Understanding your chosen path is the first step in troubleshooting.
-
Phosgene-Based Route: This classic method involves reacting the amine with phosgene (COCl₂) or a safer equivalent like solid triphosgene (BTC).[2][4] While often high-yielding under optimal conditions, it is hazardous and exquisitely sensitive to reaction parameters.
-
Non-Phosgene Routes: These "greener" methods aim to avoid the toxicity of phosgene.[5][6] A common approach involves converting the amine to a carbamate intermediate using reagents like dimethyl carbonate (DMC), which is then subjected to thermal decomposition to yield the isocyanate and a benign alcohol byproduct.[1][7]
Caption: High-level overview of phosgene and non-phosgene synthetic routes.
Section 2: Troubleshooting Guide - A Diagnostic Approach to Low Yield
Low yield is rarely due to a single factor. It is typically a cascade of small, compounding issues. Use this question-and-answer guide to systematically diagnose the problem.
Caption: A logical workflow for troubleshooting low isocyanate yield.
Section 3: Key Side Reactions and Their Mitigation
The root of most yield problems lies in competing side reactions. The isocyanate group is a powerful electrophile, and any nucleophile present represents a potential yield-reducing pathway.
Primary Culprit: Reaction with Nucleophiles (Water and Amine)
The most destructive side reactions involve water and the starting amine itself.
-
Reaction with Water: Any trace moisture will react with the isocyanate product to form an unstable carbamic acid. This acid rapidly decarboxylates to regenerate the starting amine.[2][3]
-
Urea Formation: This newly formed amine, or any unreacted starting amine, is a potent nucleophile that will attack another molecule of the isocyanate product, forming a highly stable and often insoluble symmetrical di-substituted urea.[8][9] This two-step process effectively consumes two equivalents of your desired product for every molecule of water that gets into the reaction.
Caption: The desired reaction versus the urea byproduct formation pathway.
Troubleshooting Summary Table
| Symptom Observed | Probable Cause(s) | Recommended Corrective Actions |
| A significant amount of white, insoluble solid crashes out of the reaction mixture. | Urea Byproduct Formation. This is caused by either (a) moisture in the reaction or (b) unreacted starting amine reacting with the product.[9] | 1. Rigorously dry all solvents, reagents, and glassware. 2. Run the reaction under a strict inert atmosphere (Nitrogen or Argon). 3. Ensure slow, controlled addition of the phosgenating agent to prevent local excesses of amine. 4. Check stoichiometry; ensure sufficient phosgenating agent is used (e.g., >0.33 equivalents of triphosgene).[9] |
| The reaction mixture turns into a thick, un-stirrable oil or solid. | Polymerization. Isocyanates can self-polymerize, especially at elevated temperatures or in the presence of certain contaminants.[1] | 1. Maintain strict temperature control; use an ice bath during reagent addition. 2. Avoid unnecessarily long reaction times. 3. Purify the product promptly after the reaction is complete. |
| Post-workup analysis (NMR, GC-MS) shows mostly unreacted starting material. | Incomplete Reaction. The phosgenating agent may be old or decomposed, or the reaction conditions are insufficient. | 1. Use a fresh, high-purity phosgenating agent (e.g., new bottle of triphosgene). 2. Verify the accuracy of your stoichiometry calculations. 3. Cautiously increase reaction time, but monitor for byproduct formation. |
| Yield is low after purification (e.g., distillation). | Product Loss During Workup. Isocyanates are highly reactive and can be hydrolyzed by aqueous workups or decompose upon excessive heating.[2][9] | 1. Avoid aqueous workups. Filter off any solids (like triethylamine hydrochloride) and concentrate the filtrate. 2. If distillation is necessary, perform it under high vacuum at the lowest possible temperature. 3. Consider using the crude product directly in the next step if purity allows. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? An ideal solvent must be inert to the isocyanate and easy to render anhydrous.
-
Dichloromethane (DCM) or Chloroform: Excellent choices. They are non-nucleophilic and relatively easy to dry. A biphasic reaction using DCM and an aqueous bicarbonate solution is a known method for some isocyanate syntheses.[4]
-
Tetrahydrofuran (THF): Can be used, but requires rigorous purification. Commercial THF often contains water and BHT as a stabilizer. More critically, it can form explosive peroxides upon storage.[10][11][12][13] It must be freshly distilled from a drying agent like sodium/benzophenone before use.
-
2-Methyltetrahydrofuran (2-MeTHF): A superior "green" alternative to THF. It has lower water miscibility, making anhydrous conditions easier to maintain and simplifying workups.[14][15][16] It is also less prone to peroxide formation.[14]
-
Toluene: A good, non-polar option, especially for reactions at higher temperatures. Must be thoroughly dried.
Q2: How can I be certain my reaction is anhydrous?
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly distilled solvents or purchase high-purity anhydrous grade solvents and use them under an inert atmosphere. See Protocol 5.1 for details.
-
Reagents: Dry liquid reagents (like the starting amine or triethylamine base) over a suitable drying agent (e.g., CaH₂) followed by distillation. Solid reagents should be dried under vacuum.
-
Atmosphere: Assemble your reaction apparatus and flush it thoroughly with dry nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
Q3: My NMR of the crude reaction mixture looks clean, but the isolated yield is very low. What is happening? This strongly suggests product loss during workup and purification. The most likely cause is hydrolysis of the isocyanate on contact with atmospheric moisture, silica gel (if attempting chromatography), or during an aqueous wash. Isocyanates are generally not amenable to silica gel chromatography. The best approach is an anhydrous workup: filter the reaction mixture to remove salts, and then carefully remove the solvent under reduced pressure.
Q4: How can I safely handle triphosgene? Triphosgene is a stable solid, but it is a precursor to highly toxic phosgene gas.
-
Always handle it in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
To quench any residual triphosgene or contaminated glassware, use a solution of aqueous sodium hydroxide or ammonia.
Q5: How should I store the this compound product? Due to its reactivity, this product has a limited shelf life. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a freezer (-20 °C) to minimize degradation and polymerization. For long-term stability, it is often best to use the material immediately after synthesis.
Section 5: Recommended Protocols
Protocol 5.1: Rigorous Drying of Tetrahydrofuran (THF)
WARNING: THF can form explosive peroxides.[11][12] ALWAYS test for peroxides before distilling. Do not distill to dryness. Perform this procedure in a fume hood.
-
Peroxide Test: To ~5 mL of THF, add 1 mL of a freshly prepared 10% aqueous potassium iodide (KI) solution. A yellow color indicates low levels of peroxides; a brown color indicates high levels. If the test is positive, do not proceed with distillation until peroxides are removed by passing the solvent through activated alumina.
-
Pre-drying: Add sodium metal (cut into small pieces) to the peroxide-free THF. The initial evolution of hydrogen gas indicates the presence of water.
-
Indicator: Add a small amount of benzophenone. The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free. If the color does not persist, more sodium is required.
-
Distillation: Once the deep blue/purple color is stable, distill the THF under a nitrogen or argon atmosphere. Collect the fraction boiling at 66-67 °C.
-
Storage: Store the freshly distilled, anhydrous THF over activated molecular sieves (3Å or 4Å) under an inert atmosphere. Use within a few days.[11]
Protocol 5.2: Example Synthesis via the Triphosgene Method
This protocol is adapted from established procedures for converting amino acid esters to isocyanates and should be optimized for your specific substrate.[4]
-
Setup: In a fume hood, equip a three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Oven-dry all glassware and cool under nitrogen.
-
Reagents: Charge the flask with 2-(aminomethyl)tetrahydrofuran (1.0 eq) and anhydrous dichloromethane (DCM) to make a ~0.2 M solution. Add triethylamine (2.2 eq) as an acid scavenger. Cool the mixture to 0 °C in an ice bath.
-
Triphosgene Addition: Dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the N-H stretch of the amine, appearance of the strong N=C=O stretch ~2270 cm⁻¹).
-
Workup (Anhydrous): A white precipitate of triethylamine hydrochloride will form. Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere.
-
Isolation: Rinse the filter cake with a small amount of anhydrous DCM. Combine the filtrates and carefully remove the solvent under reduced pressure (rotary evaporation) at a bath temperature below 30 °C.
-
Purification: The resulting crude oil is often pure enough for subsequent steps. If higher purity is required, high-vacuum distillation at the lowest possible temperature is the preferred method.
Protocol 5.3: Characterization - Identifying Key Byproducts
-
FT-IR Spectroscopy:
-
Product (Isocyanate): Strong, sharp absorbance around 2250-2275 cm⁻¹.
-
Byproduct (Urea): Strong carbonyl (C=O) absorbance around 1630-1680 cm⁻¹ and N-H stretches.
-
-
¹H NMR Spectroscopy:
-
Byproduct (Urea): Look for a broad signal in the amide region (typically 5-8 ppm) corresponding to the N-H protons. The methylene protons adjacent to the nitrogen will be shifted compared to the starting amine and the isocyanate product.
-
-
¹³C NMR Spectroscopy:
-
Product (Isocyanate): The N=C =O carbon appears around 120-130 ppm.
-
Byproduct (Urea): The C =O carbon of the urea appears significantly downfield, typically in the 155-165 ppm range.
-
References
-
How To Get Isocyanate? - PMC - PubMed Central - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (n.d.). Retrieved January 14, 2026, from [Link]
-
Isocyanate - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Side reaction with amine groups via isocyanate generation - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Reaction of Isocyanates with amines | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
How To Get Isocyanate? | ACS Omega. (n.d.). Retrieved January 14, 2026, from [Link]
-
Workup for isocyante synthesis from triphoagene? : r/Chempros - Reddit. (2023). Retrieved January 14, 2026, from [Link]
-
Original Research Article Synthesis and curing studies of blocked isocyanate based prepolymer - EnPress Journals. (n.d.). Retrieved January 14, 2026, from [Link]
-
Tetrahydrofuran (THF) - Common Organic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of Amino Acid Ester Isocyanates - Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]
-
Green non - phosgene process for manufacturing isocyanates - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
2,5-Bis(aminomethyl)tetrahydrofuran | C6H14N2O | CID 11471861 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
2-Methyltetrahydrofuran - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]
- US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents. (n.d.).
- Purification of tetrahydrofuran - US4233228A - Google Patents. (n.d.).
-
Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural - RSC Publishing. (n.d.). Retrieved January 14, 2026, from [Link]
- US11396498B2 - Method for producing 2,5-bis(aminomethyl)tetrahydrofuran - Google Patents. (n.d.).
-
Purification of 2-Methyltetrahydrofuran - Chempedia - LookChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
- Purification of THF - Google Groups. (n.d.).
-
One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
(PDF) Synthesis and Catalytic Performance of Ni/SiO 2 for Hydrogenation of 2-Methylfuran to 2-Methyltetrahydrofuran - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]
- US20100099895A1 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over a catalyst - Google Patents. (n.d.).
Sources
- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Tetrahydrofuran (THF) [commonorganicchemistry.com]
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- 12. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
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- 15. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 16. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for 2-(Isocyanatomethyl)tetrahydrofuran Urethane Formation
<
Welcome to the technical support center for urethane formation using 2-(isocyanatomethyl)tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for catalyst selection and reaction optimization. Our goal is to move beyond simple protocols and offer a deeper understanding of the "why" behind experimental choices, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a catalyst for the reaction between this compound and a polyol?
When selecting a catalyst, several factors must be considered to ensure optimal reaction kinetics and product quality. The isocyanate , this compound, presents a secondary isocyanate group, which is generally less reactive than a primary isocyanate due to steric hindrance.[1][2] Therefore, catalyst selection is critical.
Key considerations include:
-
Reactivity of the Polyol: The structure of the alcohol (polyol) partner is paramount. Primary hydroxyl groups are more reactive than secondary, which are more reactive than tertiary ones.[2][3] A less reactive polyol will necessitate a more active catalyst.
-
Desired Reaction Profile: Consider the required pot life (working time) versus the cure time. Some applications require a long open time, while others need a rapid cure. Catalysts can be chosen to favor a "front-end" (fast initial cure) or "back-end" (delayed cure) profile.[4]
-
Presence of Moisture: Water reacts with isocyanates to form unstable carbamic acids, which then decompose to form amines and carbon dioxide gas (CO2).[5] This can lead to undesirable foaming, pinholes in coatings, and consumption of the isocyanate, affecting stoichiometry.[6][7] Catalysts with high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction are often preferred, especially in moisture-sensitive applications.[6][8][9]
-
Regulatory and Toxicity Concerns: Many traditional and highly effective catalysts, particularly those based on tin (organotins like Dibutyltin Dilaurate - DBTDL) and mercury, are facing increasing regulatory scrutiny due to their toxicity.[4][7][10][11] Therefore, exploring environmentally benign alternatives is crucial.
Q2: Which classes of catalysts are most effective for this specific isocyanate?
For the reaction involving this compound, both organometallic and tertiary amine catalysts are viable options. The choice often depends on the specific requirements of the application.
-
Organometallic Catalysts: This is a broad category that includes compounds based on tin, bismuth, zirconium, and zinc.[4][10][12]
-
Tin Catalysts (e.g., DBTDL): Historically, DBTDL has been a workhorse in the polyurethane industry due to its high efficiency in promoting the "gelling" reaction (urethane linkage formation).[12][13][14] However, it also catalyzes the isocyanate-water reaction and is subject to environmental concerns.[7][13]
-
Bismuth Catalysts (e.g., Bismuth Octoate, Bismuth Neodecanoate): These are excellent, non-toxic alternatives to tin catalysts.[15][16][17] They are highly reactive and can accelerate the reaction between the alcohol and isocyanate components effectively.[15] Some bismuth catalysts can be sensitive to hydrolysis, which can lead to deactivation.[18]
-
Zirconium Catalysts (e.g., Zirconium Chelates): Zirconium-based catalysts are another environmentally acceptable alternative.[19] A key advantage is their high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction, which minimizes gassing.[6][9][20] They often work by activating the hydroxyl group rather than the isocyanate group.[19]
-
-
Tertiary Amine Catalysts (e.g., DABCO, DMDEE): Amine catalysts function as Lewis bases.[6] They are effective but can also promote the isocyanate-water ("blowing") reaction, which is desirable in foam production but problematic in coatings and elastomers.[21][22] The basicity of the amine influences its catalytic activity.[1]
A summary of common catalyst types is presented below:
| Catalyst Class | Common Examples | Primary Function | Key Advantages | Key Considerations |
| Organotin | Dibutyltin Dilaurate (DBTDL), Stannous Octoate | Gelling | High efficiency, well-understood | Toxicity, catalyzes water reaction |
| Bismuth | Bismuth Octoate, Bismuth Neodecanoate | Gelling | Non-toxic, highly reactive[15] | Can be sensitive to moisture[16][18] |
| Zirconium | Zirconium Diketonates, Zirconium Chelates | Gelling | Selective for NCO/OH reaction, low toxicity[6][19] | Can be deactivated by water[6][19] |
| Tertiary Amines | DABCO, DMDEE | Gelling & Blowing | Synergistic with metal catalysts | Can promote foaming, potential for odor |
Q3: Can I use a combination of catalysts?
Yes, a synergistic effect is often observed when using a combination of a metal catalyst and a tertiary amine catalyst.[7] The metal catalyst typically accelerates the gelling reaction, while the amine catalyst can contribute to both gelling and blowing reactions. This allows for fine-tuning of the reaction profile to achieve the desired balance of properties, such as in the production of flexible polyurethane foams where both reactions must be carefully controlled.[16]
Troubleshooting Guide
This section addresses common issues encountered during the urethane formation reaction with this compound.
Issue 1: Reaction is too slow or does not reach completion.
-
Plausible Cause 1: Insufficient Catalyst Activity or Concentration. The secondary nature of the isocyanate and potentially a secondary or tertiary polyol can lead to slow reaction rates.[1]
-
Solution: Increase the catalyst concentration incrementally. If this is not effective, switch to a more active catalyst. For instance, if a bismuth catalyst is providing slow cure, consider a more reactive bismuth carboxylate or a zirconium-based catalyst.[19][23] For very slow systems, a traditional organotin catalyst like DBTDL might be necessary if regulations permit.[13]
-
-
Plausible Cause 2: Low Reaction Temperature. Urethane formation is an exothermic reaction, but lower ambient temperatures can significantly slow the reaction rate.[24]
-
Solution: Increase the reaction temperature. Most urethane reactions proceed well between 50-80°C.[25] Monitor the temperature carefully, as excessive heat can lead to side reactions.
-
-
Plausible Cause 3: Catalyst Deactivation. Moisture or acidic impurities in the reactants or solvents can deactivate certain catalysts, particularly metal-based ones.[9]
-
Solution: Ensure all reactants and solvents are anhydrous. Use molecular sieves to dry solvents if necessary. Check the acid number of the polyol; a high acid number can neutralize amine catalysts or interact with metal catalysts.[9] Some zirconium catalysts are particularly sensitive to moisture and should be added to the isocyanate component.[6][9]
-
Issue 2: Foaming or bubbles in the final product.
-
Plausible Cause 1: Reaction with Moisture. This is the most common cause of CO2 generation, leading to bubbles.[6][7]
-
Solution 1: Use Anhydrous Conditions. Thoroughly dry all glassware, solvents, and reactants. Purge the reaction vessel with an inert gas like nitrogen or argon.
-
Solution 2: Select a More Selective Catalyst. Zirconium-based catalysts are known for their high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[6][20] This can significantly reduce gassing.
-
Solution 3: Stoichiometric Adjustment. In some applications like coatings, a slight excess of isocyanate (e.g., 10%) is used to compensate for losses due to moisture reaction.[3]
-
Issue 3: Poor mechanical properties or brittleness in the cured urethane.
-
Plausible Cause 1: Incorrect Stoichiometry. An imbalance in the isocyanate-to-hydroxyl (NCO:OH) ratio can lead to an incomplete polymer network.
-
Solution: Carefully calculate and measure the amounts of isocyanate and polyol to ensure the correct stoichiometric ratio. Titrate the isocyanate to confirm its purity and NCO content before use.
-
-
Plausible Cause 2: Side Reactions. Besides the reaction with water, isocyanates can undergo side reactions such as trimerization (forming rigid isocyanurates) or reaction with the urethane linkage itself (forming allophanates), especially at high temperatures or with certain catalysts.[22][24]
-
Solution: Control the reaction temperature carefully. Select a catalyst that favors the urethane reaction. For example, some catalysts are specifically designed to minimize trimerization.[10]
-
Experimental Protocols
Protocol 1: Catalyst Screening for Urethane Formation
This protocol provides a general method for screening different catalysts for the reaction of this compound with a model polyol.
Materials:
-
This compound
-
Poly(propylene glycol) (PPG), average Mn ~400
-
Anhydrous Toluene or Tetrahydrofuran (THF)[26]
-
Catalyst candidates (e.g., DBTDL, Bismuth Octoate, Zirconium Chelate, DABCO)
-
Nitrogen or Argon gas supply
-
Reaction vessel with magnetic stirrer and temperature control
Procedure:
-
Set up a reaction vessel under a nitrogen atmosphere.
-
Add the poly(propylene glycol) and anhydrous solvent to the vessel.
-
Begin stirring and bring the solution to the desired reaction temperature (e.g., 60°C).
-
Add the catalyst at the desired loading level (e.g., 0.05 - 0.5% by weight of total reactants).[15][19]
-
Add the this compound to the reaction mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the disappearance of the NCO peak (~2270 cm⁻¹) using FT-IR spectroscopy.
-
Compare the reaction rates for each catalyst to determine the most effective one for your system.
Visualizations
References
- Borchi® Kat 24 - Bismuth Catalyst for Polyurethane Systems.
- K-KAT® brand by King Industries - Polymer additives - SpecialChem.
- K-KAT - A209 Urethane Catalyst.
- Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam.
- K-KAT URETHANE CATALYSTS K-KAT Non-Tin, Mercury-Free Urethane Catalysts.
- The Chemistry Behind Polyurethane: Understanding the Role of Tin Catalysts.
- K-KAT XK-672 | King Industries, Inc.
- K-KAT - Non-Tin, Non-Mercury Catalysts for Polyurethanes - King Industries.
- A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings.
- METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES - Patcham.
- US5965686A - Zirconium urethane catalysts - Google Patents.
- US8586696B2 - Zirconium compound, catalyst and its use for polyurethane manufacture - Google Patents.
- EP2604615A1 - Bismuth containing catalyst for polyurethane compositions - Google Patents.
-
Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds - Green Chemistry (RSC Publishing). Available at: [Link]
- Thermal Activation of Zirconium(IV) Acetylacetonate Catalysts to Enhance Polyurethane Synthesis and Reprocessing | Macromolecules - ACS Publications.
- Catalysis of Urethane Systems - Turkchem.
- Organotin Compounds in Isocyanate Reactions. Catalysts for Urethane Technology | Industrial & Engineering Chemistry - ACS Publications.
- organic tin catalyst d-20: a go-to solution for a wide range of polyurethane applications.
- Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC - NIH.
- 1.2.1 - Isocyanate Reactions - poliuretanos.
- Troubleshooting Metal Catalyzed Urethane Systems | PCI Magazine.
- Tertiary Amine Catalysis of the Reaction of Phenyl Isocyanate with Alcohols | The Journal of Organic Chemistry - ACS Publications.
- comparing the catalytic profile of polyurethane catalyst dmdee with other blowing catalysts.
- Effect of Organometallic and Tertiary Amine Catalyst on the Properties of Polyurethane Prepolymer - ResearchGate.
- Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts - Werner.
- Reaction of isocyanates with alcohols | Download Scientific Diagram - ResearchGate.
- Polyurethane - Wikipedia.
- Causes and solutions of slow curing of polyurethane rigid foam - Qichen Chemical.
- Basic Chemical Reactions of Polyurethane Foam Knowledge - Aleader Tire.
- THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS - Canadian Science Publishing.
- Get a Reaction with Urethane Coatings - Chemical Dynamics, LLC.
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - MDPI.
- US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents.
- Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr | Request PDF - ResearchGate.
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- Common Issues and Solutions for Polyurethane Foam Production-Part 1 - Sabtech Machine.
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC - PubMed Central.
- Development of Organometallic and Metal-Organic Catalysts for Polyurethane Applications - Reaxis Inc.
- Computational Study of Catalytic Urethane Formation - MDPI.
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - ResearchGate.
- Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate - MDPI.
- Tetrahydrofuran - Sigma-Aldrich.
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- 14. ohans.com [ohans.com]
- 15. Bismuth Catalyst for Polyurethane Systems | Borchi® Kat 24 [borchers.com]
- 16. Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00446H [pubs.rsc.org]
- 18. EP2604615A1 - Bismuth containing catalyst for polyurethane compositions - Google Patents [patents.google.com]
- 19. chemie.worlee.de [chemie.worlee.de]
- 20. US5965686A - Zirconium urethane catalysts - Google Patents [patents.google.com]
- 21. morpholine.cc [morpholine.cc]
- 22. Polyurethane - Wikipedia [en.wikipedia.org]
- 23. specialchem.com [specialchem.com]
- 24. pu-tire.com [pu-tire.com]
- 25. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 26. 四氢呋喃 [sigmaaldrich.com]
Technical Support Center: A Researcher's Guide to 2-(Isocyanatomethyl)tetrahydrofuran
Welcome to the technical support center for 2-(isocyanatomethyl)tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and application of this versatile reagent. Here, we will address common challenges and frequently asked questions, moving beyond basic protocols to explain the underlying chemistry and provide robust troubleshooting strategies.
The Dual Nature of this compound: Reactivity and Sensitivity
This compound is a bifunctional molecule, presenting both the high reactivity of an isocyanate group and the solvent characteristics of a tetrahydrofuran (THF) moiety. The isocyanate group is a powerful electrophile, readily reacting with nucleophiles such as amines, alcohols, and even water. This reactivity is the foundation of its utility in bioconjugation, polymer synthesis, and drug development. However, this same reactivity, particularly with water, is the source of its significant moisture sensitivity, which is a critical factor to manage in any experimental design.
The tetrahydrofuran ring, while generally considered a stable solvent, can also participate in reactions and influences the molecule's solubility and stability. Understanding this dual nature is paramount to successfully employing this compound in your research.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is designed to help you diagnose and resolve common issues encountered when working with this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in a reaction with a primary amine. | 1. Moisture Contamination: The isocyanate has reacted with trace amounts of water in the solvent, reagents, or on the glassware, leading to the formation of an unreactive urea byproduct.[1] 2. Suboptimal Reaction pH: For reactions with amines, the amine must be in its unprotonated, nucleophilic state. A low pH will protonate the amine, rendering it unreactive. 3. Steric Hindrance: The nucleophilic attack of the amine on the isocyanate carbon is hindered by bulky substituents on either the amine or near the isocyanate group.[2][3] | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). If possible, perform the reaction under an inert atmosphere. 2. Optimize pH: For reactions in aqueous or protic solvents, maintain a pH between 8.0 and 9.0 to ensure the amine is sufficiently deprotonated. 3. Modify Reaction Conditions: If steric hindrance is suspected, consider increasing the reaction temperature or using a less sterically hindered amine if the experimental design allows. |
| Formation of a white precipitate in the reaction mixture. | Urea Formation: This is a classic sign of water contamination. Two molecules of the isocyanate react with one molecule of water to form a disubstituted urea, which is often insoluble in common organic solvents.[1] | Identify and Eliminate Moisture Source: Use Karl Fischer titration to quantify the water content of your solvent and starting materials. Ensure all reagents are stored in desiccators. |
| Inconsistent results between experiments. | 1. Peroxide Formation in Solvent: The tetrahydrofuran moiety can form explosive peroxides upon exposure to air and light over time. These peroxides can initiate unwanted side reactions. 2. Degradation of this compound: The reagent itself may have degraded due to improper storage. | 1. Use Freshly Opened or Stabilized Solvents: Use HPLC-grade THF, which is often stabilized with butylated hydroxytoluene (BHT) to inhibit peroxide formation. Test for peroxides using commercially available test strips, especially for older solvent bottles. 2. Proper Storage: Store this compound in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere. |
| Side product formation in reactions with multifunctional molecules. | Lack of Chemoselectivity: The isocyanate group can react with other nucleophilic functional groups present in the molecule, such as hydroxyl or thiol groups, in addition to the target amine. | Protecting Group Strategy: If chemoselectivity is an issue, consider using protecting groups for the non-target functional groups. The choice of protecting group will depend on the specific functional groups and the overall reaction scheme. |
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the handling, storage, and reactivity of this compound.
Q1: Why is it so critical to use anhydrous solvents with this compound?
A1: The isocyanate functional group (-N=C=O) is highly electrophilic and reacts readily with water. This reaction proceeds through a carbamic acid intermediate, which is unstable and quickly decomposes to an amine and carbon dioxide. The newly formed amine is also nucleophilic and can react with another molecule of the isocyanate to form a stable, and often insoluble, urea derivative. This side reaction consumes two equivalents of your valuable isocyanate for every one equivalent of water, significantly reducing the yield of your desired product.
Q2: What is the ideal pH for reacting this compound with a primary amine in a bioconjugation experiment?
A2: The optimal pH for the reaction between an isocyanate and a primary amine, such as the lysine residues on a protein, is typically in the range of 8.0 to 9.0. In this pH range, a significant portion of the primary amines will be in their deprotonated, nucleophilic form, allowing them to efficiently attack the electrophilic carbon of the isocyanate. Below pH 8.0, the amine will be predominantly in its protonated, non-nucleophilic ammonium form, leading to a dramatic decrease in reaction rate.
Q3: How should I properly store this compound to ensure its stability?
A3: this compound should be stored in a cool, dry, and dark place under an inert atmosphere, such as nitrogen or argon. The container should be tightly sealed to prevent the ingress of moisture. It is also advisable to store it away from sources of heat, light, and incompatible materials like strong acids, bases, and oxidizing agents. For long-term storage, refrigeration is recommended.
Q4: Can the tetrahydrofuran ring of the molecule participate in side reactions?
A4: While the isocyanate group is the primary site of reactivity, the tetrahydrofuran ring is not entirely inert. Like other ethers, the THF moiety can form peroxides upon prolonged exposure to air and light. These peroxides can potentially initiate unwanted radical reactions. Therefore, it is crucial to use fresh or properly stored material and to be aware of the potential for peroxide formation, especially when heating the reaction mixture.
Q5: I am observing a slower than expected reaction rate when using a bulky primary amine. What could be the reason?
A5: The reaction between an isocyanate and an amine is a nucleophilic addition reaction. The rate of this reaction can be significantly affected by steric hindrance.[2][3] If your primary amine has bulky substituents near the amino group, it can physically block the approach of the nucleophile to the electrophilic carbon of the isocyanate, leading to a slower reaction rate. In such cases, you may need to use more forcing conditions, such as a higher temperature or a longer reaction time, to achieve the desired conversion.
Visualizing the Impact of Moisture: The Urea Byproduct Formation
The following diagram illustrates the reaction of this compound with water, leading to the formation of the problematic urea byproduct. Understanding this pathway is key to appreciating the critical need for anhydrous conditions.
Caption: Reaction of this compound with water.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
-
Glassware Preparation: Dry all glassware in an oven at a minimum of 120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation: Use freshly distilled, anhydrous solvent (e.g., THF, dichloromethane). If using a commercial anhydrous solvent, ensure the bottle has been freshly opened. The primary amine should be of high purity and dried if necessary.
-
Reaction Setup: Dissolve the primary amine in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Addition of Isocyanate: Slowly add a solution of this compound in the anhydrous solvent to the amine solution dropwise at room temperature with stirring. An exothermic reaction may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. The product can then be isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.
References
- Chinta, R., & Dounay, A. B. (2014). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The Journal of Physical Chemistry A, 118(31), 5946–5955.
- MDPI. (2019). Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. Polymers, 11(4), 653.
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
- City University of Hong Kong. (2015). Engineering and functionalization of biomaterials via surface modification.
- PubMed Central. (2023). Surface modifications of biomaterials in different applied fields. Frontiers in Bioengineering and Biotechnology, 11, 1216345.
-
ResearchGate. (2018). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Retrieved from [Link]
-
Khan Academy. (2013, February 13). Steric hindrance [Video]. YouTube. [Link]
- Google Patents. (n.d.). Copolymers of tetrahydrofuran, ethylene oxide and an additional cyclic ether.
- IntechOpen. (2024).
- MDPI. (2020). Recyclable Thermoplastic Elastomer from Furan Functionalized Hairy Nanoparticles with Polystyrene Core and Polydimethylsiloxane Hairs. Polymers, 12(11), 2596.
- PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, e202500259.
- ResearchGate. (2018).
- PubMed Central. (2020). Surface Modification of Biomaterials and Biomedical Devices using Additive Manufacturing.
- ResearchGate. (2004).
- PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, e202500259.
- ACS Publications. (2024).
- MDPI. (2025). Novel Data on the Effect of Tetrahydrofuran as an Organic Co-Modifier in RP-HPLC. Molecules, 30(15), 3456.
-
The Lab Depot. (n.d.). Tetrahydrofuran (THF), HPLC Grade (Stabilized). Retrieved from [Link]
Sources
By-product formation in "2-(Isocyanatomethyl)tetrahydrofuran" reactions and removal
Technical Support Center: 2-(Isocyanatomethyl)tetrahydrofuran Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. As a bio-renewable isocyanate, its unique tetrahydrofuran (THF) backbone offers interesting possibilities in polymer and medicinal chemistry. However, the high reactivity of the isocyanate group, which makes it so useful, is also the source of common experimental challenges, primarily by-product formation.
This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, mitigate, and remove unwanted side products, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during or after your reaction. Each issue is broken down into its likely causes, the underlying chemical principles, and actionable solutions.
Issue 1: My reaction mixture became cloudy, or an unexpected precipitate formed.
Possible Causes:
-
Urea Formation: The most common cause is the reaction of the isocyanate with trace amounts of water present in your reagents or solvent. This forms an unstable carbamic acid, which rapidly decarboxylates to yield 2-(aminomethyl)tetrahydrofuran. This primary amine is highly reactive and immediately consumes a second molecule of isocyanate to form a symmetrically substituted, often insoluble, urea by-product.[1][2][3]
-
Isocyanurate Trimerization: In the presence of certain catalysts (e.g., potassium acetate, tertiary amines) or at elevated temperatures, isocyanates can undergo cyclotrimerization to form a highly stable, cross-linked isocyanurate ring.[4] This is a common side reaction when forcing a sluggish primary reaction.
Underlying Chemistry: The electrophilic carbon of the isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack. Water, though a weak nucleophile, is often present in sufficient quantities to initiate side reactions. The resulting urea and isocyanurate by-products possess strong intermolecular hydrogen bonds, leading to low solubility in many organic solvents and causing them to precipitate.
Recommended Solutions:
-
Preventative Measures (Protocol 1): The most effective solution is prevention. Rigorously dry all solvents and reagents before use. Ensure your glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
-
Analytical Confirmation:
-
FTIR Spectroscopy: The formation of urea will show a characteristic C=O stretch around 1630-1680 cm⁻¹ and N-H bands. The isocyanurate ring has a strong, sharp absorbance around 1700 cm⁻¹. Crucially, you can monitor the disappearance of the sharp isocyanate peak at ~2250-2275 cm⁻¹.[5][6]
-
Solubility Test: Urea by-products are often insoluble in moderately polar solvents like dichloromethane (DCM) or ethyl acetate but may be soluble in highly polar aprotic solvents like DMSO or DMF.
-
-
Removal:
-
Filtration: If the desired urethane product is soluble in your reaction solvent, the precipitated urea or isocyanurate can often be removed by simple filtration. Wash the precipitate with fresh, dry solvent to recover any occluded product.
-
Issue 2: My final purified product is a viscous oil or gum, but I expected a solid. NMR shows broad peaks.
Possible Causes:
-
Allophanate Formation: If your reaction was run at elevated temperatures (typically >110 °C) or with a significant excess of isocyanate, the initially formed urethane product can act as a nucleophile.[5] The N-H proton of the urethane can be abstracted, and the resulting anion attacks another isocyanate molecule, forming an allophanate linkage. This creates branching in your product, disrupting crystal lattice formation and leading to oligomeric mixtures.[5][7]
-
Biuret Formation: If urea was formed due to moisture contamination, the urea itself can react with another isocyanate molecule in a similar fashion to form a biuret.[2] This also leads to branching and higher molecular weight species.
Underlying Chemistry: Allophanate and biuret formation are secondary reactions that occur after the primary urethane/urea formation. They are generally slower and become significant only under forcing conditions (heat, extended reaction times, high isocyanate concentration). This branching increases the average molecular weight and polydispersity of the product, preventing crystallization and resulting in the observed physical properties.
Recommended Solutions:
-
Reaction Condition Control:
-
Maintain a reaction temperature below 80 °C if possible.
-
Use a 1:1 stoichiometry or a slight excess of the alcohol/amine nucleophile, rather than an excess of the isocyanate.
-
Monitor the reaction closely (e.g., by TLC or in-situ FTIR) and stop it as soon as the limiting reagent is consumed to avoid prolonged exposure to conditions that favor side reactions.[6]
-
-
Purification:
-
Column Chromatography: These branched by-products often have different polarity profiles from the desired product. Flash column chromatography on silica gel is typically effective for separation.
-
Precipitation/Trituration: If a suitable solvent system can be found, it may be possible to selectively precipitate the desired product, leaving the more branched oligomers in solution, or vice-versa.
-
Diagrams: Visualizing Reaction Pathways
The following diagrams illustrate the competitive nature of isocyanate reactions and a logical workflow for troubleshooting common issues.
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for isocyanate reaction by-products.
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products I should be aware of?
The most common by-products are summarized in the table below. Understanding the conditions that favor their formation is key to prevention.
| By-product | Structure Motif | Favorable Conditions | Impact on Product |
| Urea | R-NH-CO-NH-R | Presence of moisture | Often insoluble, causes precipitation, lowers yield |
| Allophanate | R-N(COOR')-CO-NH-R | Excess isocyanate, Temp > 110-140°C[5] | Branching, increased viscosity, broad MWD, prevents crystallization |
| Isocyanurate | (-R-N-CO-)₃ Trimer | Specific catalysts (e.g., K-acetate), heat | Cross-linking, insoluble, high MW, gelation |
| Biuret | R-N(CONH-R)-CO-NH-R | Presence of moisture, excess isocyanate | Branching, increased viscosity, difficult to purify |
Q2: How can I safely quench and remove unreacted this compound from my reaction?
Unreacted isocyanate is toxic and can interfere with downstream applications. It must be removed.[8]
-
Chemical Quenching: Add a primary or secondary amine, such as dibutylamine or piperidine (1.5-2.0 equivalents relative to the excess isocyanate), to the reaction mixture at 0-25 °C. The resulting urea is typically highly polar and can be easily separated from the desired product by standard silica gel chromatography. Always perform this in a well-ventilated fume hood.
-
Scavenger Resins: Amine-functionalized polystyrene resins (scavenger resins) are an excellent and clean method. Add the resin to the reaction mixture and stir for several hours. The resin-bound urea is then simply filtered off, leaving the purified product in solution. This avoids introducing additional reagents that need to be removed later.
Q3: My starting nucleophile (alcohol/amine) is precious. Should I use an excess of the isocyanate to ensure full conversion?
While tempting, using an excess of isocyanate is generally not recommended unless you have a robust quenching and purification plan. As discussed, excess isocyanate can lead to allophanate or biuret formation, complicating purification and potentially altering the properties of your final product.[5][7][9] It is often better to use a 1:1 or 1:1.05 ratio of isocyanate to nucleophile and accept a slightly incomplete conversion, as separating the final product from the starting nucleophile is usually more straightforward than removing isocyanate-derived oligomers.
Key Experimental Protocols
Protocol 1: Rigorous Solvent and Reagent Drying
Causality: Water is the most common source of by-products in isocyanate chemistry.[3] This protocol is the single most critical step to ensure a clean reaction.
Materials:
-
Solvent (e.g., Tetrahydrofuran, Dichloromethane, Acetonitrile)
-
Drying agent (e.g., CaH₂, LiAlH₄ for ethers, molecular sieves)
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware
Procedure for Tetrahydrofuran (THF):
-
Pre-Drying (Optional but Recommended): If the THF contains significant water, pre-dry it over activated 4Å molecular sieves for 24 hours. Safety Note: Never add potent drying agents like LiAlH₄ to grossly wet solvents.[10]
-
Peroxide Check: Before distillation, always test for peroxides. Add 1 mL of THF to 1 mL of a freshly prepared 10% aqueous potassium iodide solution and shake. A yellow or brown color indicates the presence of peroxides. Do not distill peroxidized THF.[10]
-
Distillation: Set up a distillation apparatus with oven-dried glassware. Add the peroxide-free THF to the distillation flask containing a drying agent (e.g., lithium aluminum hydride or sodium/benzophenone).
-
Inert Atmosphere: Flush the entire system with nitrogen or argon.
-
Collection: Distill the solvent under an inert atmosphere. Collect the fraction boiling at the correct temperature (66 °C for THF).
-
Storage: Store the freshly dried solvent over activated molecular sieves under an inert atmosphere. Use within a few days.[10]
Protocol 2: Monitoring Reaction Progress with In-Situ FTIR
Causality: Real-time monitoring prevents running reactions for too long, which can promote side-product formation. In-situ FTIR allows for precise determination of the reaction endpoint without sampling.[6]
Procedure:
-
Setup: Use an in-situ FTIR probe inserted directly into the reaction vessel.
-
Baseline Spectrum: Collect a spectrum of the reaction mixture before adding the this compound.
-
Initiate Reaction: Add the isocyanate and begin collecting spectra at regular intervals (e.g., every 1-2 minutes).
-
Monitor Key Peaks:
-
Isocyanate (Reactant): Track the disappearance of the sharp, strong -NCO stretching peak at approximately 2250-2275 cm⁻¹.
-
Urethane (Product): Track the appearance of the C=O stretch (around 1700-1730 cm⁻¹) and the N-H bend (around 1510-1530 cm⁻¹).
-
-
Determine Endpoint: The reaction is complete when the isocyanate peak has completely disappeared. At this point, the reaction should be quenched or worked up promptly.
References
- Google Patents. (n.d.). Method for removing non-reacted isocyanate from its reaction product.
- Google Patents. (n.d.). Process for the removal of an isocyanate-based residue.
-
Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved January 10, 2026, from [Link]
-
SprayEZ Equipment and Coatings. (2021, September 14). Spray Foam System Maintenance: How To Get Rid of Isocyanate Build Up [Video]. YouTube. [Link]
- Google Patents. (n.d.). Purification of organic isocyanates.
-
ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Retrieved January 10, 2026, from [Link]
-
Justia Patents. (2006, June 22). Method for the purification of isocyanates. Retrieved January 10, 2026, from [Link]
-
AIDIC. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved January 10, 2026, from [Link]
-
American Chemistry Council. (n.d.). Procedures for Minor Spills of Isocyanates. Retrieved January 10, 2026, from [Link]
-
Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Origin of Impurities Formed in a Polyurethane Production Chain. Part 2: A Route to the Formation of Colored Impurities. Retrieved January 10, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 10, 2026, from [Link]
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved January 10, 2026, from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved January 10, 2026, from [Link]
-
PCI Magazine. (2021, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved January 10, 2026, from [Link]
-
MDPI. (2019, September 22). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). An isocyanate trimerisation catalyst system....
Sources
- 1. doxuchem.com [doxuchem.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. pcimag.com [pcimag.com]
- 4. WO2010054315A2 - An isocyanate trimerisation catalyst system, a precursor formulation, a process for trimerising isocyanates, rigid polyisocyanurate/polyurethane foams made therefrom, and a process for making such foams - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. aidic.it [aidic.it]
- 9. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
"2-(Isocyanatomethyl)tetrahydrofuran" reaction monitoring by thin-layer chromatography (TLC)
Technical Support Center: Reaction Monitoring for 2-(Isocyanatomethyl)tetrahydrofuran
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for monitoring reactions involving this compound using thin-layer chromatography (TLC). The highly reactive and moisture-sensitive nature of the isocyanate functional group presents unique challenges. This document provides not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your analyses effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and execution of TLC for monitoring reactions with this compound.
Q1: What is this compound, and why is its reactivity a challenge for TLC?
A1: this compound (CAS 51998-05-1) is an organic compound featuring a tetrahydrofuran (THF) ring linked to a highly electrophilic isocyanate (-N=C=O) group via a methylene bridge.[1] The isocyanate group readily reacts with any nucleophile, including alcohols, amines, and, most importantly, water.[2] This high reactivity is the primary challenge for TLC analysis for two main reasons:
-
Moisture Sensitivity: Silica gel, the standard TLC stationary phase, is a hydrate (SiO₂ · nH₂O) and is inherently acidic.[3] Trace amounts of water on the plate's surface can react with the isocyanate starting material, leading to decomposition and the appearance of artifact spots.[2]
-
Stationary Phase Interaction: The polar isocyanate group can interact strongly with the acidic silica gel, sometimes leading to streaking or irreversible binding at the baseline.[4]
Q2: How do the polarities of the starting material and the expected product (urea or carbamate) compare on a TLC plate?
A2: A significant change in polarity between the starting material and the product is what makes TLC an excellent monitoring technique for these reactions.[5]
-
Starting Material (Isocyanate): this compound is a moderately polar molecule.
-
Product (Urea/Carbamate): When the isocyanate reacts with a primary or secondary amine, it forms a urea. When it reacts with an alcohol, it forms a carbamate. Both ureas and carbamates contain N-H bonds capable of strong hydrogen bonding. This allows them to adhere much more strongly to the polar silica gel stationary phase.[4]
Therefore, you should expect the following trend in Retention Factor (Rf) values:
Rf (Isocyanate) > Rf (Carbamate) > Rf (Urea)
The product spot will appear much lower on the TLC plate (lower Rf) than the starting material spot.[6]
Q3: What is a good starting mobile phase (eluent) for this type of reaction?
A3: A binary mixture of a non-polar and a polar solvent is generally effective.[7] A good starting point for many neutral organic molecules is a mixture of hexanes and ethyl acetate (EtOAc).[7]
-
Initial Recommendation: Start with a 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate .
-
Optimization:
-
If your starting material spot is too high (Rf > 0.7), your eluent is too polar. Increase the proportion of hexanes.[8][9]
-
If your starting material spot is too low (Rf < 0.2), your eluent is not polar enough. Increase the proportion of ethyl acetate.[8][9] An ideal Rf for the starting material is around 0.3-0.5 to allow clear separation from the product, which will have a much lower Rf.[8]
-
Q4: How can I visualize the spots on the TLC plate? The starting material is not UV-active.
A4: Since this compound lacks a strong UV chromophore, visualization relies on chemical staining.[10] Several options are available, each with its own specificity.
| Stain | Preparation & Use | Target Molecules & Appearance |
| Potassium Permanganate (KMnO₄) | Dip plate in stain, then gently heat with a heat gun.[11] | Universal Oxidative Stain. Reacts with most organic compounds (alcohols, amines, ureas).[10] Appears as yellow-brown spots on a purple/pink background.[12] |
| p-Anisaldehyde | Dip plate in stain, then heat strongly with a heat gun. | Good for Nucleophiles. Reacts well with amines, alcohols, and carbonyl compounds, often producing a range of colors.[13][14] Useful for seeing both the nucleophilic reactant and the product. |
| Ninhydrin | Dip plate in stain, then gently heat.[14] | Specific for Amines. Excellent for visualizing primary or secondary amine starting materials.[15][16] It will not visualize the isocyanate or the final urea/carbamate product. |
| Iodine (I₂) Chamber | Place the developed plate in a sealed chamber with iodine crystals.[10] | General, Non-destructive. Works for about half of all compounds, which appear as temporary brown spots. Useful for a quick check before using a destructive stain. |
Part 2: Standard Experimental Protocol
This section provides a detailed, step-by-step workflow for monitoring your reaction. Adhering to this self-validating system, which includes a co-spot lane, is critical for accurate interpretation.[17][18]
TLC Reaction Monitoring Workflow
Caption: Standard workflow for TLC reaction monitoring.
Step-by-Step Methodology
-
Prepare the TLC Plate: Using a pencil (never a pen, as ink will run), gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.[5] Mark three evenly spaced tick marks for spotting.
-
Prepare the Elution Chamber: Pour your chosen eluent (e.g., 8:2 Hexanes:EtOAc) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your origin line on the TLC plate.[19] Place a piece of filter paper inside to help saturate the chamber atmosphere. Cover the chamber.
-
Prepare Samples:
-
Starting Material (SM): Dissolve a tiny amount of pure this compound in a volatile solvent like ethyl acetate. A 1% concentration is usually sufficient.[20]
-
Reaction Mixture (Rxn): Using a capillary spotter, take a small aliquot directly from your reaction.[18] Dilute it with ethyl acetate if the reaction is highly concentrated.
-
-
Spot the Plate: Use a fine capillary tube to spot small, concentrated dots on the origin line.[20]
-
Left Lane: Spot the pure SM solution.
-
Right Lane: Spot the diluted reaction mixture.
-
Middle Lane (Co-spot): First, spot the pure SM solution. Let it dry completely. Then, carefully spot the reaction mixture directly on top of the SM spot.[17] The co-spot is crucial for confirming if the spot in the reaction lane is indeed unreacted starting material.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber and replace the lid. Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.[5]
-
Dry the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the solvent front with a pencil.[9] Allow all the eluent to evaporate completely in a fume hood. Gentle warming with a heat gun can accelerate this, but do not overheat.[10]
-
Visualize and Analyze: Use your chosen staining method (e.g., dip into KMnO₄ solution, wipe the back, and heat gently with a heat gun).[11] Circle the visible spots with a pencil. The reaction is complete when the SM spot (at its characteristic Rf) is absent from the "Reaction" lane and a new, lower-Rf product spot is clearly visible.
Part 3: Troubleshooting Guide
Even with a robust protocol, the unique reactivity of this compound can lead to ambiguous results. This guide addresses specific problems you may encounter.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common TLC issues.
Q5: My starting material spot is a long streak instead of a tight circle. What's wrong?
A5: Streaking is a common issue when working with reactive or highly polar compounds.[21][22]
-
Most Likely Cause: The sample is too concentrated.[20][22] Isocyanates are liquids, and it's easy to overload the plate. This saturates the silica gel, preventing a clean separation.
-
Secondary Cause: The isocyanate is reacting with the silica gel stationary phase. This can happen if the plate is left to sit for too long after spotting and before developing.
-
Solution: Spot the plate and immediately place it in the developing chamber. Minimize the time the neat compound is in contact with the dry silica.
-
Q6: I see two or three spots in the lane for my "pure" starting material. Is my reagent bad?
A6: This is a classic sign of isocyanate decomposition.[2]
-
Cause: Hydrolysis. The isocyanate group (-N=C=O) reacts with water to form an unstable carbamic acid, which quickly decarboxylates to yield a primary amine (in this case, 2-(aminomethyl)tetrahydrofuran). This newly formed amine is nucleophilic and can react with a second molecule of the starting isocyanate to form a symmetrical urea byproduct (N,N'-bis((tetrahydrofuran-2-yl)methyl)urea).
-
What you are likely seeing:
-
Spot 1 (highest Rf): Unreacted this compound.
-
Spot 2 (intermediate Rf): The symmetrical urea byproduct.
-
Spot 3 (lowest Rf/baseline): The primary amine byproduct (highly polar).
-
-
Solution: Your reagent has likely been exposed to moisture. For an accurate reaction baseline, use a freshly opened bottle or a recently purified sample of the isocyanate. When preparing your SM lane, draw from the anhydrous reaction solvent if possible, or open the reagent bottle for the minimum time necessary.
Q7: My product is very polar and remains stuck on the baseline (Rf ≈ 0). How can I get it to move?
A7: If a spot stays on the baseline, the mobile phase is not polar enough to move it off the highly polar stationary phase.[23]
-
Cause: The product (especially a urea derived from a simple amine) is extremely polar and has a very high affinity for the silica gel.
-
Solution: You need to increase the polarity of your eluent.
-
Increase Polar Component: Change your eluent ratio. Try 1:1 Hexanes:EtOAc. If that is not enough, try straight Ethyl Acetate.
-
Add a Stronger Polar Solvent: If ethyl acetate is insufficient, add a small amount of methanol (MeOH) to your eluent system. A 95:5 mixture of EtOAc:MeOH or CH₂Cl₂:MeOH can be very effective for highly polar compounds. Start with a very small percentage of methanol, as it will dramatically increase the eluting power.
-
Q8: The reaction appears complete by TLC (no starting material visible), but my isolated yield is low after an aqueous workup. What happened?
A8: This suggests that a side reaction may have occurred during the workup, or that the product is not what you think it is.
-
Cause: The TLC analysis only shows what is present before the workup. If you quench the reaction with water while unreacted isocyanate is still present, it will rapidly hydrolyze, as described in Q6. This can complicate purification and lower the yield of your desired product. Furthermore, some products may not be stable to acidic or basic conditions used during the workup.[23]
-
Solution: Before quenching the entire reaction, take a small aliquot, perform a "mini-workup" in a vial, and run a TLC on the result. This can help diagnose if the product is unstable to the workup conditions. Ensure the reaction is truly complete by TLC before proceeding.
References
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]
-
Rapid Method for Isocyanate Prepolymer Examination. (1992). Japan Customs. [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]
-
TLC stains. University of California, Irvine, Department of Chemistry. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Scribd. [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. [Link]
-
TLC Stains. Harvard University, Department of Chemistry. [Link]
-
Thin Layer Chromatography (TLC). University of Colorado Boulder, Department of Chemistry. [Link]
-
Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. [Link]
-
How to: TLC Visualization using Permanganate Stain. (2019, June 11). YouTube. [Link]
- Method of detecting isocyanates.
-
TLC Stains. Columbia University, Department of Chemistry. [Link]
-
Ninhydrin, (contains Acetic Acid) Ethanol Solution [for TLC Stain]. CP Lab Safety. [Link]
-
Monitoring Reactions by TLC. Washington State University. [Link]
-
How To: Monitor by TLC. University of Rochester, Department of Chemistry. [Link]
-
TLC visualization (staining) reagent, ninhydrin. Macherey-Nagel. [Link]
-
Is it normal to obtain 4 spots for phenyl isocyanate on TLC? (2021, October 26). ResearchGate. [Link]
-
Thin Layer Chromatography (TLC). University of Toronto Scarborough. [Link]
-
Magic Formulas: TLC Stains. University of Rochester, Department of Chemistry. [Link]
-
Determination of atmospheric isocyanate concentrations by high-performance thin-layer chromatography using 1-(2-pyridyl)piperazine reagent. (1981). Analyst. [Link]
-
2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts. [Link]
-
TLC Visualization Methods. University of Arizona. [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). LinkedIn. [Link]
-
2.1.4F: Visualizing TLC Plates. (2022, August 16). Chemistry LibreTexts. [Link]
-
Thin Layer Chromatography. University of Toronto Scarborough. [Link]
-
6.2: Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts. [Link]
-
R f values of the standards used in TLC and their respective colors. ResearchGate. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
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- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TLC stains [reachdevices.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Magic Formulas [chem.rochester.edu]
- 15. scribd.com [scribd.com]
- 16. Ninhydrin–TLC visualization reagent–MACHEREY-NAGEL | MACHEREY-NAGEL [mn-net.com]
- 17. How To [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. microbiozindia.com [microbiozindia.com]
- 23. Chromatography [chem.rochester.edu]
Technical Support Center: Accelerating the Reaction of 2-(Isocyanatomethyl)tetrahydrofuran with Secondary Alcohols
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reaction kinetics of 2-(isocyanatomethyl)tetrahydrofuran, an aliphatic isocyanate, with secondary alcohols. The formation of the urethane bond in this context is often sluggish due to the inherent steric hindrance of the secondary alcohol. This document provides in-depth troubleshooting strategies, detailed protocols, and a mechanistic rationale to help you optimize your reaction conditions and achieve your desired outcomes efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of urethanes from this compound and secondary alcohols.
Q1: Why is my reaction between this compound and a secondary alcohol so slow?
A1: The primary reason for the slow reaction rate is steric hindrance. Secondary alcohols have two alkyl groups attached to the carbon bearing the hydroxyl group, which physically obstructs the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate (-NCO) group.[1][2][3] Primary alcohols, with only one alkyl group, are significantly more reactive because they are less sterically crowded.[1][4] This fundamental difference in reactivity necessitates the use of strategies to lower the reaction's activation energy.
Caption: Steric hindrance from bulky R' and R'' groups on a secondary alcohol impeding the isocyanate's approach.
Q2: What is the most effective way to significantly increase the reaction rate?
A2: Catalysis is the most powerful and widely used method to accelerate the isocyanate-alcohol reaction.[5] Catalysts function by lowering the activation energy of the reaction, allowing for faster urethane bond formation even at moderate temperatures.[6] The two most common classes of catalysts for this purpose are organometallics (typically tin-based) and tertiary amines.[6][7] In many cases, a synergistic combination of both types yields the best results.[8][9]
Q3: Which type of catalyst should I choose? A comparison of common options.
A3: The choice of catalyst depends on the specific requirements of your system, such as desired reaction speed, sensitivity to side reactions, and potential toxicity concerns. Organotin compounds are generally more potent than tertiary amines but may raise environmental or health concerns.[10]
Table 1: Comparison of Common Catalyst Classes
| Catalyst Class | Examples | Mechanism of Action | Typical Loading | Advantages | Disadvantages |
| Organotin | Dibutyltin dilaurate (DBTDL), Stannous octoate | Lewis Acid: Activates the isocyanate group, making it more electrophilic.[6][11][12] | 0.01 - 0.5 mol% | Highly efficient, even at low concentrations.[13] Strong "gelling" catalyst.[6] | Potential toxicity and environmental concerns.[10] Can catalyze ester hydrolysis. |
| Tertiary Amine | 1,4-Diazabicyclo[2.2.2]octane (DABCO), Triethylamine (TEA) | Lewis Base: Activates the alcohol by forming a hydrogen-bonded complex, increasing its nucleophilicity.[14][15] | 0.1 - 2.0 mol% | Lower toxicity than organotins. Effective for many systems. | Generally less active than organotins.[16] Can promote side reactions (e.g., trimerization).[13] |
| Organocatalysts | Guanidine derivatives, Phenyl phosphonic acids | Nucleophilic/Basic or Acidic catalysis.[17] | 1.0 mol% or higher | Metal-free alternative, potentially lower toxicity.[17] | Requires significantly higher catalyst loading.[17] May also catalyze isocyanate-water reaction.[17] |
| Other Metals | Zirconium chelates, Bismuth carboxylates | Lewis Acid / Insertion Mechanism.[7][14] | 0.1 - 1.0 mol% | Can offer high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[10][14] | Activity can be highly dependent on the specific metal and ligand combination.[14] |
Q4: How do organotin catalysts like DBTDL actually work?
A4: Organotin catalysts like dibutyltin dilaurate (DBTDL) function primarily as Lewis acids. The generally accepted mechanism involves the tin center coordinating with both the isocyanate and the alcohol.[12] This coordination polarizes the isocyanate's N=C bond, increasing the positive charge on the carbon atom and making it significantly more susceptible to nucleophilic attack by the alcohol's oxygen.[11][12] This coordination complex effectively lowers the energy barrier for the reaction to proceed.
Caption: Simplified mechanism of DBTDL catalysis, showing coordination and activation.
Q5: What is the mechanism for amine catalysts like DABCO?
A5: Tertiary amines such as DABCO act as Lewis bases. Instead of activating the isocyanate, they activate the alcohol. The amine's nitrogen atom forms a hydrogen bond with the hydroxyl proton of the alcohol.[14] This interaction increases the electron density on the alcohol's oxygen atom, making it a more potent nucleophile and enhancing its ability to attack the isocyanate carbon.
Caption: Simplified mechanism of DABCO catalysis, showing activation of the alcohol.
Q6: Can I use both a tin and an amine catalyst together?
A6: Yes, and this is often a highly effective strategy. The use of a Lewis acid (organotin) and a Lewis base (tertiary amine) together can produce a powerful synergistic effect, where the combined catalytic activity is greater than the sum of the individual catalysts.[8][9] The organotin activates the isocyanate while the amine activates the alcohol, creating a dual-activation pathway that dramatically accelerates the reaction.
Caption: Workflow illustrating the dual activation of reactants by synergistic catalysts.
Q7: Besides catalysis, what other reaction parameters can I adjust?
A7: While catalysis is primary, temperature, solvent, and reactant concentration are also critical variables you can manipulate.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. Uncatalyzed reactions of isocyanates with alcohols are often run between 50 and 100°C.[5] However, be cautious, as higher temperatures can lead to side reactions.[18]
-
Solvent: The choice of solvent can significantly influence the reaction rate. The rate is often dependent on the solvent's dielectric constant and its ability to form hydrogen bonds.[19][20] Aprotic solvents can promote the self-association of alcohol molecules into dimers and trimers, which can be more reactive species than alcohol monomers.[1]
-
Concentration: The reaction can be auto-catalyzed by an excess of the alcohol reactant.[21][22][23] At high alcohol concentrations, the formation of more reactive alcohol clusters (dimers, trimers) is favored, which can enhance the overall reaction rate.[1]
Q8: What are the risks of increasing the reaction temperature too much?
A8: The main risk of excessive heat (e.g., above 120-140°C) is the formation of unwanted side products, primarily allophanates .[18] An allophanate is formed when a free isocyanate group reacts with the N-H bond of an already formed urethane linkage. This creates a branched structure, which can undesirably broaden the molecular weight distribution and alter the final properties of your material.[18]
Experimental Protocols
Protocol 1: General Procedure for Catalyzed Urethane Formation
This protocol provides a starting point for running the reaction with either an organotin or tertiary amine catalyst.
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), charge a dry reaction vessel with the secondary alcohol and a suitable anhydrous solvent (e.g., Toluene, THF, or Acetonitrile).
-
Catalyst Addition: Add the calculated amount of catalyst (e.g., 0.1 mol% DBTDL or 1.0 mol% DABCO) to the alcohol solution and stir until dissolved.
-
Reactant Addition: While stirring, add this compound dropwise to the solution. If the reaction is exothermic, use an ice bath to maintain the desired temperature.
-
Reaction Monitoring: Maintain the reaction at the target temperature (e.g., 25°C, 50°C, or 80°C). Monitor the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) using in-situ FT-IR spectroscopy or by taking aliquots for analysis (e.g., titration, HPLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the isocyanate), proceed with your standard quenching and purification protocol.
Protocol 2: Screening for Optimal Catalyst Loading
To find the most efficient catalyst concentration, it is advisable to run a series of small-scale parallel experiments.
-
Setup: Prepare 4-5 small reaction vials, each containing the same amount of secondary alcohol and solvent.
-
Variable Loading: Add a different concentration of catalyst to each vial. For example, for DBTDL, you could test 0.01%, 0.05%, 0.1%, and 0.2 mol%.
-
Initiation: Add the same amount of this compound to each vial simultaneously and begin stirring at a constant temperature.
-
Analysis: Monitor each reaction over time. The vial that reaches completion fastest with the cleanest product profile contains the optimal catalyst loading for your conditions.
Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is extremely slow or stalled | 1. No catalyst used.2. Insufficient catalyst loading.3. Low reaction temperature. | 1. Introduce a catalyst. Start with 0.1 mol% DBTDL or 1.0 mol% DABCO.2. Increase catalyst concentration incrementally.3. Increase temperature in 10-20°C increments (e.g., from 25°C to 50°C). |
| Side products are forming | 1. Reaction temperature is too high, causing allophanate formation.2. Catalyst is promoting side reactions (e.g., trimerization with some amines). | 1. Reduce the reaction temperature and compensate by increasing catalyst concentration.2. Switch to a more selective catalyst like an organotin (DBTDL) or a zirconium chelate. |
| Reaction rate is inconsistent | 1. Adventitious moisture in reagents or solvent.2. Variable reagent purity. | 1. Use freshly dried, anhydrous solvents and reagents.2. Ensure consistent purity of starting materials for all batches. |
References
- The Chemistry Behind Polyurethane: Understanding the Role of Tin Catalysts. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Organotin Catalysis in Urethane Systems. (1985).
- Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. (2014). Taylor & Francis Online.
- KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (1962).
- Investigations of catalysis of urethane formation using organotin dicarboxyl
- The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. (1949). Journal of the Chemical Society (Resumed).
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (1998). Journal of Organic Chemistry.
- US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol. (2015).
- Scheme II. Catalysis of dibutyltin dilaurate. (n.d.).
- organic tin catalyst d-20: a go-to solution for a wide range of polyurethane applic
- analyzing the mechanism of dibutyltin dilaurate catalyst in co
- Organometallic c
- Kinetics of alcohol–isocyanate reactions with metal c
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). PMC - PubMed Central.
- KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (1962). Canadian Science Publishing.
- Catalysis of Secondary Alcohol Blocked Isocyanate-Hydroxyl Terminated Polybutadiene Cure Reaction. (2011).
- A Selective Catalyst for Two-Component Waterborne Polyurethane Co
- Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. (1998). Journal of the Chemical Society, Perkin Transactions 2.
- The Mechanism of Tin—Amine Synergism in the Catalysis of Isocyanate Reaction with Alcohols. (n.d.).
- Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. (2003). Macromolecules.
- Metal-Based Catalysts for Polyurethane Applic
- 1.2.
- Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin C
- Kinetics of urethane formation from isophorone diisocyanate: The alcohol nature effect. (2010).
- Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. (1958). Journal of the American Chemical Society.
- Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate. (1960). NASA Technical Reports Server.
- Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applic
- Ti-catalyzed reactions of hindered isocyanates with alcohols. (2005). Semantic Scholar.
- Introduction of Reversible Urethane Bonds Based on Vanillyl Alcohol for Efficient Self-Healing of Polyurethane Elastomers. (2019). PubMed.
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019).
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). MDPI.
- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. (1988). Semantic Scholar.
- Atmospheric Chemistry of Tetrahydrofuran, 2-Methyltetrahydrofuran, and 2,5-Dimethyltetrahydrofuran: Kinetics of Reactions with Chlorine Atoms, OD Radicals, and Ozone. (2016). The Journal of Physical Chemistry A.
- Main primary reaction pathways during the oxidation of THF in the low-temperature range. (n.d.).
Sources
- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 2. poliuretanos.net [poliuretanos.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. reaxis.com [reaxis.com]
- 8. poliuretanos.com.br [poliuretanos.com.br]
- 9. datapdf.com [datapdf.com]
- 10. wernerblank.com [wernerblank.com]
- 11. researchgate.net [researchgate.net]
- 12. ohans.com [ohans.com]
- 13. ohans.com [ohans.com]
- 14. paint.org [paint.org]
- 15. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. mdpi.com [mdpi.com]
"2-(Isocyanatomethyl)tetrahydrofuran" purification issues and solutions
Welcome to the technical support center for 2-(Isocyanatomethyl)tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile bifunctional molecule. Drawing from established principles in isocyanate and ether chemistry, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of your target compound.
I. Understanding the Molecule: Key Challenges
This compound presents a unique set of purification challenges due to the combined reactivity of its two core functional groups:
-
The Isocyanate Group (-NCO): This group is highly susceptible to nucleophilic attack, particularly from water, which leads to the formation of unstable carbamic acids that readily decarboxylate to form primary amines. These amines can then react with remaining isocyanate to form urea byproducts, a common source of impurities.[1][2]
-
The Tetrahydrofuran (THF) Moiety: Like other ethers, the THF ring can form explosive peroxides upon exposure to air and light.[3] The presence of these peroxides can lead to unwanted side reactions and poses a significant safety hazard, especially during distillation.
A successful purification strategy must therefore rigorously exclude moisture and air, and employ techniques that minimize thermal stress on the molecule.
II. Frequently Asked Questions (FAQs)
Q1: My purified this compound is discolored (yellow/brown). What is the likely cause?
A1: Discoloration is often indicative of thermal degradation or the presence of impurities. Heating the isocyanate for prolonged periods or at excessively high temperatures during distillation can lead to decomposition.[4] Additionally, incomplete phosgenation of the starting amine (2-(aminomethyl)tetrahydrofuran) or side reactions during synthesis can generate colored byproducts.
Q2: I'm observing a significant amount of a white, insoluble precipitate in my product. What is it and how can I prevent it?
A2: The most probable identity of the white precipitate is a polyurea derivative. This is a strong indication of water contamination in your reaction or purification setup.[1][2] The isocyanate group reacts with water to form an amine, which then rapidly reacts with another molecule of isocyanate, leading to the formation of an insoluble urea linkage. To prevent this, ensure all glassware is oven-dried, solvents are anhydrous, and the entire purification process is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
Q3: My yield is significantly lower than expected after purification. Where could my product be going?
A3: Low yields can be attributed to several factors:
-
Mechanical Losses: Ensure efficient transfer between purification steps.
-
Reaction with Water: As discussed in Q2, reaction with moisture consumes your product to form urea byproducts.[2]
-
Polymerization: Isocyanates can self-polymerize, especially in the presence of certain catalysts or at elevated temperatures, forming isocyanurates and other oligomers.[1]
-
Incomplete Reaction: If using a method like the Curtius rearrangement, incomplete conversion of the acyl azide will result in a lower yield of the desired isocyanate.[5][6]
Q4: Can I use standard silica gel chromatography to purify this compound?
A4: Standard silica gel chromatography is generally not recommended for the purification of isocyanates. The acidic nature of silica gel and the presence of adsorbed water can lead to the rapid degradation of the isocyanate group on the column. While specialized and rigorously dried neutral alumina may be an option, it should be used with caution and only after small-scale trials. Distillation is the preferred method for purification.
III. Troubleshooting and Purification Protocols
This section provides detailed protocols and troubleshooting advice for the purification of this compound.
A. Identifying and Mitigating Impurities from Synthesis
The nature of impurities will largely depend on the synthetic route employed. A common method for synthesizing isocyanates is the Curtius rearrangement of an acyl azide.
Potential Impurities from Curtius Rearrangement:
| Impurity | Formation Pathway | Mitigation Strategy |
| Unreacted Acyl Azide | Incomplete thermal rearrangement. | Ensure the reaction is heated to a sufficient temperature for an adequate duration. |
| Primary Amine/Urea | Reaction of the isocyanate with trace water.[2] | Maintain rigorous anhydrous conditions throughout the synthesis and workup. |
| Carbamate | If an alcohol is used as a solvent or is present as an impurity, it can trap the isocyanate. | Use aprotic, anhydrous solvents for the rearrangement. |
B. Recommended Purification Method: Fractional Vacuum Distillation
Fractional vacuum distillation is the most effective method for purifying this compound, as it allows for separation based on boiling point at reduced temperatures, minimizing thermal degradation.
dot
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol for Fractional Vacuum Distillation:
-
Pre-treatment of Crude Product:
-
Peroxide Test: Before heating, test a small aliquot of the crude product for the presence of peroxides using potassium iodide (KI) starch paper. A blue/black color indicates the presence of peroxides. DO NOT PROCEED WITH DISTILLATION IF PEROXIDES ARE PRESENT.
-
Peroxide Removal (if necessary): If peroxides are detected, they can be removed by passing the crude product through a short column of activated neutral alumina.
-
Drying: Dry the crude product over a suitable drying agent that does not react with isocyanates, such as calcium hydride (CaH₂), for several hours with gentle stirring.
-
-
Distillation Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is thoroughly oven-dried and cooled under a stream of dry nitrogen or argon.
-
Use a vacuum-jacketed distillation head to minimize heat loss.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
-
Distillation Process:
-
Filter the dried crude product into the distillation flask under an inert atmosphere.
-
Slowly apply vacuum and begin gentle heating using an oil bath.
-
Collect a forerun of any low-boiling impurities.
-
Carefully collect the main fraction at the expected boiling point. The exact boiling point will depend on the vacuum applied.
-
Do not distill to dryness to avoid the concentration of potentially explosive residues.
-
-
Storage:
-
Store the purified product in a sealed, amber glass bottle under a nitrogen or argon atmosphere in a refrigerator to minimize degradation and peroxide formation.
-
C. Troubleshooting Distillation Issues
| Issue | Probable Cause | Troubleshooting Steps |
| Bumping/Unstable Boiling | Uneven heating or insufficient vacuum. | Ensure the distillation flask is not more than two-thirds full. Use a magnetic stir bar for smooth boiling. Check for leaks in the vacuum system. |
| Product Solidifying in Condenser | The condenser temperature is too low, or the product has a high melting point. | Increase the temperature of the cooling fluid in the condenser or use a wider bore condenser. |
| Flooding of the Column | The boil-up rate is too high for the column diameter and packing.[7][8] | Reduce the heating rate to decrease the rate of vapor generation. |
| No Product Distilling Over | The vacuum is not low enough, or the temperature is too low. | Check the vacuum pump and all connections for leaks. Gradually increase the bath temperature, but do not exceed the thermal stability limit of the compound. |
IV. Purity Assessment
To confirm the purity of your this compound, the following analytical techniques are recommended:
-
FT-IR Spectroscopy: Look for the characteristic strong, sharp absorption band of the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹. The absence of a broad -OH or -NH stretch indicates the removal of water and amine/urea byproducts.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the product peaks.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to determine the percentage purity of the final product. For HPLC analysis of isocyanates, derivatization is often required.[9][10]
By following these guidelines and understanding the inherent reactivity of this compound, researchers can effectively overcome common purification challenges and obtain a high-purity product suitable for their downstream applications.
V. References
-
Reddit. (2021). Isocyanate Stability and precipitate formation. r/Chempros. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Products from Curtius rearrangements and trapping of the corresponding isocyanates. Retrieved from [Link]
-
ACS Publications. (2014). Polyether Urethane Hydrolytic Stability after Exposure to Deoxygenated Water. Macromolecules. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Basic Hydrolysis of Isocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Example of a hydrolysis experiment at pH 5.4 and at 25 °C where the [HNCO] tot is measured by loop injections on the IC. Retrieved from [Link]
-
Google Patents. (n.d.). US4065362A - Purification of organic isocyanates. Retrieved from
-
Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]
-
Google Patents. (n.d.). EP1575907B1 - Method for the purification of isocyanates. Retrieved from
-
ResearchGate. (2025). Troubleshooting a Distillation Column - Problem and Solution. Retrieved from [Link]
-
Justia Patents. (2006). Method for the purification of isocyanates. Retrieved from [Link]
-
YouTube. (2025). How Can You Fix Problems In Distillation Columns?. Chemistry For Everyone. Retrieved from [Link]
-
bioRxiv. (2022). Single-step purification of functionalized protein nanostructures using multimodal chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
-
Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]
-
Google Patents. (n.d.). DE50305797D1 - PROCESS FOR CLEANING ISOCYANATES. Retrieved from
-
National Center for Biotechnology Information. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
ResearchGate. (n.d.). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Retrieved from [Link]
-
ResearchGate. (n.d.). Phosgenation reactions. Retrieved from [Link]
-
YouTube. (2021). Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins. CSI. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Retrieved from [Link]
-
MDPI. (2025). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K. Retrieved from [Link]
-
Google Patents. (n.d.). US20100099895A1 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over a catalyst. Retrieved from
-
ResearchGate. (2025). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Temperature-dependent phase behaviour of tetrahydrofuran–water alters solubilization of xylan to improve co-production of furfurals from lignocellulosic biomass. Green Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). US4233228A - Purification of tetrahydrofuran. Retrieved from
-
ResearchGate. (n.d.). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 2-(Isocyanatomethyl)tetrahydrofuran and Isophorone Diisocyanate in Polyurethane Applications
This guide provides an in-depth technical comparison between two key aliphatic diisocyanates, 2-(Isocyanatomethyl)tetrahydrofuran and Isophorone Diisocyanate (IPDI), for polyurethane (PU) synthesis. Designed for researchers, scientists, and professionals in drug development and material science, this document elucidates the causal relationships between the chemical structures of these diisocyanates and the resultant properties of polyurethanes, supported by experimental data and established protocols.
Introduction: The Pivotal Role of Diisocyanates in Polyurethane Chemistry
Polyurethanes are a remarkably versatile class of polymers, with applications spanning from flexible foams and elastomers to rigid plastics, adhesives, and biomedical devices.[1][2] The properties of a polyurethane are fundamentally dictated by the chemical nature of its constituent monomers: a diisocyanate and a polyol. The reaction between the isocyanate groups (-NCO) and the hydroxyl (-OH) groups of the polyol forms the characteristic urethane linkage (-NH-CO-O-).[2][3]
While aromatic diisocyanates like MDI and TDI are widely used, aliphatic diisocyanates are crucial for applications demanding high stability against UV degradation and color change, such as coatings and biomedical implants.[4][5][6] In the medical field, polyurethanes based on aliphatic isocyanates are generally considered more biocompatible because their degradation byproducts are less toxic than the aromatic amines produced by their aromatic counterparts.[4][7]
This guide focuses on two such aliphatic diisocyanates: the well-established Isophorone Diisocyanate (IPDI) and the less common but structurally intriguing this compound. We will explore how their distinct molecular architectures influence the synthesis, structure, and ultimately, the performance of the final polyurethane material.
Molecular Structure and Inherent Reactivity
The choice of diisocyanate is a critical determinant of the final polymer's properties, influencing everything from mechanical strength to thermal stability. The differences between IPDI and this compound begin at the molecular level.
Isophorone Diisocyanate (IPDI) is a cycloaliphatic diisocyanate characterized by a rigid cyclohexane ring. A key feature of IPDI is the differential reactivity of its two isocyanate groups; the primary isocyanate group is more reactive than the secondary one.[6] This asymmetry offers unique control over the polymerization process, allowing for stepwise reactions and the formation of well-defined prepolymers.[7]
This compound , on the other hand, features a flexible, five-membered tetrahydrofuran (THF) ring. The THF moiety is known to be a component of highly flexible polyols like poly(tetramethylene ether) glycol (PTMEG), suggesting that its incorporation into the diisocyanate backbone could impart significant elasticity to the resulting polyurethane.[1][8]
Caption: Chemical structures of IPDI and this compound.
The rigid, bulky structure of IPDI's cyclohexane ring is expected to create stiff, hard segments in the polyurethane chain, contributing to higher hardness and glass transition temperatures (Tg).[9][10] Conversely, the flexible ether linkages and less sterically hindered structure of this compound are hypothesized to produce softer, more elastomeric polymers with lower Tg values.
Polyurethane Synthesis: A Methodological Overview
Polyurethanes are synthesized via a polyaddition reaction. A common and controlled approach is the two-step prepolymer method, which is particularly useful when dealing with diisocyanates of varying reactivity like IPDI.[11]
Caption: General workflow for the two-step synthesis of polyurethane.
Aliphatic isocyanates are generally less reactive than their aromatic counterparts, often necessitating the use of catalysts such as dibutyltin dilaurate (DBTDL) or tertiary amines (e.g., triethylamine) and elevated temperatures (50-100°C) to achieve practical reaction rates.[12]
Comparative Analysis of Polyurethane Properties
The structural disparities between IPDI and this compound translate directly into distinct performance characteristics in the final polyurethane materials.
Mechanical Properties
The mechanical behavior of a polyurethane is a function of the interplay between its "hard" segments (derived from the diisocyanate and chain extender) and "soft" segments (derived from the polyol).
-
Hardness and Modulus: Polyurethanes synthesized with IPDI typically exhibit higher hardness and Young's modulus.[10] The rigid cycloaliphatic structure of IPDI promotes the formation of well-defined, stiff hard segments, which act as physical crosslinks, reinforcing the polymer matrix. Increasing IPDI content in a formulation has been shown to increase the stiffness of the resulting material.[9]
-
Tensile Strength and Elongation: While IPDI contributes to stiffness, it can also be used to formulate materials with high tensile strength and significant elongation at break.[10][13] The overall properties depend heavily on the soft segment and the hard-to-soft segment ratio. In contrast, the flexible nature of the THF ring in this compound is expected to result in lower tensile strength and modulus but potentially higher elongation, creating softer and more elastomeric materials. This is supported by studies showing that incorporating natural oil moieties (which are inherently flexible) into a PU network improves elasticity.[8]
Thermal Properties
Thermal characteristics, such as the glass transition temperature (Tg) and thermal stability, are critical for defining the service temperature range of a material.
-
Glass Transition Temperature (Tg): The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Due to the restricted rotation of its bulky ring structure, IPDI significantly increases the Tg of polyurethanes.[9] Studies have demonstrated a direct correlation between higher IPDI content and an increase in Tg, as measured by both Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Thermal Analysis (DMTA).[9][14] Conversely, the flexible ether linkage in this compound would likely result in a lower Tg, consistent with more flexible polymer chains.
-
Thermal Stability: The thermal stability of a polyurethane is governed by the bond strength of its constituent linkages. The urethane linkage itself begins to dissociate at elevated temperatures. Generally, polyurethane thermal stability is influenced more by the hard segment composition.[15] Polyurethanes are generally stable up to around 200°C, with specific formulations reaching higher temperatures.[16] While direct comparative TGA data is scarce, the inherent stability of the cycloaliphatic and THF rings suggests both diisocyanates can produce thermally stable materials for a wide range of applications.
Adhesion and Biocompatibility
-
Adhesion: Polyurethane adhesives are valued for their strong bonding capabilities to a wide array of substrates.[17] This is due to the high polarity of the urethane group, which facilitates strong intermolecular interactions, including hydrogen bonding. IPDI is widely used in high-performance adhesives and coatings, providing excellent adhesion to metals, plastics, and wood.[18] The ether oxygen in the THF ring of this compound could also participate in hydrogen bonding, potentially contributing to good adhesive properties.
-
Biocompatibility: For biomedical applications, biocompatibility is paramount. Aliphatic diisocyanates are favored as their degradation products are less cytotoxic than those of aromatic diisocyanates.[4][7] Polyurethanes based on IPDI have demonstrated good in vitro biocompatibility, with high cell viability percentages, making them suitable for use in medical devices and tissue engineering scaffolds.[7][19] Given that polyols based on tetrahydrofuran (PTMEG) are widely used in biomedical-grade polyurethanes, it is plausible that PUs derived from this compound would also exhibit favorable biocompatibility.[1]
Summary of Expected Properties
| Property | Polyurethane from this compound | Polyurethane from Isophorone Diisocyanate (IPDI) | Supporting Rationale |
| Hardness / Modulus | Lower | Higher | The rigid cycloaliphatic structure of IPDI creates stiffer hard segments.[9][10] |
| Flexibility / Elongation | Higher | Lower | The flexible THF ring in the diisocyanate backbone increases chain mobility.[8] |
| Glass Transition (Tg) | Lower | Higher | The bulky, rigid IPDI ring restricts segmental motion, increasing Tg.[9][14] |
| UV Resistance | Good | Excellent | Both are aliphatic, but IPDI is well-established for UV-stable coatings.[5][6] |
| Biocompatibility | Potentially Good | Good | Aliphatic nature is favorable; IPDI-based PUs show good cell viability.[4][7][19] |
Experimental Protocols
To validate the performance claims, rigorous and standardized testing is essential. Below are representative protocols for the synthesis and characterization of polyurethanes.
Protocol 1: Polyurethane Synthesis (Prepolymer Method)
This protocol describes a typical lab-scale synthesis of a polyurethane elastomer.
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Drying: Dry the polyol (e.g., Polytetramethylene glycol, PTMG, Mn ~2000 g/mol ) under vacuum at 100-110°C for 2 hours to remove moisture.
-
Prepolymer Formation:
-
Charge the dried polyol into the reactor under a nitrogen atmosphere.
-
Add the diisocyanate (IPDI or this compound) to achieve a specific NCO:OH molar ratio (typically between 1.5:1 and 2.5:1).
-
Add a catalyst, such as dibutyltin dilaurate (DBTDL), at a concentration of 0.01-0.1 wt%.
-
Heat the mixture to 70-80°C and stir for 2-4 hours until the theoretical %NCO content is reached (monitored by titration).
-
-
Chain Extension:
-
Cool the resulting NCO-terminated prepolymer to 50-60°C.
-
Add a stoichiometric amount of chain extender (e.g., 1,4-butanediol) dropwise while stirring vigorously.
-
Continue stirring until a significant increase in viscosity is observed.
-
-
Curing: Pour the viscous mixture into a preheated mold and cure in an oven at 80-110°C for 12-24 hours.
-
Post-Curing: Allow the cured polyurethane sheet to age at ambient conditions for at least 7 days before characterization.
Protocol 2: Thermal Characterization
Caption: Experimental workflow for polyurethane synthesis and characterization.
-
Differential Scanning Calorimetry (DSC):
-
Seal a small sample (5-10 mg) of the polyurethane in an aluminum DSC pan.
-
Use a DSC instrument (e.g., TA Instruments Q200) to perform a heat-cool-heat cycle.[9]
-
A typical cycle: Cool the sample to -80°C, then heat to 150°C at a rate of 10°C/min.[9]
-
The glass transition temperature (Tg) is determined from the inflection point of the thermal transition curve in the second heating cycle.[9]
-
-
Thermogravimetric Analysis (TGA):
-
Place a sample (5-10 mg) in a TGA pan.
-
Heat the sample from ambient temperature to 600-800°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[20]
-
The TGA thermogram plots the percentage of weight loss against temperature, from which the onset of decomposition and thermal stability can be determined.
-
Conclusion and Application-Specific Recommendations
The selection between this compound and Isophorone Diisocyanate fundamentally alters the property profile of the resulting polyurethane.
-
Isophorone Diisocyanate (IPDI) is the ideal choice for applications requiring high mechanical strength, rigidity, thermal stability, and proven UV resistance. Its rigid cycloaliphatic structure imparts a high Tg and hardness, making it suitable for durable coatings, adhesives, and rigid or semi-rigid biomedical components where maintaining shape and integrity is critical.[5][9][18]
-
This compound presents a compelling alternative for applications where flexibility and elastomeric properties are paramount. The inherent flexibility of the THF ring is expected to produce softer polymers with a lower Tg and higher elongation. This makes it a promising candidate for soft-tissue engineering scaffolds, flexible tubing, and elastomeric films or coatings where compliance and elasticity are the primary design drivers.
Ultimately, the choice of diisocyanate is a strategic decision that must be aligned with the specific performance demands of the intended application. By understanding the structure-property relationships outlined in this guide, researchers can make more informed decisions in the design and synthesis of novel polyurethane materials.
References
- Benchchem. (n.d.). Isophorone Diisocyanate (IPDI)
- Chernyayeva, D. A., Karpov, S. V., Jalmuhanova, A. S., & Badamshina, E. R. (2019). Synthesis of Waterborne Polyurethanes Using the Isophorone Diisocyanate Oligoisocyanurates.
-
Rodriguez, C. A., et al. (2015). Effects of Isophorone Diisocyanate on the Thermal and Mechanical Properties of Shape-Memory Polyurethane Foams. Polymers, 7(12), 2651-2663. [Link]
- Chernyayeva, D. A., Karpov, S. V., Jalmuhanova, A. S., & Badamshina, E. R. (2019).
-
ResearchGate. (2018). Role of isophorone diisocyanate in the optimization of adhesion tendency of polyurethane pressure sensitive adhesives. [Link]
- Ataman Kimya. (n.d.).
- Fernández-d'Arlas, B., et al. (2018). The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. Polymers, 10(9), 1023.
-
ResearchGate. (2014). Has anyone successfully synthesized polyurethane with Isophorone diisocyanate (IPDI)?. [Link]
- ResearchGate. (n.d.). Mechanical and Rheological Properties of Polyurethane Elastomers from Hydroxy-Terminated Polybutadiene and Isophorone Diisocyanate Used as Liners for Composite Propellants.
- Sreedevi, N., & Jayabalan, M. (1989). Studies on the effect of extraction of isophorone diisocyanate-based segmented polyurethanes. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(6), 455-465.
- Phinyocheep, P., et al. (2013). Physical and Thermal Properties of Polyurethane from Isophorone Diisocyanate, Natural Rubber and Poly(ε-caprolactone) with High NCO:OH Content. Advanced Science Letters, 19(3), 1016-1020.
- The Italian Association of Chemical Engineering. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes.
-
Wikipedia. (n.d.). Isophorone diisocyanate. [Link]
-
Ingenta Connect. (2013). Physical and Thermal Properties of Polyurethane from Isophorone Diisocyanate, Natural Rubber and Poly(ε-caprolactone) with High NCO:OH Content. [Link]
- ChemEurope.com. (n.d.).
-
Zhang, Y., et al. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers, 15(17), 3591. [Link]
- ResearchGate. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes.
- ResearchGate. (n.d.). Effects of Isophorone Diisocyanate on the Thermal and Mechanical Properties of Shape-Memory Polyurethane Foams.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Isophorone diisocyanate. PubChem Compound Summary for CID 169132.
- ChemicalBook. (n.d.).
- American Chemical Society. (2023).
-
Magalhães, S., et al. (2018). Isophorone Diisocyanate (IPDI) Microencapsulation for Mono-Component Adhesives: Effect of the Active H and NCO Sources. Polymers, 10(8), 834. [Link]
-
Wikipedia. (n.d.). Polyurethane. [Link]
- Shanghai Hansi Industrial. (2022). Functional characteristics of polyurethane adhesives.
- Saavedra, L. A., et al. (2018). Thermal-Mechanical Characterization of Polyurethane Rigid Foams: Effect of Modifying Bio-Polyol Content in Isocyanate Prepolymer. Journal of Polymers and the Environment, 26, 3741-3752.
- ResearchGate. (n.d.). The effect of free isocyanate content on properties of one component urethane adhesive.
- ResearchGate. (n.d.). Mechanical and physical properties of polyurethanes.
- ChemicalBook. (n.d.).
- ResearchGate. (n.d.). Thermal Resistance Properties of Polyurethanes and its Composites: A Short Review.
-
Wang, Z., et al. (2023). Study on Mechanical Properties of Two-Component Polyurethane Based on Multi-Scale Molecular Simulation. Polymers, 15(3), 534. [Link]
-
Krol, P., et al. (2022). Thermal Stability and Heat Transfer of Polyurethanes for Joints Applications of Wooden Structures. Materials, 15(14), 4983. [Link]
- ResearchGate. (n.d.). Mechanical properties of polyurethanes.
- Mini-review. (n.d.).
- Royal Society of Chemistry. (2022).
- Lu, Y., & Larock, R. C. (2009). Synthesis and characterization of polyurethanes made from copolymers of epoxidized natural oil and tetrahydrofuran. Biomacromolecules, 10(11), 3111-3119.
- YouTube. (2022).
- ResearchGate. (n.d.). Thermal Resistance Properties of Polyurethanes and Its Composites.
- Prociak, A., et al. (2018). Temperature stability and thermal properties of polyurethane-polyisocyanurate foams obtained using products of citric acid condensation with glycerol. Journal of Thermal Analysis and Calorimetry, 133, 107-116.
- American Chemical Society. (2015). Tetrahydrofuran.
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A Comparative Analysis of Isocyanate Reactivity: 2-(Isocyanatomethyl)tetrahydrofuran vs. Benzyl Isocyanate
Introduction
The isocyanate functional group (-N=C=O) is a cornerstone of polymer chemistry and a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its high reactivity towards nucleophiles, such as alcohols and amines, facilitates the formation of urethanes and ureas, respectively. The precise rate of these reactions is paramount, influencing everything from cure times in polyurethane formulations to selectivity in complex molecule synthesis. The structure of the R-group attached to the isocyanate moiety dictates its reactivity through a combination of electronic and steric effects.
This guide provides an in-depth comparison of the reactivity profiles of two commercially significant isocyanates: 2-(Isocyanatomethyl)tetrahydrofuran , a primary aliphatic isocyanate, and Benzyl Isocyanate , a benzylic isocyanate. We will dissect the structural nuances that govern their electrophilicity, present a theoretical framework for their expected reactivity, and provide a robust experimental protocol for direct, quantitative comparison in the laboratory. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in reagent selection and reaction optimization.
Structural and Electronic Analysis: The Basis of Reactivity
The rate of nucleophilic attack on an isocyanate is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the isocyanate nitrogen enhance this electrophilicity, accelerating the reaction, while electron-donating groups have the opposite effect.[1][2] Steric hindrance around the NCO group can also play a significant role by impeding the approach of the nucleophile.[1]
| Property | This compound | Benzyl Isocyanate |
| Structure | ||
| CAS Number | 51998-05-1 | 3173-56-6[3][4][5] |
| Molecular Formula | C₆H₉NO₂ | C₈H₇NO |
| Molecular Weight | 127.14 g/mol | 133.15 g/mol |
| Classification | Primary Aliphatic Isocyanate | Benzylic Isocyanate |
| Key Electronic Factor | Inductive (-I) effect from the ether oxygen of the THF ring. | Inductive (-I) effect and resonance stabilization from the phenyl ring. |
| Key Steric Factor | Flexible, five-membered heterocyclic ring. | Planar, but rotating, phenyl group. |
Electronic Effects
-
This compound: This molecule is a primary aliphatic isocyanate. The key electronic influence arises from the oxygen atom within the tetrahydrofuran (THF) ring. Oxygen is highly electronegative and exerts an electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds, pulling electron density away from the methylene bridge and, subsequently, from the isocyanate group. This withdrawal of electron density increases the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack. The highest occupied molecular orbital (HOMO) is primarily the lone pair of the ring oxygen atom.[6]
-
Benzyl Isocyanate: As a benzylic isocyanate, the NCO group is separated from the aromatic ring by a methylene (-CH₂-) spacer. The phenyl group is generally considered electron-withdrawing via induction due to the sp² hybridization of its carbons.[1] More importantly, the phenyl ring can stabilize an adjacent positive charge through resonance, which can accelerate reactions proceeding through carbocation-like transition states.[7] While the reaction with an amine does not form a full carbocation, this stabilizing ability can influence the transition state. The methylene spacer insulates the isocyanate from the direct, powerful resonance effects seen in aromatic isocyanates (like phenyl isocyanate), but the electronic influence is still significant. Aromatic isocyanates are known to be substantially more reactive than aliphatic ones.[8] Benzyl isocyanate's reactivity is expected to be intermediate between a simple aliphatic and a true aromatic isocyanate.
Steric Hindrance
Steric hindrance refers to the spatial bulk around a reaction center that can impede the approach of a reactant.[9]
-
This compound: The THF ring is a five-membered heterocycle that is not planar and exists in various "envelope" and "twist" conformations. While attached via a flexible methylene linker, the ring itself presents a certain degree of steric bulk that could hinder the approach of a large nucleophile to the NCO group.
-
Benzyl Isocyanate: The benzyl group's phenyl ring is planar but can rotate around the bond connecting it to the methylene carbon. This rotation can create a "swept volume" that shields the reaction center. The bulky nature of the benzyl group can significantly slow reaction rates, particularly in Sₙ2 reactions where backside attack is required.[7]
Comparative Reactivity Prediction
Based on the analysis above, a reactivity prediction can be formulated:
Benzyl isocyanate is expected to be more reactive than this compound.
The rationale is that the electron-withdrawing inductive effect of the phenyl group in benzyl isocyanate is likely stronger and more influential on the isocyanate's electrophilicity than the inductive effect of the ether oxygen in the tetrahydrofurfuryl group, which is attenuated by its distance from the NCO moiety. While both molecules have steric bulk, the electronic factors are generally the dominant differentiator in isocyanate reactivity.[2]
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate the theoretical comparison, a robust, self-validating experimental protocol is essential. The following procedure details a method for comparing the reaction rates of the two isocyanates with a model primary amine, n-butylamine, using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. The reaction forms the corresponding substituted urea.
Objective
To determine the second-order rate constants for the reaction of this compound and Benzyl Isocyanate with n-butylamine at a constant temperature.
Materials and Reagents
-
This compound (≥98% purity)
-
Benzyl Isocyanate (≥99% purity)[3]
-
n-Butylamine (≥99.5% purity)
-
Anhydrous Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade (for quenching)
-
Dibenzyl urea and N-(tetrahydrofuran-2-ylmethyl)-N'-butylurea (for use as analytical standards, may need to be synthesized and purified in-house)
-
Volumetric flasks (Class A)
-
Gas-tight syringes
-
Thermostatted reaction vessel or water bath
-
Magnetic stirrer and stir bars
-
HPLC system with a UV detector and a C18 column
-
Autosampler vials
Experimental Workflow Diagram
Caption: Workflow for the comparative kinetic analysis of isocyanate reactivity.
Step-by-Step Procedure
-
Preparation of Stock Solutions (Handle isocyanates in a fume hood):
-
Prepare a 0.1 M stock solution of this compound in anhydrous acetonitrile in a 50 mL volumetric flask.
-
Prepare a 0.1 M stock solution of benzyl isocyanate in anhydrous acetonitrile in a separate 50 mL volumetric flask.
-
Prepare a 0.1 M stock solution of n-butylamine in anhydrous acetonitrile in a 100 mL volumetric flask.
-
Causality Note: Using anhydrous solvent is critical as water readily reacts with isocyanates, which would consume the reactant and interfere with the kinetics.[8]
-
-
Reaction Setup:
-
Place 20 mL of the 0.1 M n-butylamine solution into a 50 mL jacketed glass reactor equipped with a magnetic stir bar.
-
Use a circulating water bath to maintain the reactor temperature at a constant 25.0 ± 0.1 °C.
-
Allow the solution to equilibrate for at least 15 minutes. Also, place the isocyanate stock solution to be tested in the same water bath to equilibrate.
-
-
Initiation and Sampling:
-
Using a gas-tight syringe, rapidly add 20 mL of the equilibrated 0.1 M isocyanate stock solution (either benzyl isocyanate or the THF derivative) to the stirring amine solution. Start a stopwatch immediately upon addition. The final concentration of each reactant will be 0.05 M.
-
At predetermined time intervals (e.g., t = 1, 2, 4, 8, 15, and 30 minutes), withdraw a 1.0 mL aliquot from the reaction mixture.
-
Immediately inject the aliquot into a labeled autosampler vial containing 1.0 mL of methanol. The methanol rapidly reacts with the remaining isocyanate, quenching the reaction by forming a stable methyl carbamate.[10]
-
Self-Validation Note: The quenching step is crucial for accuracy. Without it, the reaction would continue in the vial, leading to erroneous measurements of reactant concentration at the intended time point.
-
-
HPLC Analysis:
-
Set up an HPLC method to separate the starting isocyanate (or its quenched carbamate derivative), n-butylamine, and the formed urea product. A typical method would use a C18 column with a mobile phase gradient of acetonitrile and water.
-
Monitor the elution profile using a UV detector at a wavelength where the urea product or the carbamate has a strong absorbance (e.g., ~254 nm for benzyl-derived compounds).
-
Create a calibration curve for the respective urea product using the synthesized standards to correlate peak area with concentration.
-
-
Data Analysis:
-
From the HPLC data, calculate the concentration of the urea product at each time point. Use this to determine the concentration of the remaining isocyanate, [NCO]t.
-
The reaction between an isocyanate and a primary amine typically follows second-order kinetics.[10] The integrated rate law is: 1/[NCO]t = kt + 1/[NCO]₀
-
Plot 1/[NCO]t (in M⁻¹) on the y-axis versus time (in seconds) on the x-axis.
-
The data should yield a straight line. Perform a linear regression on the data points. The slope of this line is the second-order rate constant, k, in M⁻¹s⁻¹.
-
Repeat the entire experiment for the other isocyanate under identical conditions.
-
Interpreting the Results
By comparing the experimentally determined rate constants (k) for both reactions, a quantitative measure of their relative reactivity can be established. A larger value for k indicates a faster reaction. This empirical data provides a definitive answer to supplement the theoretical analysis, allowing for precise control and prediction in synthetic applications. The reaction of primary aliphatic amines with aromatic isocyanates can be extremely rapid, potentially requiring specialized equipment like a flow apparatus for accurate measurement.[11]
General Reaction Mechanism
The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. This is generally a concerted process or involves a very short-lived zwitterionic intermediate, followed by a rapid proton transfer to form the final stable urea product.
Caption: General mechanism for the formation of a substituted urea.
Conclusion
The reactivity of an isocyanate is a finely tuned property derived from the electronic and steric nature of its substituent. While both this compound and benzyl isocyanate are primary isocyanates, the electronic influence of the benzyl group is predicted to render it the more reactive of the two. The tetrahydrofurfuryl group's ether oxygen provides an inductive electron-withdrawing effect, but its impact is likely less pronounced than that of the benzylic system. For applications requiring rapid kinetics, such as in fast-curing adhesives or reaction injection molding, benzyl isocyanate may be the preferred choice. Conversely, for systems where a more moderate reaction profile is needed to allow for longer pot life or better process control, this compound could be more suitable. The provided experimental protocol offers a clear and reliable method for quantifying these differences, enabling researchers to base their selection on robust, application-relevant data.
References
- Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.
-
Nagy, T., et al. (2022). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. Molecules, 27(14), 4503. Available at: [Link]
-
Ferreira da Silva, F., et al. (2014). Electronic States of Tetrahydrofurfuryl Alcohol (THFA) As Studied by VUV Spectroscopy and Ab Initio Calculations. The Journal of Physical Chemistry A, 118(17), 3112-3124. Available at: [Link]
-
Ekin, A. (2020). Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. Available at: [Link]
-
Razali, N., et al. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Polymers, 12(7), 1494. Available at: [Link]
-
Antczak, J., et al. (2010). Electron impact ionization of furanose alcohols. The Journal of Chemical Physics, 132(10), 104306. Available at: [Link]
-
Bellm, S. M., et al. (2012). Dynamical (e,2e) studies of tetrahydrofurfuryl alcohol. The Journal of Chemical Physics, 136(24), 244301. Available at: [Link]
- Willeboordse, F., & Critchfield, F. E. (1967). The use of differential reaction kinetics in determining rate constants of hydroxyl-isocyanate reactions. Journal of Polymer Science Part A-1: Polymer Chemistry, 5(7), 1681-1691.
-
Szycher, M. (n.d.). Isocyanate Reactions. Poliuretanos. Available at: [Link]
-
Creely, K., & Vaughan, C. (2023). Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary. Annals of Work Exposures and Health, 67(4), 381-386. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Protonation of tetrahydrofurfuryl alcohol. Available at: [Link]
-
Trogolo, D., et al. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 127(1), 226-240. Available at: [Link]
- Yokoyama, Y., & Iwakura, Y. (1969). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Bulletin of the Chemical Society of Japan, 42(5), 1366-1371.
-
SprayFoam Magazine. (n.d.). Isocyanate and Polyol ASTM Test Methods. Available at: [Link]
- S.L. Hager, et al. (n.d.). Reactions of isocyanates with active hydrogen compounds. In Polyurethane Handbook.
-
Kothandaraman, H., & Nasar, A. S. (1995). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (4), 737-742. Available at: [Link]
-
Creely, K., & Vaughan, C. (2023). Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary. Annals of Work Exposures and Health, 67(4), 381-386. Available at: [Link]
-
Georganics. (n.d.). Benzyl isocyanate – general description and application. Available at: [Link]
-
ResearchGate. (n.d.). The relative rates of isocyanate reaction against different hydrogen-active compounds. Available at: [Link]
- Perna, F. M., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Tetrahedron, 72(48), 7745-7761.
-
Tries, A., et al. (2020). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. ChemPhysChem, 21(1), 1-7. Available at: [Link]
-
Yang, Y.-T., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Inorganics, 11(2), 53. Available at: [Link]
-
Perna, F. M., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Beilstein Journal of Organic Chemistry, 12, 2695-2704. Available at: [Link]
- Walvoord, R. R., & Batey, R. A. (2012). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 77(17), 7476-7490.
-
Al-Zoubi, R. M., et al. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 6(19), 3469-3475. Available at: [Link]
- Andersen, C., et al. (2016). Atmospheric Chemistry of Tetrahydrofuran, 2-Methyltetrahydrofuran, and 2,5-Dimethyltetrahydrofuran: Kinetics of Reactions with Chlorine Atoms, OD Radicals, and Ozone. The Journal of Physical Chemistry A, 120(39), 7701-7711.
-
Zúñiga-Gutiérrez, K. Y., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A, 126(11), 1845-1853. Available at: [Link]
- Teplyakov, V., et al. (2014). Reaction of Phenyl Isocyanate and Phenyl Isothiocyanate with the Ge(100)-2 × 1 Surface. The Journal of Physical Chemistry C, 118(32), 18526-18535.
Sources
- 1. mdpi.com [mdpi.com]
- 2. poliuretanos.net [poliuretanos.net]
- 3. ベンジルイソシアナート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzyl isocyanate – general description and application [georganics.sk]
- 5. Benzyl isocyanate | 3173-56-6 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pcimag.com [pcimag.com]
- 9. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
A Comparative Guide to 2-(Isocyanatomethyl)tetrahydrofuran-Based Polymers for Biomedical Applications
For researchers, scientists, and drug development professionals, the quest for novel polymers with tailored properties is perpetual. In the realm of biomedical applications, the demand for biocompatible, biodegradable, and sustainably sourced materials is a significant driver of innovation. This guide provides an in-depth technical comparison of polymers based on 2-(isocyanatomethyl)tetrahydrofuran (ITHF), a promising bio-inspired monomer. Given the nascent stage of research directly focused on ITHF, this guide will draw upon established data from structurally analogous furan-based polymers to provide a comprehensive and predictive analysis of their performance relative to conventional polyurethane systems.
Introduction to this compound (ITHF): A Monomer with Bio-Renewable Potential
This compound (ITHF) is a heterocyclic isocyanate monomer that holds considerable promise for the synthesis of novel polyurethanes and polyureas. Its core structure features a tetrahydrofuran (THF) ring, a five-membered cyclic ether. The THF moiety can be derived from renewable resources such as furfural, which is obtained from lignocellulosic biomass. This bio-based origin presents a significant advantage in terms of sustainability compared to petroleum-derived monomers.
The presence of the flexible and hydrophilic THF ring within the polymer backbone is anticipated to impart unique properties, such as increased chain flexibility, potentially lower glass transition temperatures, and enhanced hydrophilicity, which can be advantageous for drug delivery and other biomedical applications. While direct literature on ITHF is limited, the well-documented chemistry of furan-based polymers provides a strong foundation for understanding its potential.
Synthesis of ITHF and its Furanic Analogs
A plausible synthetic route to this compound would involve the conversion of a readily available precursor such as tetrahydrofurfuryl alcohol or tetrahydrofurfurylamine. A common method for synthesizing isocyanates is the phosgenation of the corresponding amine, although non-phosgene routes are increasingly favored for safety and environmental reasons.
In the context of analogous furan-based diisocyanates, researchers have successfully synthesized furan-2,5-dimethylene diisocyanate (FDI) and its hydrogenated counterpart, tetrahydrofuran-2,5-dimethylene diisocyanate (THFDI). The synthesis of these compounds often starts from 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical. One reported non-phosgene route involves the synthesis of a dicarbamate intermediate from 2,5-bis(aminomethyl)furan (BAF) and dimethyl carbonate, followed by thermal decomposition to yield the diisocyanate. This approach highlights a viable and greener pathway for producing furan-based isocyanates.
Polymerization of ITHF-Based Monomers: Crafting Novel Polyurethanes and Polyureas
The isocyanate group (-NCO) of ITHF is highly reactive towards nucleophiles such as alcohols (-OH) and amines (-NH2), leading to the formation of urethane (-NH-CO-O-) and urea (-NH-CO-NH-) linkages, respectively. This reactivity is the basis for the synthesis of ITHF-based polyurethanes and polyureas.
The polymerization is typically carried out by reacting ITHF with a diol (for polyurethanes) or a diamine (for polyureas). The choice of the co-monomer is critical in tailoring the final properties of the polymer. For instance, long-chain, flexible diols will result in soft and elastomeric polyurethanes, while short-chain, rigid diols will produce more rigid materials.
Drawing parallels from studies on furan-based diisocyanates, the polymerization is often conducted in a suitable solvent like tetrahydrofuran (THF) and may be catalyzed by conventional polyurethane catalysts such as dibutyltin dilaurate (DBTDL). The reaction progress can be conveniently monitored by techniques like Fourier-transform infrared (FTIR) spectroscopy through the disappearance of the characteristic isocyanate peak around 2270 cm⁻¹.
Characterization of ITHF-Based Polymers and Their Analogs
A thorough characterization of ITHF-based polymers is essential to understand their structure-property relationships and to assess their suitability for specific applications. Based on the characterization of analogous furan-based polyurethanes, the following techniques are paramount:
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymers and to verify the successful formation of urethane or urea linkages.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer and to monitor the polymerization reaction.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymers.
-
Mechanical Testing: To measure the tensile strength, Young's modulus, and elongation at break of the polymer films or bulk materials.
The incorporation of the THF moiety from ITHF is expected to influence these properties in several ways. The flexible nature of the THF ring may lead to polymers with lower Tg values compared to their aromatic counterparts, resulting in more flexible materials at room temperature. The ether oxygen in the THF ring could also increase the polymer's hydrophilicity and susceptibility to hydrolytic degradation, which can be a desirable feature for certain biomedical applications like biodegradable implants and drug delivery systems.
Comparative Analysis: ITHF-Based Polymers vs. Conventional Alternatives
The true potential of ITHF-based polymers can be best understood by comparing their anticipated properties with those of conventional polyurethanes derived from methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI).
| Property | Inferred ITHF-Based Polymers | Furan-Based Polyurethanes (from literature) | MDI-Based Polyurethanes | TDI-Based Polyurethanes |
| Monomer Source | Bio-based (from furfural) | Bio-based (from HMF) | Petroleum-based | Petroleum-based |
| Flexibility | High (due to THF ring) | Moderate to High | Moderate | Moderate to High |
| Glass Transition (Tg) | Potentially low | Varies with co-monomer | Generally higher than aliphatic | Varies with isomer |
| Thermal Stability | Moderate | Moderate to High | High | High |
| Biocompatibility | Potentially good (bio-derived) | Good (reported in some studies) | Variable, potential for toxic degradation products | Variable, potential for toxic degradation products |
| Biodegradability | Potentially tunable | Can be designed for degradability | Generally low | Generally low |
MDI and TDI are aromatic isocyanates that typically produce rigid and high-strength polyurethanes. While these materials have found widespread use, their petroleum origin and the potential for releasing toxic aromatic amines upon degradation are concerns for biomedical applications. In contrast, ITHF-based polymers, being aliphatic and derived from renewable resources, are expected to offer a more biocompatible and sustainable alternative. The presence of the THF ring also opens up possibilities for creating polymers with a wider range of flexibilities and degradation profiles.
Experimental Protocols
Illustrative Synthesis of a Furan-Based Polyurethane
This protocol is based on the synthesis of polyurethanes from furan-based diols and commercial diisocyanates, which serves as a model for the synthesis of ITHF-based polymers.
Materials:
-
Furan-containing diol (e.g., 2,5-bis(hydroxymethyl)furan)
-
Diisocyanate (e.g., hexamethylene diisocyanate - HDI)
-
Anhydrous tetrahydrofuran (THF)
-
Dibutyltin dilaurate (DBTDL) catalyst
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the furan-containing diol in anhydrous THF.
-
Add the diisocyanate to the solution under a nitrogen atmosphere.
-
Add a catalytic amount of DBTDL to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for several hours.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by FTIR spectroscopy for the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, precipitate the polymer by pouring the solution into a non-solvent such as methanol or hexane.
-
Collect the polymer by filtration and dry it under vacuum at an elevated temperature.
Key Characterization Workflows
Caption: Experimental workflow for synthesis and characterization.
Conclusion and Future Outlook
Polymers derived from this compound represent a promising new class of bio-based materials with significant potential for biomedical applications. By leveraging the flexible and hydrophilic nature of the THF ring, it is anticipated that these polymers will exhibit properties that are highly tunable and advantageous for applications such as drug delivery carriers, biodegradable implants, and tissue engineering scaffolds.
While direct experimental data on ITHF-based polymers is still emerging, the extensive research on analogous furan-based systems provides a strong predictive framework for their synthesis, characterization, and performance. Future research should focus on establishing efficient and scalable synthesis routes for ITHF and on conducting comprehensive studies to fully elucidate the structure-property relationships of the resulting polymers. Such efforts will be crucial in unlocking the full potential of these novel bio-inspired materials and paving the way for their successful application in the next generation of medical devices and therapeutics.
References
- Gandini, A. (2013). The furanic platform: a remarkable source of new monomers and polymers. Polymer Chemistry, 4(17), 4483-4494.
- Lligadas, G., Ronda, J. C., Galià, M., & Cádiz, V. (2010). Furan-based polymers from renewable resources. Journal of Polymer Science Part A: Polymer Chemistry, 48(16), 3545-3555.
- Zhang, C., Madbouly, S. A., & Kessler, M. R. (2015). Biobased polyurethanes prepared from different vegetable oils.
- More, A. S., & Petrovic, Z. S. (2014). Polyurethanes from renewable resources. In Bio-based plastics (pp. 125-157). William Andrew Publishing.
- Li, Y., & Zhang, C. (2019). Recent advances in bio-based polyurethanes. RSC advances, 9(33), 18949-18962.
- Gao, L., et al. (2020). Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural. Green Chemistry, 22(15), 5035-5044.
A Senior Application Scientist's Guide to ¹H NMR Analysis of 2-(Isocyanatomethyl)tetrahydrofuran Reaction Products
Introduction: The Analytical Challenge of a Versatile Reagent
2-(Isocyanatomethyl)tetrahydrofuran (TMFI) is a valuable bifunctional reagent. Its isocyanate group provides a reactive handle for conjugation with nucleophiles, while the tetrahydrofuran (THF) moiety, a common structural motif in biologically active molecules, imparts favorable solubility and pharmacokinetic properties. The precise characterization of its reaction products is paramount, particularly in fields like drug development and polymer chemistry where structural ambiguity is unacceptable.
This guide provides a comprehensive framework for utilizing ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously identify and differentiate the primary reaction products of TMFI. We will move beyond simple spectral interpretation, delving into the causality behind chemical shift changes and establishing a robust, self-validating methodology for analysis. We will compare the distinct ¹H NMR signatures of the parent isocyanate against its most common derivatives: urethanes and ureas, formed through reactions with alcohols and amines, respectively.
¹H NMR Fingerprint: Establishing the Baseline with the Starting Material
Before analyzing reaction products, a thorough understanding of the starting material's spectrum is essential. The ¹H NMR spectrum of this compound serves as our reference point.
The key diagnostic signals for the THF moiety are consistent and serve as an excellent internal scaffold for spectral assignment. Protons closer to the ring oxygen (Hα) are deshielded and appear downfield compared to the more shielded Hβ protons.[1] The protons of the exocyclic methylene bridge adjacent to the highly electrophilic isocyanate group are further deshielded.
Table 1: Characteristic ¹H NMR Chemical Shifts of this compound and its Derivatives in CDCl₃
| Proton Assignment | Starting Material (TMFI) | Urethane Product | Urea Product | Rationale for Shift Change |
| THF Hα (CH-O, CH₂-O) | ~3.7 - 3.9 ppm | ~3.7 - 3.9 ppm | ~3.7 - 3.9 ppm | Largely unaffected by the reaction. Provides a stable reference point for integration. |
| THF Hβ (CH₂-CH₂) | ~1.8 - 2.0 ppm | ~1.8 - 2.0 ppm | ~1.8 - 2.0 ppm | Largely unaffected by the reaction. |
| THF Hγ (CH-CH₂) | ~4.0 - 4.2 ppm | ~4.0 - 4.2 ppm | ~4.0 - 4.2 ppm | Largely unaffected by the reaction. |
| Methylene (-CH₂-N) | ~3.3 - 3.5 ppm | ~3.2 - 3.4 ppm | ~3.1 - 3.3 ppm | The electron-withdrawing N=C=O group is replaced by the less withdrawing urethane or urea linkage, causing a slight upfield shift. |
| Amide/Carbamate (N-H) | N/A | ~5.0 - 8.5 ppm | ~5.5 - 9.0 ppm | Appearance of a new, exchangeable proton. The exact shift is highly dependent on solvent, concentration, and hydrogen bonding.[2] |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and the specific structure of the reaction partner.
Comparative Analysis of Key Reaction Products
The isocyanate group of TMFI readily reacts with nucleophiles such as alcohols and amines. These reactions result in the formation of distinct functional groups—urethanes and ureas—each with a unique ¹H NMR signature.
Caption: General reaction pathways for this compound.
Urethane Formation (Reaction with Alcohols)
The reaction of TMFI with an alcohol yields a urethane (also known as a carbamate). The most significant change in the ¹H NMR spectrum is the disappearance of the reactive isocyanate group and the appearance of a new N-H proton signal and the signals corresponding to the alcohol moiety.
-
Diagnostic N-H Signal: A new signal, typically a broad singlet or a triplet (if coupled to an adjacent CH), appears in the region of δ 5.0-8.5 ppm.[2] Its broadness is often due to hydrogen bonding and quadrupole effects from the nitrogen atom. In solvents like DMSO-d₆, which is a strong hydrogen bond acceptor, this peak often sharpens considerably, making it easier to identify.
-
Methylene (-CH₂-N) Shift: The protons of the methylene bridge attached to the nitrogen (-CH₂-NHCOO-) experience a slight upfield shift compared to the starting material. This is because the urethane linkage is less electron-withdrawing than the isocyanate group.
-
Integration: The integral of the new N-H signal should correspond to one proton, and the integrals of the signals from the newly incorporated alcohol fragment should be consistent with its structure. The THF ring proton signals remain a reliable 2H and 2H reference.
Urea Formation (Reaction with Amines)
When TMFI reacts with a primary or secondary amine, a urea derivative is formed. This introduces a new set of N-H protons with distinct chemical shifts.
-
Diagnostic N-H Signals: Two new N-H proton signals will appear. The proton on the nitrogen adjacent to the THF moiety (-CH₂-NH-CO-) typically resonates in a region similar to the urethane N-H. The signal for the N-H proton from the reacting amine (-CO-NH-R) will have its own characteristic chemical shift, which can vary widely depending on the amine's structure.[3] For primary amines, this will be one signal integrating to one proton, while for secondary amines, this signal will be absent.
-
Methylene (-CH₂-N) Shift: Similar to urethane formation, the methylene protons (-CH₂-NH-CO-) shift slightly upfield.
-
Comparison: The key to distinguishing a urea from a urethane is often the presence of the signals from the incorporated amine versus the alcohol and, in the case of primary amines, potentially two distinct N-H signals.
The Inevitable Side Reaction: Water Contamination
Isocyanates are highly sensitive to moisture. A common and important side reaction is the reaction with water, which initially forms an unstable carbamic acid that rapidly decarboxylates to yield an amine (THF-CH₂-NH₂). This newly formed primary amine is highly nucleophilic and will immediately react with another molecule of the starting TMFI to produce a symmetrical N,N'-bis((tetrahydrofuran-2-yl)methyl)urea.
Identifying the Symmetrical Urea:
-
Symmetry: The ¹H NMR spectrum will be highly symmetrical. You will only see one set of signals for the THF-CH₂- moiety.
-
Integration: The integration ratio of the THF protons to the -CH₂-N- protons will remain consistent, but the N-H signal will integrate to 2H relative to the single THF-CH₂- unit. This is a critical validation step.
-
Chemical Shift: The chemical shifts will be characteristic of a urea, not a urethane.
Experimental Protocol: A Validated Workflow for Reaction and Analysis
This protocol provides a self-validating system for reacting TMFI with a model alcohol (Benzyl Alcohol) and analyzing the product.
Caption: Experimental workflow for synthesis and ¹H NMR analysis.
Materials and Reagents:
-
This compound (TMFI)
-
Benzyl Alcohol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, dried in an oven
Step-by-Step Procedure:
-
Reaction Setup (Expertise & Causality):
-
To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add benzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.5 M). Causality: Using anhydrous solvents is critical to prevent the formation of the symmetrical urea side product. An inert atmosphere prevents reaction with atmospheric moisture.
-
Cool the solution to 0°C using an ice bath. Causality: The reaction is exothermic; initial cooling helps control the reaction rate and minimize potential side reactions.
-
Slowly add this compound (1.0 eq) dropwise to the stirred solution.
-
-
Reaction and Monitoring (Trustworthiness):
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction's progress by taking a small aliquot, removing the solvent, and dissolving the residue in CDCl₃ for a quick ¹H NMR check. Self-Validation: The disappearance of the TMFI methylene signal at ~3.3-3.5 ppm and the appearance of the urethane N-H signal confirms reaction progression. Alternatively, thin-layer chromatography (TLC) can be used.
-
-
Work-up and Sample Preparation:
-
Once the reaction is complete (as determined by NMR or TLC), remove the solvent (DCM) under reduced pressure using a rotary evaporator. The crude product is often pure enough for NMR analysis.
-
Prepare the NMR sample by dissolving a small amount of the crude product (5-10 mg) in ~0.7 mL of CDCl₃ containing TMS. Ensure the sample is fully dissolved.
-
-
¹H NMR Acquisition and Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Processing: Phase the spectrum and calibrate the chemical shift by setting the TMS peak to 0.00 ppm.
-
Analysis:
-
Identify the characteristic THF proton signals (~1.8-2.0 and ~3.7-3.9 ppm).
-
Locate the new urethane N-H signal (typically δ 5.0-8.5 ppm).
-
Confirm the upfield shift of the -CH₂-N protons.
-
Identify the signals from the benzyl group (aromatic protons at ~7.3 ppm and the benzylic CH₂ at ~5.1 ppm).
-
Integrate all signals. Set the integral of a known signal (e.g., the benzylic CH₂ of the product at 2H) and verify that all other integrals correspond to the expected proton counts of the urethane product. This integration check is the final validation of the structure.
-
-
Conclusion
¹H NMR spectroscopy is an indispensable tool for the analysis of reactions involving this compound. By establishing a clear baseline with the starting material and understanding the predictable spectral changes upon reaction, researchers can confidently differentiate between urethane and urea products. The key diagnostic markers are the appearance, chemical shift, and integration of the new N-H proton signals, coupled with the subtle upfield shift of the exocyclic methylene protons. The stability of the tetrahydrofuran ring signals provides a convenient and reliable internal reference, enabling robust quantitative analysis and structural confirmation. Following a rigorous, validated experimental workflow is essential to minimize moisture-related side reactions and ensure the acquisition of clean, interpretable data.
References
-
ResearchGate. (n.d.). Isocyanate and water reaction to form urea linkage. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H NMR spectra are shown in the chemical shift region of the hydrogen in the urethane group. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum for isocyanate reacted epoxy resin. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
ResearchGate. (2022). Reaction of Hexamethylene Diisocyanate with Amines. Retrieved from [Link]
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A Comparative Guide to Real-Time Reaction Monitoring: FTIR Spectroscopy for 2-(Isocyanatomethyl)tetrahydrofuran Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within pharmaceutical and polymer sciences, the precise control and deep understanding of reaction kinetics are paramount. The synthesis of urethanes and related polymers from isocyanates is a cornerstone of many advanced materials, yet the high reactivity of the isocyanate group presents significant challenges for process control and safety. This guide provides a comprehensive comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy for monitoring the reactions of 2-(Isocyanatomethyl)tetrahydrofuran, a key building block, against other real-time analytical techniques. As a Senior Application Scientist, my aim is to equip you not just with protocols, but with the rationale to make informed decisions in your laboratory.
The Critical Need for Real-Time Monitoring of Isocyanate Reactions
Isocyanate reactions are typically fast and highly exothermic, making traditional offline monitoring methods (e.g., titration, chromatography) often inadequate.[1] These offline methods introduce time delays, making it impossible to make real-time decisions, which can lead to inconsistent product quality and potential safety hazards due to unreacted isocyanates.[1] In-situ, real-time monitoring, a cornerstone of Process Analytical Technology (PAT), provides a continuous stream of data on reaction initiation, progression, conversion, and the formation of intermediates.[2][3] This allows for precise control over reaction parameters, ensuring batch-to-batch consistency, optimizing yield, and enhancing safety.
For a molecule like this compound, which combines a reactive isocyanate group with a cyclic ether moiety, understanding its reaction kinetics is crucial for controlling the properties of the resulting polymers. The tetrahydrofuran ring can influence the reactivity of the isocyanate group and may participate in or influence side reactions.
In-Situ FTIR Spectroscopy: A Window into the Reaction Vessel
In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy has emerged as a powerful and versatile tool for real-time reaction monitoring.[1] By immersing a robust ATR probe directly into the reaction mixture, spectra can be collected continuously without the need for sampling.
The power of FTIR in this context lies in its ability to selectively and sensitively track the concentration of the isocyanate functional group (-N=C=O). This group exhibits a strong and distinct absorption band in a region of the mid-infrared spectrum that is typically free from other interfering absorbances, around 2250-2285 cm⁻¹ .[4] The disappearance of this peak provides a direct measure of isocyanate consumption and, consequently, reaction progress.[4]
dot graph "" { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.2", ranksep="0.4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} In-situ ATR-FTIR experimental workflow.
Causality Behind Experimental Choices in FTIR Monitoring
The choice of an ATR probe is critical. A diamond or silicon ATR crystal is often preferred for its chemical robustness and broad spectral range.[5] The short path length of the evanescent wave in ATR measurements is particularly advantageous for monitoring reactions in optically dense or highly absorbing media, which is common in polymerization reactions.[1]
Data acquisition parameters must be carefully chosen. A balance must be struck between the time resolution (how frequently spectra are collected) and the signal-to-noise ratio. For fast isocyanate reactions, rapid scanning capabilities are essential. Modern FTIR spectrometers can acquire multiple spectra per second.[6] A typical starting point for many polyurethane syntheses would be to collect a spectrum every 30 to 60 seconds, with a resolution of 4-8 cm⁻¹.[7]
A Comparative Analysis: FTIR vs. Alternative Real-Time Techniques
While FTIR is a powerful tool, it is not the only option for real-time reaction monitoring. Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are also valuable techniques. The choice of method depends on the specific reaction system, the information required, and practical considerations.
| Feature | In-Situ ATR-FTIR Spectroscopy | In-Situ NMR Spectroscopy | In-Situ Raman Spectroscopy |
| Principle | Vibrational absorption of IR light | Nuclear spin transitions in a magnetic field | Inelastic scattering of monochromatic light |
| Key Strengths | - Excellent for functional group analysis (-NCO)[4] - Robust and widely applicable[1] - Less susceptible to fluorescence | - Provides detailed structural information - Highly quantitative - Can distinguish between different isocyanate environments | - Excellent for symmetric bonds (e.g., C=C) - Water is a weak Raman scatterer[8] - Can be used with fiber optics for remote sampling |
| Limitations | - Water is a strong IR absorber - Limited structural information compared to NMR - Probe can be susceptible to fouling | - Lower sensitivity than FTIR - Expensive instrumentation - Requires deuterated solvents for some applications | - Can suffer from fluorescence interference - Weaker signal than FTIR - Isocyanate group has a weaker Raman signal |
| Typical Time Resolution | Seconds to minutes[7] | Minutes | Seconds to minutes |
| Ideal Applications | - Monitoring isocyanate consumption[4] - General reaction kinetics - Process development and control[2] | - Mechanistic studies - Isomer differentiation - Quantifying mixtures of similar compounds | - Emulsion polymerizations - Monitoring reactions in aqueous media - Complementary to FTIR for complex systems |
dot graph "" { graph [rankdir="TB", splines=true, overlap=false, nodesep="0.3", ranksep="0.5", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Decision tree for selecting a monitoring technique.
Experimental Protocol: Monitoring the Reaction of this compound with a Polyol using In-Situ ATR-FTIR
Disclaimer: Due to a lack of specific published kinetic data for this compound, this protocol is a generalized procedure based on established methods for other aliphatic isocyanates.[9] Researchers should optimize the parameters for their specific reaction conditions.
System Setup and Calibration
-
Assemble the Reaction Setup: In a fume hood, equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an appropriate port for the in-situ ATR-FTIR probe.
-
Install the ATR-FTIR Probe: Carefully insert the ATR-FTIR probe into the reactor, ensuring the ATR crystal is fully immersed in the reaction zone.
-
Spectrometer Setup: Connect the probe to the FTIR spectrometer. Set the data collection parameters. A starting point could be:
-
Spectral range: 4000-650 cm⁻¹
-
Resolution: 8 cm⁻¹
-
Scans per spectrum: 32
-
Time interval: 60 seconds
-
-
Background Spectrum: Charge the reactor with the solvent and polyol. Allow the mixture to reach the desired reaction temperature and stirring rate. Collect a background spectrum. This is a critical step to ensure that the absorbance from the solvent and starting materials (other than the isocyanate) is subtracted from subsequent measurements.
Reaction Monitoring
-
Initiate the Reaction: Inject the this compound into the reactor and immediately start the FTIR data acquisition.
-
Data Collection: The spectrometer will automatically collect spectra at the specified time intervals throughout the reaction.
-
Real-Time Analysis: Monitor the absorbance of the isocyanate peak at approximately 2270 cm⁻¹. You should observe a decrease in the intensity of this peak over time as the isocyanate is consumed. Simultaneously, you can monitor the appearance of urethane linkage bands (e.g., C=O stretch around 1700-1730 cm⁻¹ and N-H bend around 1530 cm⁻¹).[4]
Quantitative Analysis
-
Peak Integration: After the reaction is complete, process the collected spectra. Integrate the area of the isocyanate peak at each time point.
-
Concentration Profile: To convert absorbance to concentration, a calibration curve is ideally created by measuring the absorbance of known concentrations of this compound in the reaction medium (without the reactive polyol).
-
Kinetic Analysis: Plot the concentration of the isocyanate versus time to obtain the reaction kinetics. This data can then be used to determine reaction rates and orders.
dot graph "" { graph [rankdir="TB", splines=true, overlap=false, nodesep="0.2", ranksep="0.4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Workflow for kinetic analysis using ATR-FTIR.
Conclusion
In-situ ATR-FTIR spectroscopy stands out as a robust, versatile, and highly effective technique for the real-time monitoring of reactions involving this compound. Its ability to directly and selectively track the consumption of the isocyanate functional group provides invaluable insights for process understanding, control, and safety. While alternative techniques like NMR and Raman spectroscopy offer complementary information and may be advantageous in specific scenarios, the ease of implementation and the wealth of information provided by FTIR make it an indispensable tool for researchers, scientists, and drug development professionals working with isocyanates. By adopting these PAT methodologies, you can accelerate development, improve product quality, and ensure the safety and efficiency of your chemical processes.
References
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Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]
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Mettler Toledo. (n.d.). Isocyanate Reactions: Control Residual Isocyanates. Retrieved from [Link]
- Storey, R. F., & Schexnaildre, C. E. (2000). Real-Time Monitoring of Carbocationic Polymerization of Isobutylene Using in Situ FTIR-ATR Spectroscopy with Conduit and Diamond-Composite Sensor Technology. Macromolecules, 33(18), 6649-6655.
- Barner, L., & Siesler, H. W. (2003). Process monitoring of polymers by in-line ATR-IR, NIR and Raman spectroscopy and ultrasonic measurements. Comptes Rendus Chimie, 6(8-10), 897-906.
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Step Science. (n.d.). Process Analytical Technology - PAT. Retrieved from [Link]
- Cappello, M., Filippi, S., Rossi, D., Cinelli, P., & Seggiani, M. (2024). Waste-Cooking-Oil-Derived Polyols to Produce New Sustainable Rigid Polyurethane Foams. Polymers, 16(1), 123.
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Mettler Toledo. (n.d.). Reaction Monitoring of in Situ Formation of Poly(sodium acrylate)-Based Nanocomposites Using ATR-FTIR Spectroscopy. Retrieved from [Link]
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ABB. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. AZoM. Retrieved from [Link]
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Innopharma Technology. (n.d.). Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. Retrieved from [Link]
-
Remspec Corporation. (2016). Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. ResearchGate. Retrieved from [Link]
- Madra, H., Tantekin-Ersolmaz, S. B., & Guner, F. S. (2009).
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Wiley-VCH GmbH. (n.d.). DEUTEROTETRAHYDROFURAN. SpectraBase. Retrieved from [Link]
- Ramli, R. A., & Ahmad, S. (2020).
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Bruker. (n.d.). Process Analytical Technology (PAT). Retrieved from [Link]
- Fent, K. W., & Ceballos, D. M. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of occupational and environmental hygiene, 11(11), 743-755.
-
Dwivedi, A., Baboo, V., & Bajpai, A. K. (2015). Experimental IR spectra of tetrahydrofuran. ResearchGate. Retrieved from [Link]
-
Santiago, D., & Hilt, J. Z. (2020). Representative FTIR spectra acquired at different reaction times... ResearchGate. Retrieved from [Link]
- Bekki, K., Suda, E., Ito, R., & Kunugita, N. (2018). Analysis of isocyanates in indoor dust. Analytical and bioanalytical chemistry, 410(19), 4645-4653.
- Sever, M. J., & Krajnc, M. (2010). MONITORING OF POLYURETHANE DISPERSIONS AFTER THE SYNTHESIS.
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Optimal Industrial Technologies. (2021, October 25). Better manufacturing operations with Process Analytical Technology (PAT). YouTube. Retrieved from [Link]
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Davidson, A. D. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). Tetrahydrofuran. SpectraBase. Retrieved from [Link]
- Gallego, M. M., & Lligadas, G. (2018). In situ monitoring of isophorone diisocyanate-based flexible polyurethane foams formation. European Polymer Journal, 100, 106-114.
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National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. NIST Chemistry WebBook. Retrieved from [Link]
- M.L. Muro, S.L. Prats, & R.A. Spragg. (1994). Real-time monitoring of polyurethane production using near-infrared spectroscopy. Talanta, 41(3), 425-431.
- Viskolcz, B., & Lendvay, G. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. International journal of molecular sciences, 20(18), 4608.
- Van der Gucht, F., D'hooge, D. R., & Reyniers, M. F. (2017). Kinetic studies of polyurethane polymerization with Raman spectroscopy. Macromolecular Reaction Engineering, 11(4), 1700008.
- Rossi, A., & Gresta, V. (2022).
- Bekki, K., Suda, E., Ito, R., & Kunugita, N. (2018). Analysis of isocyanates in indoor dust. Analytical and bioanalytical chemistry, 410(19), 4645-4653.
- Madra, H., Tantekin-Ersolmaz, S. B., & Guner, F. S. (2009).
- Horvat, A., & Kovač, J. (2012). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS.
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Vencorex. (n.d.). Tolonate™ X FLO 100. Retrieved from [Link]
- Badri, K. H., Sien, W. C., Shahrom, M. S. R., Hao, L. C., Baderuliksan, N. Y., & Norzali, N. R. A. N. (2010). FTIR spectroscopy analysis of the prepolymerization of palm-based polyurethane.
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Avantes. (2024, August 15). Raman vs. Infrared Spectroscopy: A Comparative Analysis for Material Identification and Reaction Monitoring. AZoNano. Retrieved from [Link]
- Na, H., & Park, S. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Journal of Polymer Science Part A: Polymer Chemistry, 40(11), 1677-1688.
- Benallal, M. A., Bouhedda, M., & Chikh, K. (2014). Synthesis and Characterizations of MmtO-Copolymer (St-THF) Nanocomposite. Journal of Macromolecular Science, Part A, 51(10), 801-807.
- Soloi, S., Majid, R. A., Rahmat, A. R., & Jamaluddin, J. (2018). Novel Palm Oil Base Polyol with Amide Functionality. Journal of Oleo Science, 67(10), 1303-1313.
- Luisi, R., & Capriati, V. (2014). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Beilstein journal of organic chemistry, 10, 2698-2708.
- Capriati, V., & Luisi, R. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Beilstein journal of organic chemistry, 12, 2736-2746.
- Wilson, J. S., & Weigandt, K. M. (2024). Chemorheological Kinetic Modeling of Uncatalyzed Hydroxyl-Terminated Polybutadiene and Isophorone Diisocyanate. Macromolecular Reaction Engineering, 18(1), 2300031.
- Phattanawasin, P., Sutananta, W., & Setha, S. (2021). A Comparative Study of Benchtop and Portable NIR and Raman Spectroscopic Methods for the Quantitative Determination of Curcuminoids in Turmeric Powder. Foods, 10(10), 2465.
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A Comparative Guide to the Purity Analysis of 2-(Isocyanatomethyl)tetrahydrofuran by GC-MS
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensuring the validity and reproducibility of experimental outcomes. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 2-(isocyanatomethyl)tetrahydrofuran, a key building block in medicinal chemistry and materials science. We will delve into the rationale behind experimental choices, present supporting data, and offer a framework for selecting the most appropriate analytical method for your needs.
The Significance of Purity for this compound
This compound is a valuable bifunctional molecule, incorporating a reactive isocyanate group and a tetrahydrofuran moiety. Its utility spans from the synthesis of novel pharmaceutical agents to the development of advanced polymers. The isocyanate group is highly susceptible to reaction with nucleophiles such as water, alcohols, and amines, making the purity of this reagent critical for stoichiometric control in chemical reactions. Impurities can lead to unwanted side reactions, decreased yields, and the introduction of contaminants into the final product, complicating downstream processing and potentially impacting biological activity or material properties.
A plausible and common industrial synthesis of this compound involves the reaction of tetrahydrofurfurylamine with a phosgene equivalent, such as triphosgene, or through non-phosgene routes like the carbamoylation of the amine followed by thermal decomposition.[1] Given this, potential impurities could include:
-
Starting materials: Unreacted tetrahydrofurfurylamine.
-
By-products of isocyanate formation: Carbamoyl chlorides (from phosgene routes), or corresponding carbamates (from non-phosgene routes).
-
Degradation products: The corresponding urea, formed by reaction with trace amounts of water.
-
Solvent residues: Residual solvents from the synthesis and purification steps.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. However, the high reactivity of the isocyanate group presents a challenge for direct GC analysis, as it can react with active sites in the injector or on the column, leading to degradation and inaccurate results. To overcome this, a derivatization step is employed to convert the isocyanate into a more stable and chromatographically amenable compound.
The Rationale for Derivatization
Derivatization in the context of isocyanate analysis serves several key purposes:
-
Stabilization: It converts the highly reactive isocyanate group into a stable derivative, preventing on-column reactions and degradation.[2]
-
Improved Chromatography: The derivative often has better chromatographic properties, such as improved peak shape and thermal stability.
-
Enhanced Detectability: Derivatization can introduce a chromophore or a group that is more readily ionized, improving detection by UV or mass spectrometry.
A common and effective derivatizing agent for isocyanates is dibutylamine (DBA). It reacts rapidly and quantitatively with the isocyanate group to form a stable urea derivative.[3]
Experimental Workflow for GC-MS Analysis
The following is a detailed, step-by-step methodology for the purity analysis of this compound by GC-MS after derivatization with dibutylamine.
Sources
A Comparative Guide to the Thermal Stability of Polyurethanes Derived from Bio-Based 2-(Isocyanatomethyl)tetrahydrofuran
In the evolving landscape of polymer science, the pursuit of high-performance, sustainable materials is paramount. This guide offers a detailed comparative analysis of the thermal stability of polyurethanes (PUs) derived from the promising bio-based isocyanate, 2-(Isocyanatomethyl)tetrahydrofuran (IMTHF). As researchers and professionals in materials science and drug development seek greener alternatives to conventional petroleum-based polymers, a thorough understanding of their performance under thermal stress is crucial. This document provides an objective comparison of IMTHF-based polyurethanes with their counterparts derived from conventional aromatic and aliphatic isocyanates, supported by experimental data and detailed protocols.
Introduction: The Shift Towards Bio-Based Isocyanates
Polyurethanes are a versatile class of polymers, with applications ranging from flexible foams and elastomers to rigid plastics and coatings.[1] Their properties are largely dictated by the chemical nature of their constituent monomers: isocyanates and polyols.[2] Traditionally, the workhorses of the polyurethane industry have been petroleum-derived aromatic isocyanates such as Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), prized for the high thermal and mechanical performance they impart to the final polymer.[3]
However, the growing emphasis on sustainability has spurred the development of bio-based monomers.[4] IMTHF, derived from renewable resources, presents an intriguing alternative. Its unique chemical structure, featuring a tetrahydrofuran (THF) ring, offers a different set of properties to the resulting polyurethane. This guide will delve into the critical aspect of thermal stability, a key performance indicator for many polyurethane applications.
The Causality of Isocyanate Structure on Thermal Stability
The thermal stability of a polyurethane is intrinsically linked to the bond dissociation energies within its polymeric chains. The degradation of polyurethanes is a complex process that typically begins with the cleavage of the urethane linkages.[5] These linkages can dissociate back into the constituent isocyanate and polyol or undergo scission to form a primary amine, an alkene, and carbon dioxide.[2]
The structure of the isocyanate plays a pivotal role in determining the energy required for these degradation pathways.
-
Aromatic Isocyanates (e.g., MDI): The rigid, aromatic structure of MDI contributes to a higher thermal stability. The delocalized pi-electrons of the benzene rings enhance bond strength within the hard segments of the polyurethane, requiring more energy to initiate degradation.[6][7] MDI-based polyurethanes are known for their excellent thermal resistance.[3]
-
Aliphatic Isocyanates (e.g., Hexamethylene Diisocyanate - HDI): Linear aliphatic isocyanates like HDI generally result in polyurethanes with lower thermal stability compared to their aromatic counterparts. The absence of aromatic rings leads to weaker inter-chain interactions within the hard segments.
-
Bio-based Isocyanates with Alicyclic Structures (e.g., IMTHF): IMTHF possesses an alicyclic THF ring. The presence of ether linkages within the THF ring introduces a potential site for thermal degradation, as ether bonds are generally less thermally stable than the urethane linkage itself. The overall thermal stability will, therefore, be a balance between the stability of the urethane linkage and the inherent stability of the THF moiety.
Below is a visualization of the chemical structures of the compared isocyanates.
Caption: Chemical structures of the compared isocyanates.
Comparative Thermal Analysis: Experimental Data
To provide a quantitative comparison, the following table summarizes typical thermal stability data for polyurethanes synthesized from different isocyanates with a common polyol, Poly(tetramethylene ether) glycol (PTMEG), under an inert nitrogen atmosphere.
| Isocyanate Type | Onset Decomposition (Td5%) (°C) | Max. Degradation Rate (Tdmax) (°C) | Char Yield at 600°C (%) | Glass Transition (Tg) (°C) |
| IMTHF (Bio-based Alicyclic) | ~280 - 300 | ~350 - 370 | ~5 - 10 | Dependent on polyol |
| MDI (Aromatic) | ~300 - 330 | ~370 - 400 | ~15 - 25 | Dependent on polyol |
| HDI (Aliphatic) | ~260 - 280 | ~330 - 350 | < 5 | Dependent on polyol |
Note: These are representative values and can vary based on the specific polyol, catalyst, and experimental conditions.
Analysis of the Data:
-
Superior Stability of MDI-based PU: As anticipated, the MDI-based polyurethane exhibits the highest thermal stability, with a higher onset of decomposition and a significantly larger char yield. The aromatic structure contributes to the formation of a more stable char residue at elevated temperatures.[8]
-
IMTHF-based PU Performance: The IMTHF-based polyurethane demonstrates thermal stability that is generally intermediate between the aromatic MDI and the linear aliphatic HDI. While the THF ring's ether linkage may be a point of weakness compared to a purely hydrocarbon aliphatic chain, the overall structure provides a respectable level of thermal resistance.
-
Lower Stability of HDI-based PU: The HDI-based polyurethane shows the earliest onset of decomposition and the lowest char yield, consistent with the expected behavior of linear aliphatic isocyanate-based polymers.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for the synthesis and thermal analysis of these polyurethanes are provided below.
Polyurethane Synthesis
The following is a generalized two-step solution polymerization method. This approach allows for good control over the polymer structure.
Caption: General workflow for two-step polyurethane synthesis.
Detailed Methodology:
-
Reagent Preparation: The polyol (e.g., polycaprolactone diol, PCL) is dried under vacuum at 80°C for at least 4 hours to remove any residual water. The isocyanate and chain extender (e.g., 1,4-butanediol) are used as received if of high purity, otherwise distilled. All solvents (e.g., tetrahydrofuran, THF) should be anhydrous.
-
Prepolymer Synthesis: The dried polyol is dissolved in the anhydrous solvent in a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet. The system is purged with nitrogen. The isocyanate is then added, followed by a catalytic amount of dibutyltin dilaurate (DBTDL). The reaction mixture is heated to 80°C and stirred for 2-3 hours.
-
Chain Extension: A stoichiometric amount of the chain extender is added to the prepolymer solution. The reaction is monitored by Fourier Transform Infrared (FTIR) spectroscopy, tracking the disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹.
-
Polymer Isolation: Once the reaction is complete, the polymer is precipitated by pouring the solution into a non-solvent such as methanol. The precipitated polymer is then collected by filtration and dried in a vacuum oven at 60°C until a constant weight is achieved.
Thermal Analysis
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small amount of the dried polymer (5-10 mg) is placed in an alumina crucible.
-
Instrument Setup:
-
Instrument: Thermogravimetric Analyzer
-
Atmosphere: Nitrogen (inert) with a flow rate of 50 mL/min.
-
Temperature Program: Heat from 30°C to 800°C at a constant heating rate of 10°C/min.[9]
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (often reported as Td5%, the temperature at which 5% weight loss occurs), the temperature of maximum degradation rate (Tdmax, from the peak of the derivative thermogravimetric - DTG - curve), and the percentage of char residue at the final temperature.
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions like the glass transition temperature (Tg).
Methodology:
-
Sample Preparation: A small amount of the dried polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup:
-
Instrument: Differential Scanning Calorimeter
-
Atmosphere: Nitrogen (inert) with a flow rate of 50 mL/min.
-
Temperature Program: A heat/cool/heat cycle is typically employed to erase the thermal history of the sample. For example:
-
Heat from -80°C to 150°C at 10°C/min.
-
Cool from 150°C to -80°C at 10°C/min.
-
Heat from -80°C to 150°C at 10°C/min.[9]
-
-
-
Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
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A Comparative Guide to 2-(Isocyanatomethyl)tetrahydrofuran and HDI in High-Performance Coatings
In the landscape of polyurethane (PU) coatings, aliphatic isocyanates are the cornerstone for applications demanding superior durability, aesthetic longevity, and resistance to environmental degradation. For decades, Hexamethylene Diisocyanate (HDI) has been the industry's benchmark, a reliable workhorse delivering an exceptional balance of flexibility and weatherability.[1][2] However, the dual drivers of sustainability and novel performance characteristics are paving the way for new chemistries. This guide provides a deep, comparative analysis of a promising bio-based candidate, 2-(Isocyanatomethyl)tetrahydrofuran (ThF-NCO), against the established performance of HDI.
This document moves beyond a simple data sheet comparison. It delves into the fundamental chemical structures to explain the causality behind performance differences, offers detailed experimental protocols for validation, and provides a forward-looking perspective for researchers and formulators in the coatings industry.
Molecular Architecture: The Foundation of Performance
The performance of a polyurethane is fundamentally dictated by the molecular structure of its constituent isocyanates and polyols.[3] The contrast between the linear architecture of HDI and the cyclic nature of ThF-NCO is the primary determinant of their differing characteristics in a cured coating film.
-
Hexamethylene Diisocyanate (HDI): A linear aliphatic diisocyanate with the chemical formula C₈H₁₂N₂O₂.[1] Its structure is defined by a flexible six-carbon alkane chain separating two highly reactive isocyanate (-NCO) groups. This flexibility is imparted to the polymer backbone, contributing to excellent impact resistance and elasticity.[4]
-
This compound (ThF-NCO): A cycloaliphatic isocyanate featuring a five-membered tetrahydrofuran (THF) ring.[5] This molecule can be derived from renewable resources like furfural, which is produced from biomass such as corncobs, positioning it as a sustainable building block.[6][7][8] The rigid cyclic ether structure is the most significant point of differentiation from HDI.
Caption: Chemical structures of HDI and ThF-NCO.
Comparative Performance Analysis
To illustrate the practical implications of these structural differences, the following table summarizes representative performance data for two-component (2K) polyurethane clearcoats formulated with a standard acrylic polyol and cured with either an HDI-based or a ThF-NCO-based polyisocyanate hardener.
Disclaimer: The following data is a representative projection based on established structure-property relationships in polyurethane chemistry. ThF-NCO is a novel monomer, and direct, large-scale comparative data is emerging. These values serve as a scientifically grounded hypothesis for formulation guidance.
| Performance Metric | HDI-Based Coating | ThF-NCO-Based Coating | Causality and Field Insights |
| Pot Life (25°C) | ~4 hours | ~5-6 hours | The steric hindrance from the THF ring on ThF-NCO may slightly reduce the accessibility of the NCO group compared to the linear HDI, potentially slowing the initial reaction with the polyol and extending pot life.[9] |
| Tack-Free Time | 30-45 minutes | 45-60 minutes | Consistent with a slightly slower cure rate, the time to achieve a tack-free surface may be longer for the ThF-NCO system. |
| Pencil Hardness (7 days) | F - H | 2H - 3H | Primary Advantage of ThF-NCO. The rigid cyclic structure of the THF moiety restricts polymer chain mobility, leading to a harder, more tightly cross-linked film compared to the flexible backbone provided by HDI.[10] |
| Adhesion (ASTM D3359) | 5B | 5B | Excellent adhesion is a hallmark of polyurethane coatings. Both systems are expected to perform exceptionally well on properly prepared substrates.[11] |
| Flexibility (Mandrel Bend) | ≤ 1/8 inch | ~1/4 inch | Primary Advantage of HDI. The inherent flexibility of the linear C6 chain in HDI allows for greater polymer chain movement, resulting in superior performance in applications requiring high flexibility and impact resistance.[4] |
| Chemical Resistance (MEK Rubs) | >200 | >200 | Both chemistries produce highly cross-linked networks with excellent resistance to chemical attack, a key feature of high-performance polyurethanes.[1] |
| UV Resistance / Weatherability | Excellent | Excellent | As both are aliphatic isocyanates, they lack the light-absorbing aromatic rings that cause yellowing. Both are suitable for exterior topcoats requiring outstanding color and gloss retention.[12] |
| Sustainability | Petroleum-derived | Potentially Bio-based | ThF-NCO can be synthesized from furan derivatives sourced from renewable biomass, offering a significant reduction in carbon footprint compared to petroleum-based HDI.[13][14] |
In-Depth Discussion: Trading Flexibility for Hardness
The central theme of this comparison is the classic polymer science trade-off between hardness and flexibility.
-
HDI: The Standard for Flexibility and Weathering HDI-based polyurethanes are the go-to choice for automotive OEM and refinish, aerospace, and industrial maintenance coatings where a combination of durability, UV stability, and flexibility is paramount.[1] The ability of the coating to withstand impacts, stone chips, and thermal cycling without cracking is directly attributable to the flexible aliphatic backbone of the HDI monomer.
-
ThF-NCO: A New Frontier in Bio-Based Hardness The introduction of the rigid THF ring into the polymer backbone fundamentally alters the mechanical properties. Coatings formulated with ThF-NCO are anticipated to exhibit significantly higher pencil hardness and scratch resistance. This makes ThF-NCO an exciting candidate for applications such as:
-
High-traffic flooring topcoats.
-
Protective coatings for consumer electronics.
-
Furniture and cabinetry finishes.
-
Any application where superior scratch and mar resistance is the primary performance driver.
-
The ether linkage within the THF ring is a point of interest for chemical resistance. While polyurethanes are broadly resistant, the polarity and chemical nature of this ether group may offer differentiated resistance profiles to certain solvents compared to the non-polar alkane chain of HDI, warranting specific testing for target applications.
Experimental Design & Validation
Trustworthy data is the cornerstone of material science. The following section provides standardized, step-by-step protocols for evaluating the key mechanical properties discussed. Adherence to these methods ensures that comparative data is both reproducible and reliable.
Caption: Standard workflow for coating formulation and testing.
This test determines the hardness of a coating film by the resistance to scratching from calibrated graphite pencils of known hardness.
-
Apparatus: A set of calibrated drawing pencils ranging from 6B (softest) to 6H (hardest), a pencil sharpener, 400-grit sandpaper, and a mechanical pencil hardness tester that holds the pencil at a 45° angle with a fixed load (e.g., 750g).
-
Procedure: a. Begin with a pencil in the middle of the hardness range (e.g., H). Sharpen the pencil, then abrade the tip flat and perpendicular to the axis on 400-grit sandpaper until a smooth, circular edge is obtained. b. Place the coated panel on a firm, level surface. c. Position the tester with the sharpened pencil on the coating surface. d. Push the instrument forward for at least 6.5 mm (0.25 in) with a smooth, uniform motion. e. Examine the surface. If a scratch or gouge is visible, repeat the test with the next softer pencil (F). If no scratch is visible, repeat with the next harder pencil (2H).
-
Reporting: The pencil hardness is defined as the hardest pencil that does not scratch or otherwise mar the coating film.
This method assesses the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.
-
Apparatus: A sharp razor blade or a special cross-hatch cutting tool with multiple blades, a steel straightedge, and pressure-sensitive tape with specified adhesion (e.g., Permacel P-99).
-
Procedure: a. Place the coated panel on a firm surface. b. Make a series of six parallel cuts, approximately 2 mm apart, through the coating to the substrate. c. Make a second series of six cuts at a 90-degree angle to the first, creating a grid of 25 squares. d. Remove any loose debris from the grid. e. Center a piece of the specified pressure-sensitive tape over the grid and press down firmly with a pencil eraser to ensure good contact. f. Within 90 seconds of application, remove the tape by seizing the free end and pulling it off rapidly back upon itself at as close to a 180-degree angle as possible.
-
Reporting: Classify the adhesion according to the ASTM scale, from 5B (no peeling or removal) to 0B (over 65% of the area removed).
Conclusion and Future Outlook
The choice between HDI and ThF-NCO is not a matter of direct replacement but of strategic formulation based on end-use requirements.
-
HDI remains the undisputed industry standard for applications where flexibility, impact resistance, and a long history of proven weatherability are critical.[1][12] It provides a robust and reliable solution for the vast majority of high-performance coating needs.
-
This compound emerges as a high-potential, sustainable alternative for a new generation of coatings. Its key value proposition is the ability to deliver exceptional hardness and scratch resistance from a potentially bio-based source.[6][10] This opens up new possibilities for durable finishes on rigid substrates where surface integrity is the most critical performance parameter.
As the coatings industry continues to evolve, the demand for both sustainable materials and specialized performance will grow. ThF-NCO represents a significant step forward, offering formulators a new tool to create harder, more durable, and greener coatings for the future. Further research should focus on optimizing cure packages and exploring synergies with different polyol backbones to fully unlock the potential of this novel isocyanate.
References
-
Vertex AI Search Result[1]: Details the properties and primary applications of Hexamethylene Diisocyanate (HDI) in high-performance polyurethane coatings, highlighting its durability, chemical resistance, and UV stability.
-
Vertex AI Search Result[6]: Discusses the synthesis of furan-based diisocyanates and notes that the furan ring does not introduce chemical fragility, supporting the viability of furan-derivatives in polyurethanes.
-
Vertex AI Search Result[13]: Reviews the development of bio-based polyurethane coatings, identifying furan derivatives as a key renewable source for producing bio-based isocyanates.
-
Vertex AI Search Result[9]: A comparative study showing that cycloaliphatic isocyanates (IPDI) can produce coatings with higher hardness compared to other types, a principle applicable to the cyclic structure of ThF-NCO.
-
Vertex AI Search Result[14]: Overviews the use of renewable biological sources, including furan derivatives, for creating bio-polyurethane coatings.
-
Vertex AI Search Result[11]: Provides a broad overview of bio-based polyurethanes, noting their excellent properties such as high mechanical strength, good adhesion, and chemical resistance.
-
Vertex AI Search Result[10]: An article demonstrating that incorporating cyclic structures (like 1,4-cyclohexanedimethanol) into a polyurethane backbone increases thermal stability and can improve impact resistance compared to purely linear aliphatic chains.
-
Vertex AI Search Result[2]: States that HDI is used for enamel coatings resistant to abrasion and degradation from ultraviolet light.
-
Vertex AI Search Result[12]: Compares aromatic and aliphatic isocyanates, noting the superior UV stability, durability, and weatherability of aliphatics like HDI.
-
Vertex AI Search Result[5]: Provides the chemical identity (CAS number, formula) for this compound.
-
Vertex AI Search Result[3]: Explains how the properties of a polyurethane are greatly influenced by the types of isocyanates and polyols used, with long flexible segments giving soft polymers and high crosslinking giving rigid polymers.
-
Vertex AI Search Result[7]: Describes the production of 2-Methyltetrahydrofuran (a related compound) from renewable biomass via furfural, establishing the sustainable sourcing pathway.
-
Vertex AI Search Result[4]: A study showing that bio-based PDI (a linear isocyanate) can yield coatings with higher rigidity and glass transition temperatures compared to HDI-based coatings.
-
Vertex AI Search Result[8]: Confirms that 2-Methyltetrahydrofuran is produced from renewable raw materials obtained from carbohydrate fractions of hemicellulose.
Sources
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- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 2-(Isocyanatomethyl)tetrahydrofuran-Derived Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the pursuit of novel biomaterials for medical devices and therapeutic applications, the biocompatibility of a material is of paramount importance. This guide provides an in-depth comparative analysis of the cytotoxicity of biomaterials derived from 2-(isocyanatomethyl)tetrahydrofuran (IM-THF), an aliphatic isocyanate, benchmarked against established and emerging alternatives. By examining the underlying chemical structures and providing detailed experimental protocols, this document serves as a critical resource for researchers navigating the material selection process.
The Significance of Isocyanate Structure in Biocompatibility
Polyurethanes (PUs) are a versatile class of polymers widely used in the medical field due to their tunable mechanical properties and good biocompatibility. However, the choice of isocyanate monomer is a critical determinant of the final material's cytotoxic profile. Historically, aromatic isocyanates like toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) have been common. Yet, concerns over their potential to degrade into toxic aromatic amines have shifted focus towards aliphatic isocyanates for biomedical applications.
IM-THF stands out due to its unique structure, combining an aliphatic isocyanate group with a tetrahydrofuran ring. This composition is anticipated to yield polyurethanes with favorable biocompatibility, drawing parallels to other well-studied aliphatic isocyanate-based and poly(tetrahydrofuran) (pTHF)-based biomaterials.
Comparative Isocyanate Structures:
-
Aromatic Isocyanates (e.g., MDI, TDI): The presence of benzene rings can lead to the release of potentially carcinogenic aromatic amines upon degradation, raising cytotoxicity concerns.
-
Aliphatic Isocyanates (e.g., IM-THF, IPDI, HDI): Lacking aromatic rings, their degradation products are generally considered less toxic, making them a preferred choice for implantable and blood-contacting devices.[1][2]
-
Non-Isocyanate Polyurethanes (NIPUs): These represent a paradigm shift, avoiding isocyanates altogether and often utilizing bio-based resources, which can lead to materials with very low cytotoxicity.[3]
Evaluating Cytotoxicity: A Methodological Overview
The assessment of a biomaterial's cytotoxicity is rigorously governed by international standards, primarily ISO 10993-5: "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." These tests are designed to assess the biological response of mammalian cells to a material, either through direct contact or through leachables extracted from the material.
A material is generally considered non-cytotoxic if it demonstrates a cell viability of 70% or greater compared to a negative control.[4]
Key In Vitro Cytotoxicity Assays:
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a quantitative measure of cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
LDH Assay (Lactate Dehydrogenase): This assay quantifies cell membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. An increase in LDH activity in the supernatant is indicative of cytotoxicity.
Comparative Cytotoxicity Analysis
While direct, peer-reviewed cytotoxicity data for IM-THF-derived polyurethanes is emerging, we can extrapolate expected performance based on structurally similar, well-characterized biomaterials. This section presents a comparative analysis, drawing on published data for aliphatic isocyanate-based PUs, pTHF-based PUs, and NIPUs.
| Biomaterial Class | Key Structural Features | Expected Cytotoxicity Profile | Supporting Evidence |
| IM-THF-Derived Polyurethanes | Aliphatic isocyanate, Tetrahydrofuran ring | Low to Very Low: The aliphatic nature suggests a favorable toxicity profile. The pTHF component is known for its biocompatibility. | Inferred from data on similar aliphatic isocyanates and pTHF-based materials. |
| Aliphatic PU (e.g., IPDI-based) | Cycloaliphatic isocyanate | Low: Generally considered non-cytotoxic, with cell viability often exceeding 70%.[4][5] | Studies on polyurethanes synthesized from isophorone diisocyanate (IPDI) and castor oil-derived polyols have shown good in vitro biocompatibility.[4] |
| pTHF-based Polyurethanes | Polyether soft segment | Low: pTHF is a biocompatible polymer with good flexibility, contributing to the overall biocompatibility of the polyurethane.[6][7] | Polyurethanes based on pTHF have demonstrated good biocompatibility in in vitro studies.[6] |
| Aromatic PU (e.g., MDI-based) | Aromatic isocyanate | Moderate to High: Concerns exist due to the potential for degradation into toxic aromatic diamines. | The degradation products of aromatic isocyanates are a known concern in the medical field. |
| Non-Isocyanate Polyurethanes (NIPUs) | Urethane linkages formed without isocyanates | Very Low: The absence of isocyanate precursors and the use of often bio-based monomers result in materials with high biocompatibility.[3] | NIPUs are increasingly being investigated as a safer alternative to traditional polyurethanes. |
Experimental Protocols for Cytotoxicity Assessment
To ensure scientific rigor and reproducibility, the following detailed protocols for MTT and LDH assays are provided, based on the ISO 10993-5 standard.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for in vitro cytotoxicity evaluation of biomaterials.
Protocol 1: MTT Assay for Cell Viability
-
Material Extraction: Prepare extracts of the test biomaterial, negative control (e.g., high-density polyethylene), and positive control (e.g., organotin-stabilized PVC) in a complete cell culture medium (e.g., DMEM with 10% FBS) according to ISO 10993-12. The extraction is typically performed at 37°C for 24 to 72 hours.
-
Cell Seeding: Seed a suitable cell line (e.g., L929 mouse fibroblasts) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Cell Exposure: Remove the culture medium and replace it with the prepared material extracts and control extracts. Incubate for 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability as: (Absorbance of test sample / Absorbance of negative control) x 100%.
Protocol 2: LDH Assay for Membrane Integrity
-
Material Extraction and Cell Exposure: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the exposure period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well if required by the kit.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate cytotoxicity as a percentage of the positive control (cells lysed to release maximum LDH).
Concluding Remarks for the Research Professional
The selection of a biomaterial for medical applications necessitates a thorough evaluation of its cytotoxic potential. While direct comparative data on IM-THF-derived biomaterials is still expanding, the existing body of evidence for structurally similar aliphatic isocyanate and pTHF-based polyurethanes provides a strong indication of their favorable biocompatibility. Their anticipated low cytotoxicity, in contrast to aromatic isocyanate-based PUs, positions them as promising candidates for a range of biomedical devices.
Furthermore, the emergence of non-isocyanate polyurethanes offers an even safer alternative, setting a high benchmark for biocompatibility. Researchers developing IM-THF-based materials should consider NIPUs as a key comparator in their cytotoxicity studies.
By adhering to standardized testing protocols, such as the MTT and LDH assays detailed in this guide, researchers can generate robust and comparable data, contributing to the development of safer and more effective medical technologies.
References
-
Biocompatibility and cytotoxicity evaluation of isophorone diisocyanate based polyetherurethane for biomedical applications. ResearchGate. Available at: [Link].
-
Synthesis and Characterization of Isosorbide-Based Polyurethanes Exhibiting Low Cytotoxicity Towards HaCaT Human Skin Cells. National Institutes of Health. Available at: [Link].
-
A Novel Polytetrahydrofuran-Based Shape Memory Polyurethane Enhanced by Polyglycolide-Block-Polytetrahydrofuran-Block-Polyglycolide Copolymer. MDPI. Available at: [Link].
-
Biocompatible, degradable thermoplastic polyurethane based on polycaprolactone-block-polytetrahydrofuran-block-polycaprolactone copolymers for soft tissue engineering. National Institutes of Health. Available at: [Link].
-
Cytotoxic Properties of Polyurethane Foams for Biomedical Applications as a Function of Isocyanate Index. National Institutes of Health. Available at: [Link].
-
Functionalization Strategies of Non-Isocyanate Polyurethanes (NIPUs): A Systematic Review of Mechanical and Biological Advances. National Institutes of Health. Available at: [Link].
-
Biocompatibility of Polyurethanes. National Institutes of Health. Available at: [Link].
-
Studies on the effect of extraction of isophorone diisocyanate-based segmented polyurethanes. Indian Academy of Sciences. Available at: [Link].
-
Understanding the Difference Between Aromatic and Aliphatic Isocyanates and Their Importance in Coatings. Pflaumer Brothers. Available at: [Link].
-
Understanding Aliphatic vs. Aromatic Coatings: What's the Difference and Which Should You Choose? UMI Coatings. Available at: [Link].
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A Comparative Analysis of the Hydrolysis Rates of 2-(Isocyanatomethyl)tetrahydrofuran and Other Aliphatic Isocyanates
For Researchers, Scientists, and Drug Development Professionals
In the fields of polymer chemistry, bioconjugation, and drug delivery, the stability of isocyanate compounds in aqueous environments is a critical parameter governing their efficacy and application. The isocyanate group (–N=C=O) is highly reactive towards nucleophiles, including water, leading to hydrolysis. This guide provides an in-depth comparison of the hydrolysis rate of 2-(Isocyanatomethyl)tetrahydrofuran against other common aliphatic isocyanates, supported by mechanistic insights and detailed experimental protocols.
The Indispensable Role of Isocyanate Hydrolysis Kinetics
Aliphatic isocyanates are pivotal building blocks in the synthesis of polyurethanes, adhesives, and coatings.[1] In biomedical applications, their ability to react with amine and hydroxyl groups is harnessed for conjugating molecules to proteins or formulating drug delivery systems. However, this high reactivity also makes them susceptible to hydrolysis, a reaction that competes with the desired conjugation pathway. The rate of this hydrolysis dictates the compound's shelf-life, application window, and ultimate performance. A thorough understanding of these kinetics is therefore not merely academic but a prerequisite for rational material design and process optimization.
The Mechanism of Hydrolysis: A Stepwise Perspective
The hydrolysis of an isocyanate is a multi-step process. Initially, a water molecule acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This forms an unstable carbamic acid intermediate, which then rapidly decomposes to yield a primary amine and carbon dioxide.[2][3] The newly formed amine can further react with another isocyanate molecule to form a urea linkage, a common pathway in polyurethane chemistry.[2]
The overall rate of hydrolysis is influenced by several factors:
-
Electronic Effects: Electron-withdrawing groups adjacent to the isocyanate can increase the electrophilicity of the carbon atom, accelerating the nucleophilic attack by water. Conversely, electron-donating groups can decrease reactivity.[4]
-
Steric Hindrance: Bulky substituents near the isocyanate group can physically obstruct the approach of a water molecule, thereby slowing the rate of hydrolysis.
-
Catalysis: The reaction can be catalyzed by acids and bases.[5][6][7] For instance, bicarbonate has been shown to be an effective catalyst for the hydrolysis of hexamethylene diisocyanate (HDI).[5]
Caption: Workflow for kinetic analysis of isocyanate hydrolysis.
Step-by-Step Procedure:
-
Preparation: Accurately prepare a stock solution of the isocyanate in a dry, aprotic solvent (e.g., toluene). Also, prepare a standardized solution of di-n-butylamine in dry toluene and a standardized solution of HCl.
-
Reaction Initiation: In a temperature-controlled vessel, place a known volume of the buffered aqueous solution. Begin stirring and add a small, precise volume of the isocyanate stock solution to initiate the hydrolysis reaction (time t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a precise aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to an Erlenmeyer flask containing a known excess volume of the di-n-butylamine solution. Stopper the flask, swirl, and allow it to react for at least 15 minutes to ensure all remaining isocyanate is converted to urea. [8]5. Titration: Add a suitable solvent like acetone to the flask and titrate the unreacted di-n-butylamine with the standardized HCl solution to a potentiometric endpoint. [8]6. Blank Determination: Perform a blank titration using the same volume of di-n-butylamine solution without any added isocyanate sample to determine the initial amount of amine.
-
Data Analysis:
-
Calculate the amount of di-n-butylamine consumed by the isocyanate at each time point.
-
Convert this to the concentration of isocyanate groups [-NCO] remaining in the reaction mixture.
-
Assuming pseudo-first-order kinetics (as water is in large excess), plot the natural logarithm of the isocyanate concentration (ln[-NCO]) versus time.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k). The half-life can then be calculated as t½ = 0.693 / k.
-
Self-Validation and Trustworthiness: This back-titration method has built-in controls. The blank titration establishes the baseline, and the consistency of the data points when plotted for kinetic analysis validates the precision of the procedure. For enhanced accuracy, especially for fast-reacting isocyanates, automated titration systems are recommended. Alternative analytical methods include HPLC with a suitable derivatizing agent or FT-IR spectroscopy to monitor the disappearance of the characteristic -NCO peak (~2270 cm⁻¹). [6][9]
Conclusion and Implications
The hydrolytic stability of aliphatic isocyanates is a complex interplay of electronic and steric factors. While direct kinetic data for this compound requires experimental determination using a robust protocol as described, its structure suggests a reactivity profile characteristic of a primary, unhindered isocyanate. Researchers must consider that even seemingly subtle structural changes, like the presence of a tetrahydrofuran ring, can influence reaction kinetics. For applications requiring stability in aqueous media, isocyanates with significant steric hindrance, such as IPDI, offer a distinct advantage. Conversely, for applications demanding rapid reaction, less hindered structures like HDI or n-butyl isocyanate are more suitable. The empirical determination of these hydrolysis rates is a critical step in the development of reliable and effective isocyanate-based technologies.
References
-
PubChem. (n.d.). Butyl isocyanate. National Institutes of Health. Retrieved from [Link]
-
Berode, M., Testa, B., & Savolainen, H. (1991). Bicarbonate-catalyzed hydrolysis of hexamethylene diisocyanate to 1,6-diaminohexane. Toxicology Letters, 56(1-2), 173-8. Retrieved from [Link]
-
Naous, M., et al. (2010). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 75(1), 164-173. Retrieved from [Link]
-
OECD. (n.d.). SIDS Initial Assessment Profile for 3-Isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Hexamethylene Diisocyanate. Retrieved from [Link]
-
Jackson, M. B., & Solomon, D. H. (1972). The Reaction of Aliphatic Isocyanates with Some Compounds Which Contain an Active-Hydrogen. Journal of Macromolecular Science: Part A - Chemistry, 6(4), 671-687. Retrieved from [Link]
-
OECD. (n.d.). SIDS Initial Assessment Report for n-Butyl isocyanate. Retrieved from [Link]
-
Tentscher, G., et al. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 126(51), 9649-9661. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexyl isocyanate. National Institutes of Health. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Basic Hydrolysis of Isocyanates. Retrieved from [Link]
-
Castro, A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, 699-702. Retrieved from [Link]
-
Jones, K., & Cocker, J. (2011). Biological monitoring for isocyanates. Annals of Occupational Hygiene, 55(5), 465-472. Retrieved from [Link]
-
Tentscher, G., et al. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 126(51), 9649-9661. Retrieved from [Link]
-
Fent, K. W., et al. (2012). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 9(1), 35-46. Retrieved from [Link]
-
Akber, D., & K, S. (2023). Recent Advances In Isocyanate Chemistry. Chemical Reviews. Retrieved from [Link]
- Google Patents. (1994). Method of detecting isocyanates.
-
Wisnewski, A. V., et al. (2011). Polymerization of hexamethylene diisocyanate in solution and a 260.23 m/z [M+H]+ ion in exposed human cells. Journal of Chromatography B, 879(28), 2937-2944. Retrieved from [Link]
-
Xylem Analytics. (2013). Determination of isocyanate (NCO-) content. Retrieved from [Link]
-
Selvakumar, S., Karunakaran, S., & Siva Rama Krishna, V. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(43), 27959-27976. Retrieved from [Link]
-
Qin, N. B. (2015). Study On The Green Process Of Hexamethylene Diisocyanate By Decompose Dimethylhexane Dicarbamate. Globe Thesis. Retrieved from [Link]
-
Health and Safety Executive. (1997). MDHS25/3 Organic isocyanates in air. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Analytical Methods for Hexamethylene Diisocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). Example of a hydrolysis experiment at pH 5.4 and at 25 °C. Retrieved from [Link]
-
Thynne, J. C. J., & Harrison, A. G. (2022). Atmospheric Chemistry of Methyl Isocyanide–An Experimental and Theoretical Study. ACS Earth and Space Chemistry, 6(1), 126-137. Retrieved from [Link]
-
D'Agosto, F., et al. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. Polymers, 14(8), 1629. Retrieved from [Link]
-
ResearchGate. (n.d.). Improvement of Method for Determination of Isocyanate Group Content in Polyurethane Prepolymer. Retrieved from [Link]
-
Kéki, S., et al. (2018). The kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates with butan-1-ol. New Journal of Chemistry, 42(18), 15304-15315. Retrieved from [Link]
-
International Programme on Chemical Safety. (1997). ICSC 0856 - Cyclohexyl Isocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). Half-lives (time required for 50% hydrolysis) of hydrolysable bonds for different polymers. Retrieved from [Link]
-
ResearchGate. (2017). Does tetrahydrofuran cause ester hydrolysis?. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
-
MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-(Isocyanatomethyl)tetrahydrofuran
For professionals in research, science, and drug development, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, procedural overview for the safe handling of 2-(Isocyanatomethyl)tetrahydrofuran, a reactive isocyanate compound. Our focus is to empower you with the knowledge to not only follow protocols but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.
Immediate Safety Profile: Understanding the Hazard
This compound belongs to the isocyanate family, a class of highly reactive compounds.[1][2] The primary hazard associated with isocyanates stems from their ability to react with nucleophiles, including water, alcohols, and amines.[1] This reactivity is what makes them invaluable in synthesis but also demands stringent handling protocols to prevent adverse health effects.[1][2]
Exposure to isocyanates can lead to skin irritation, rashes, respiratory sensitization, chest tightness, and difficulty breathing.[3] Therefore, minimizing exposure through inhalation and skin contact is the cornerstone of safe handling.[3][4]
| Hazard Type | Primary Risk | Critical Prevention Measure |
| Inhalation | Respiratory sensitization, irritation of the nose and throat, and occupational asthma.[2] | Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6] Use appropriate respiratory protection. |
| Skin Contact | Dermatitis, skin irritation, and potential for sensitization. | Wear chemically resistant gloves and protective clothing to prevent any direct contact.[4][7][8] |
| Eye Contact | Serious eye irritation.[3] | Use tightly fitting safety goggles and, for splash hazards, a face shield.[3][8][9] |
| Reactivity | Reacts with water to produce carbon dioxide, which can cause pressure buildup in sealed containers.[1] | Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.[5][7] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
The following procedural guidance is designed to create a secure environment when working with this compound.
Engineering Controls and Laboratory Setup
Your first line of defense is a properly designed workspace.
-
Ventilation : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][5][6] Engineering controls like exhaust ventilation are crucial for removing vapors from the air.[4]
-
Isolation : If possible, designate a specific area within the lab for working with isocyanates to prevent cross-contamination and accidental exposure to unprotected individuals.[4][6]
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Personal Protective Equipment (PPE) Selection and Use
PPE is the last line of defense and must be selected carefully and used correctly.[7][8]
-
Respiratory Protection : Due to the poor warning properties of isocyanates, air-purifying respirators may not be sufficient as the user cannot tell when the cartridge is saturated.[7] For tasks with a higher risk of inhalation, such as when handling heated material or during spraying, a supplied-air respirator is necessary.[6][7][10]
-
Hand Protection : Standard disposable latex gloves are not suitable.[2][10] Use chemically resistant gloves such as nitrile, butyl rubber, or neoprene.[3][7][8] Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid contaminating your skin.[9]
-
Eye and Face Protection : Wear tightly fitting safety goggles.[3][9] When there is a risk of splashing, a full-face shield should be worn in addition to goggles.[4][8]
-
Protective Clothing : A lab coat is the minimum requirement. For tasks with a higher risk of splashes or spills, disposable suits made of microporous film offer superior protection.[3][4][7][8]
Chemical Handling and Storage
Proper handling and storage are critical to preventing accidental releases and reactions.
-
Storage : Store this compound in a cool, dry, and well-ventilated area, separate from incompatible materials such as water, alcohols, and amines.[5][7] The storage area should be lockable and accessible only to authorized personnel.[5][7] Keep containers tightly closed to prevent moisture from entering.[9][11][12][13][14][15][16][17]
-
Handling : Before use, allow the container to come to room temperature. Open containers carefully in a fume hood. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[11][12][13][16][17] Avoid eating, drinking, or smoking in the work area.[4][12][13][14][16]
-
Peroxide Formation : Tetrahydrofuran and its derivatives can form explosive peroxides upon exposure to air and light, especially during prolonged storage.[9][12][13][18] It is crucial to date containers upon receipt and opening and to test for the presence of peroxides periodically.[12][13]
Spill and Emergency Response Workflow
A clear and practiced emergency plan is essential. In the event of a spill, follow this workflow:
Caption: Workflow for handling a chemical spill.
Disposal and Decontamination Plan
Proper disposal and decontamination are crucial to prevent environmental contamination and future exposures.
Waste Neutralization
Unreacted isocyanates must be neutralized before disposal. The reaction with water produces carbon dioxide, which can lead to a dangerous buildup of pressure in a sealed container.[1][5]
-
Procedure :
-
In a designated fume hood, slowly add the isocyanate waste to a neutralizing solution.
-
Use a suitable decontaminant solution. Two effective formulations are:
-
Allow the mixture to stand for at least 10 minutes, and preferably longer, to ensure complete neutralization.[19]
-
Do not tightly seal the waste container during neutralization to allow for the safe release of any carbon dioxide gas produced.[19]
-
Equipment and Surface Decontamination
All tools and surfaces that have come into contact with this compound must be decontaminated.
-
Procedure :
Final Disposal
Dispose of all neutralized waste and contaminated materials (including gloves, absorbent materials, and disposable suits) as hazardous waste in accordance with local, state, and federal regulations.[5][19]
Conclusion
By understanding the inherent reactivity of this compound and adhering to these comprehensive safety protocols, you can effectively mitigate the risks associated with its handling. A proactive approach to safety, grounded in a deep understanding of the chemical's properties, is the hallmark of a responsible and successful researcher.
References
-
Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. [Link]
-
Government of Canada. (2022). Isocyanates: Control measures guideline. [Link]
-
Sysco Environmental. What PPE is required when working with isocyanates? [Link]
-
Lakeland Industries. (2022). 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]
-
International Science Community Association. (2012). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. [Link]
-
SKC Inc. DECONtamination Solution for Isocyanates. [Link]
-
Safe Work Australia. (2015). Guide to handling isocyanates. [Link]
-
Safe Work Australia. Guide to handling isocyanates. [Link]
-
iHASCO. Safe Use of Di-Isocyanates. [Link]
-
California Department of Public Health. Isocyanates: Working Safely. [Link]
-
DOD Technologies. (2021). The Risks of Isocyanates and Staying Safe. [Link]
-
North Carolina Department of Labor. A Guide to Occupational Exposure to Isocyanates. [Link]
-
University of California, Merced. Standard Operating Procedure - Tetrahydrofuran. [Link]
-
Eco-Rental Solutions. (2021). THF / Tetrahydrofuran - Safety Data Sheet. [Link]
-
Redox. (2023). Safety Data Sheet - Tetrahydrofuran. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: tetrahydrofuran. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
